D-Carnitine
Description
D-carnitine has been reported in Apis cerana and Caenorhabditis elegans with data available.
Carnitine is not an essential amino acid; it can be synthesized in the body. However, it is so important in providing energy to muscles including the heart-that some researchers are now recommending carnitine supplements in the diet, particularly for people who do not consume much red meat, the main food source for carnitine. Carnitine has been described as a vitamin, an amino acid, or a metabimin, i.e., an essential metabolite. Like the B vitamins, carnitine contains nitrogen and is very soluble in water, and to some researchers carnitine is a vitamin (Liebovitz 1984). It was found that an animal (yellow mealworm) could not grow without carnitine in its diet. However, as it turned out, almost all other animals, including humans, do make their own carnitine; thus, it is no longer considered a vitamin. Nevertheless, in certain circumstances-such as deficiencies of methionine, lysine or vitamin C or kidney dialysis--carnitine shortages develop. Under these conditions, carnitine must be absorbed from food, and for this reason it is sometimes referred to as a metabimin or a conditionally essential metabolite. Like the other amino acids used or manufactured by the body, carnitine is an amine. But like choline, which is sometimes considered to be a B vitamin, carnitine is also an alcohol (specifically, a trimethylated carboxy-alcohol). Thus, carnitine is an unusual amino acid and has different functions than most other amino acids, which are most usually employed by the body in the construction of protein. Carnitine is an essential factor in fatty acid metabolism in mammals. It's most important known metabolic function is to transport fat into the mitochondria of muscle cells, including those in the heart, for oxidation. This is how the heart gets most of its energy. In humans, about 25% of carnitine is synthesized in the liver, kidney and brain from the amino acids lysine and methionine. Most of the carnitine in the body comes from dietary sources such as red meat and dairy products. Inborn errors of carnitine metabolism can lead to brain deterioration like that of Reye's syndrome, gradually worsening muscle weakness, Duchenne-like muscular dystrophy and extreme muscle weakness with fat accumulation in muscles. Borurn et al. (1979) describe carnitine as an essential nutrient for pre-term babies, certain types (non-ketotic) of hypoglycemics, kidney dialysis patients, cirrhosis, and in kwashiorkor, type IV hyperlipidemia, heart muscle disease (cardiomyopathy), and propionic or organic aciduria (acid urine resulting from genetic or other anomalies). In all these conditions and the inborn errors of carnitine metabolism, carnitine is essential to life and carnitine supplements are valuable. carnitine therapy may also be useful in a wide variety of clinical conditions. carnitine supplementation has improved some patients who have angina secondary to coronary artery disease. It may be worth a trial in any form of hyperlipidemia or muscle weakness. carnitine supplements may be useful in many forms of toxic or metabolic liver disease and in cases of heart muscle disease. Hearts undergoing severe arrhythmia quickly deplete their stores of carnitine. Athletes, particularly in Europe, have used carnitine supplements for improved endurance. carnitine may improve muscle building by improving fat utilization and may even be useful in treating obesity. carnitine joins a long list of nutrients which may be of value in treating pregnant women, hypothyroid individuals, and male infertility due to low motility of sperm. Even the Physician's Desk Reference gives indication for carnitine supplements as improving the tolerance of ischemic heart disease, myocardial insufficiencies, and type IV hyperlipoproteinemia. carnitine deficiency is noted in abnormal liver function, renal dialysis patients, and severe to moderate muscular weakness with associated anorexia.
L-Carnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-14-0 | |
| Record name | (+)-Carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Carnitine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNITINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of D-Carnitine: A Technical Guide for Researchers
An In-depth Examination of the Inactive Isomer and its Antagonistic Effects on L-Carnitine Metabolism
Introduction
Carnitine, a quaternary ammonium compound, is essential for cellular energy metabolism, primarily through its role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. It exists as two stereoisomers: L-Carnitine and D-Carnitine. While L-Carnitine is the biologically active form, synthesized endogenously and obtained from dietary sources, this compound is considered biologically inactive. However, its inactivity does not render it inert. This compound acts as a competitive antagonist to L-Carnitine, leading to significant disruptions in metabolic pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its inhibitory mechanisms, the resulting metabolic consequences, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals investigating cellular metabolism and related disorders.
Core Biological Activity: Competitive Antagonism of L-Carnitine
The primary biological activity of this compound stems from its structural similarity to L-Carnitine. This allows it to compete for the same binding sites on enzymes and transporters that are crucial for L-Carnitine's function. This competitive inhibition can lead to a functional deficiency of L-Carnitine, even when dietary intake or endogenous synthesis of L-Carnitine is adequate.
Inhibition of the Carnitine Shuttle
The most critical function of L-Carnitine is its role in the "carnitine shuttle," a process that transports long-chain fatty acids across the inner mitochondrial membrane. This compound disrupts this shuttle at two key points:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This compound can competitively inhibit this enzyme, reducing the rate of acylcarnitine formation and thus limiting the entry of fatty acids into the mitochondria for oxidation.[1]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the import of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. This compound can compete with L-Carnitine for transport, further hindering the fatty acid oxidation pathway.
The inhibition of the carnitine shuttle by this compound is a critical event that leads to the downstream metabolic disturbances associated with this isomer.
Inhibition of Carnitine Acetyltransferase (CrAT)
Carnitine acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between carnitine and coenzyme A (CoA). This reaction is important for buffering the acetyl-CoA pool and for the transport of acetyl units out of the mitochondria. Studies have shown that this compound and acetyl-D-carnitine competitively inhibit CrAT with respect to their L-isomers.[2] This inhibition can disrupt cellular acetyl-CoA homeostasis, which has implications for both fatty acid and glucose metabolism.
Inhibition of Carnitine Transport into Tissues
The uptake of L-Carnitine from the bloodstream into tissues like muscle and heart is mediated by specific transporters, most notably the organic cation/carnitine transporter 2 (OCTN2). This compound acts as a competitive inhibitor of this transporter, reducing the uptake of L-Carnitine into cells.[3] This can lead to a depletion of intracellular L-Carnitine stores, further exacerbating the metabolic consequences of this compound exposure.
Quantitative Data on this compound's Inhibitory Activity
Quantitative data on the inhibitory potency of this compound is crucial for understanding its biological impact. While comprehensive data is not available for all interactions, some key inhibitory constants have been reported.
| Target | Inhibitor | Inhibition Type | Ki | IC50 | Organism/System |
| OCTN2 Transporter | This compound | Competitive | 22.1 µM | - | Human |
| Carnitine Acetyltransferase | This compound | Competitive | Not Reported | Not Reported | Pigeon Breast Muscle |
| Carnitine Palmitoyltransferase I | Palmitoyl-D-carnitine | Competitive | Not Reported | - | Human Erythrocytes |
Note: Data on the direct inhibitory constant of this compound on CPT1 and a specific Ki value for CrAT in a mammalian system were not available in the reviewed literature.
Metabolic and Pathophysiological Consequences
The competitive inhibition of L-Carnitine's functions by this compound leads to a cascade of metabolic and pathophysiological effects.
Impaired Fatty Acid Oxidation and Lipotoxicity
By inhibiting the carnitine shuttle, this compound significantly reduces the rate of mitochondrial fatty acid β-oxidation. This leads to an accumulation of long-chain fatty acids and their acyl-CoA derivatives in the cytoplasm. This accumulation can lead to a condition known as lipotoxicity, where the excess lipids and their metabolites exert toxic effects on the cell, including:
-
Mitochondrial Dysfunction: Swollen mitochondria with loss of cristae have been observed.[2]
-
Increased Oxidative Stress: The metabolic disruption can lead to an overproduction of reactive oxygen species (ROS).
-
Apoptosis: The cellular stress induced by lipotoxicity can trigger programmed cell death.[2]
Altered Glucose and Amino Acid Metabolism
With fatty acid oxidation impaired, cells are forced to rely more heavily on other energy sources. Studies in animal models have shown that this compound administration leads to an increase in:
-
Glycolysis: The breakdown of glucose for energy.
-
Protein Metabolism: The utilization of amino acids as an energy source.
-
Tricarboxylic Acid (TCA) Cycle Activity: An increase in the central hub of cellular respiration to compensate for the lack of acetyl-CoA from fatty acid oxidation.
This metabolic shift can be viewed as a compensatory mechanism to maintain energy homeostasis, but it is an inefficient and ultimately unsustainable state.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Protocol 1: Carnitine Acetyltransferase (CrAT) Activity Assay
This spectrophotometric assay measures the activity of CrAT by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in Tris-HCl buffer)
-
Acetyl-CoA solution (10 mM in water)
-
L-Carnitine solution (50 mM in water)
-
This compound solution (for inhibition studies, various concentrations)
-
Enzyme preparation (e.g., purified CrAT, mitochondrial lysate)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Acetyl-CoA in a cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate for 2-3 minutes at 25°C to establish a baseline rate of DTNB reduction in the absence of carnitine.
-
Initiate the reaction by adding L-Carnitine (and this compound for inhibition studies).
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
For inhibition studies, repeat the assay with varying concentrations of this compound while keeping the L-Carnitine concentration constant to determine the type of inhibition and the Ki value.
Protocol 2: L-Carnitine Transport Assay in Cultured Cells
This assay measures the uptake of radiolabeled L-Carnitine into cultured cells (e.g., myoblasts, hepatocytes) and the inhibitory effect of this compound.
Materials:
-
Cultured cells grown in multi-well plates
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
[3H]-L-Carnitine
-
Unlabeled L-Carnitine and this compound
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Wash the cultured cells with pre-warmed uptake buffer.
-
Prepare uptake solutions containing a fixed concentration of [3H]-L-Carnitine and varying concentrations of unlabeled L-Carnitine (for kinetic analysis) or this compound (for inhibition studies).
-
Add the uptake solution to the cells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
-
Analyze the data to determine the Km and Vmax for L-Carnitine transport and the Ki for this compound inhibition.
Protocol 3: In Vitro Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in isolated mitochondria or cultured cells.
Materials:
-
Isolated mitochondria or cultured cells
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
[14C]-Palmitate complexed to BSA
-
L-Carnitine and this compound
-
Perchloric acid
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare the cell or mitochondrial suspension in the assay buffer.
-
Add L-Carnitine (and this compound for inhibition studies) to the suspension.
-
Initiate the reaction by adding the [14C]-Palmitate-BSA substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge the samples to pellet the precipitated proteins and lipids.
-
Measure the radioactivity in the acid-soluble supernatant, which contains the [14C]-labeled acetyl-CoA and other short-chain acyl-CoAs produced during β-oxidation.
-
Normalize the data to the protein concentration.
Conclusion
This compound, while biologically inactive in the traditional sense, exerts significant biological effects through its competitive antagonism of L-Carnitine. This inhibition disrupts crucial metabolic pathways, most notably fatty acid oxidation, leading to a state of metabolic stress characterized by lipotoxicity and a compensatory shift towards glucose and amino acid catabolism. For researchers and drug development professionals, understanding the mechanisms of this compound's activity is vital, particularly in the context of nutritional supplements and therapeutic interventions targeting cellular metabolism. The presence of this compound in racemic D,L-carnitine supplements can have detrimental health consequences and should be avoided. Further research is warranted to fully elucidate the quantitative aspects of this compound's inhibitory effects and its long-term impact on cellular and organismal health.
References
- 1. Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some kinetic studies on the mechanism of action of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Two Faces of Carnitine: A Technical Guide to the Stereoisomerism of L-Carnitine and D-Carnitine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine, a quaternary ammonium compound, is a pivotal molecule in cellular energy metabolism, primarily recognized for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, the biological activity of carnitine is strictly dependent on its stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomerism of carnitine, focusing on the profound biochemical and physiological differences between its two enantiomers: the biologically active L-form and the largely inert, and potentially detrimental, D-form. This document will delve into their distinct metabolic fates, interactions with key enzymes and transporters, and the resultant physiological consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction: The Significance of Stereoisomerism
In the realm of pharmacology and biochemistry, stereoisomerism is a critical determinant of a molecule's biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different, and sometimes opposing, effects within a biological system. The case of L-carnitine and D-carnitine serves as a classic example of this principle. While L-carnitine is an indispensable nutrient, synthesized endogenously from the amino acids lysine and methionine, its enantiomer, this compound, is not biologically active and can act as a competitive inhibitor of L-carnitine's vital functions[1]. This guide will explore the molecular basis for these differences and their implications for health and disease.
Biochemical and Physiological Divergence of L- and this compound
The primary physiological role of L-carnitine is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This is crucial for tissues that rely heavily on fatty acid oxidation for energy, such as cardiac and skeletal muscle[2][3][4]. This compound, in contrast, not only lacks this biological activity but can also competitively inhibit the enzymes and transporters involved in the carnitine shuttle, leading to a functional deficiency of L-carnitine[1].
The Carnitine Shuttle: A Stereoselective Process
The carnitine shuttle involves a coordinated series of enzymatic reactions and transport steps that are highly specific for the L-isomer of carnitine.
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acyl-L-carnitine.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acyl-L-carnitine into the mitochondrial matrix in exchange for free L-carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acyl-L-carnitine back to acyl-CoA and freeing L-carnitine.
This compound can interfere with this process by competing with L-carnitine for the active sites of these enzymes and the binding site of the transporter.
Interaction with Key Enzymes and Transporters
The stereoselectivity of the carnitine system is evident in the kinetic parameters of the enzymes and transporters involved. While specific Ki values for this compound are not always readily available in the literature, its competitive inhibitory nature has been established.
| Enzyme/Transporter | L-Carnitine Interaction | This compound Interaction |
| Carnitine Acetyltransferase (CrAT) | Substrate (Km values are independent of the second substrate concentration)[5]. | Competitive inhibitor with respect to L-carnitine[5]. |
| Organic Cation Transporter 2 (OCTN2) | High-affinity substrate (Km values reported in the low micromolar range, e.g., 15.7 µM in a human BBB model)[6]. | Competitive inhibitor of L-carnitine transport[7]. |
| Carnitine Palmitoyltransferase (CPT) | Substrate. | D,L-Palmitoylcarnitine has been shown to inhibit CPT activity[5]. |
Absorption, Distribution, Metabolism, and Excretion (ADME)
The stereoisomers of carnitine also exhibit different pharmacokinetic profiles.
| Parameter | L-Carnitine | This compound |
| Absorption | Absorbed more rapidly and to a greater extent from the intestine[7]. | Lower absorption rate compared to the L-isomer[7]. |
| Distribution | Actively transported into tissues, with high concentrations in muscle[7]. | Lower tissue accumulation, particularly in muscle[7]. |
| Metabolism | Can be acetylated to form acetyl-L-carnitine[7]. | Not acetylated in the urine[7]. Metabolized as a xenobiotic, potentially leading to lipotoxicity[8][9][10][11]. |
| Excretion | Efficiently reabsorbed by the kidneys, with a higher renal threshold (80 µM in rats)[7]. | Lower renal threshold (30 µM in rats) and higher urinary excretion[7]. |
Pathophysiological Consequences of this compound Administration
The administration of this compound or a racemic mixture of DL-carnitine can lead to a state of carnitine deficiency and associated pathologies. By competitively inhibiting the transport and enzymatic machinery designed for L-carnitine, this compound can impair fatty acid oxidation, leading to:
-
Lipid Accumulation: Reduced fatty acid metabolism can cause the accumulation of lipids in tissues like the liver, leading to steatosis[8][9][10][11].
-
Oxidative Stress: The disruption of mitochondrial function can increase the production of reactive oxygen species (ROS)[8][9][10][11].
-
Inflammation: this compound has been shown to induce hepatic inflammation[8][9][10][11].
-
Apoptosis: The culmination of cellular stress can trigger programmed cell death[8][9][10][11].
Signaling Pathways
This compound-Induced Toxicity
While the precise signaling cascades are still under investigation, the toxic effects of this compound likely involve the activation of stress-responsive pathways.
Caption: this compound induced cellular toxicity pathway.
L-Carnitine's Cytoprotective Pathways
L-carnitine, in contrast, exerts protective effects through various signaling pathways.
Caption: Cytoprotective signaling pathways of L-Carnitine.
Experimental Protocols
In Vitro Carnitine Acetyltransferase (CrAT) Activity Assay
This spectrophotometric assay measures the activity of CrAT by monitoring the formation of acetyl-CoA.
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 100 mM potassium phosphate buffer, pH 7.5
-
10 mM Acetyl-CoA
-
100 mM L-carnitine or this compound
-
Purified CrAT enzyme or cell/tissue lysate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA.
-
Add the enzyme source (purified CrAT or lysate) to the reaction mixture and incubate for a baseline reading.
-
Initiate the reaction by adding L-carnitine (or this compound for inhibition studies).
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by the free CoA produced.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
For inhibition studies, vary the concentration of this compound while keeping the L-carnitine concentration constant to determine the Ki value.
In Vitro OCTN2 Transporter Assay
This cell-based assay measures the uptake of radiolabeled carnitine into cells expressing the OCTN2 transporter.
Materials:
-
HEK293 cells stably transfected with the human OCTN2 gene (or a suitable control cell line)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
[³H]-L-carnitine
-
Unlabeled L-carnitine and this compound
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter
Procedure:
-
Seed OCTN2-expressing cells in a multi-well plate and grow to confluency.
-
Wash the cells with uptake buffer.
-
Initiate the uptake by adding uptake buffer containing a known concentration of [³H]-L-carnitine and varying concentrations of unlabeled L-carnitine (for Km determination) or this compound (for inhibition studies).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Calculate the kinetic parameters (Km, Vmax, Ki) using appropriate software.
Caption: Workflow for the in vitro OCTN2 transporter assay.
Conclusion
The stereoisomerism of carnitine presents a compelling case for the importance of molecular chirality in biological systems. L-carnitine is a vital nutrient, integral to energy metabolism, while its enantiomer, this compound, is not only inactive but also poses a potential health risk due to its competitive inhibition of L-carnitine's functions. For researchers, scientists, and drug development professionals, a thorough understanding of these stereochemical differences is paramount. The use of racemic DL-carnitine in any formulation is strongly discouraged due to the detrimental effects of the D-isomer. Future research should continue to elucidate the precise molecular mechanisms of this compound toxicity and explore the full therapeutic potential of L-carnitine in various metabolic and cardiovascular disorders.
References
- 1. View of L-Carnitine Promotes Cardiomyogenic Differentiation of C-Kit+Bone Marrow Progenitor Cells via MAPK-ERK Signaling Pathway [acta.tums.ac.ir]
- 2. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine functions as an enhancer of NRF2 to inhibit osteoclastogenesis via regulating macrophage polarization in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional expression of organic cation/carnitine transporter 2 (OCTN2/SLC22A5) in human brain capillary endothelial cell line hCMEC/D3, a human blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Role of NF-κB in the protective effects of L-carnitine against oxidative injury in hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells [mdpi.com]
- 9. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
D-Carnitine's Role in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-carnitine is a cornerstone of cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Its stereoisomer, D-carnitine, is a biologically inactive molecule that acts as a competitive inhibitor of L-carnitine's metabolic functions. This technical guide provides a comprehensive overview of the inhibitory mechanisms of this compound on fatty acid metabolism, detailing its impact on the key enzymatic components of the carnitine shuttle. This document summarizes available quantitative data on these inhibitory effects, provides detailed experimental protocols for their investigation, and visualizes the involved pathways and workflows to support further research and drug development efforts in this area.
Introduction: The Carnitine Shuttle and the Role of L-Carnitine
Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle. Long-chain fatty acids, however, cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier.
The shuttle involves three key enzymatic and transport proteins:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.[1][2]
-
Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for free L-carnitine.[3]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free L-carnitine.[4]
The regenerated long-chain acyl-CoAs then enter the β-oxidation spiral, generating acetyl-CoA, FADH₂, and NADH for ATP production via the Krebs cycle and oxidative phosphorylation. L-carnitine is thus indispensable for this vital metabolic process.[5]
This compound: A Competitive Inhibitor of Fatty Acid Metabolism
This compound, the stereoisomer of L-carnitine, is not biologically active and is not synthesized by the body.[5] Crucially, it acts as a competitive inhibitor of L-carnitine, interfering with its transport and enzymatic utilization. This inhibition can disrupt fatty acid metabolism and potentially lead to a state of functional L-carnitine deficiency.
Mechanism of Inhibition
This compound's inhibitory effects are primarily exerted at the key steps of the carnitine shuttle:
-
Competition for Transporters: this compound competes with L-carnitine for binding to the organic cation/carnitine transporters responsible for its uptake into cells and tissues.
The consequence of this inhibition is a reduction in the rate of long-chain fatty acid transport into the mitochondria, leading to decreased β-oxidation and impaired energy production from fat.
Quantitative Analysis of this compound Inhibition
While specific Ki or IC50 values for this compound's inhibition of CPT1, CACT, and CPT2 are not extensively documented, the following table summarizes the known substrate affinities for the natural L-isomer, which provides a basis for understanding the competitive landscape.
| Enzyme/Transporter | Substrate | Km Value (µM) | Tissue/Organism | Reference |
| Carnitine Palmitoyltransferase I (CPT1) | L-Carnitine | 30-50 | Rat Liver | |
| Carnitine-Acylcarnitine Translocase (CACT) | L-Carnitine | 100-200 | Rat Heart | |
| Carnitine Palmitoyltransferase II (CPT2) | L-Carnitine | 200-300 | Bovine Heart |
Note: These values are approximate and can vary depending on the experimental conditions and tissue source. The lack of specific inhibitory constants for this compound represents a significant knowledge gap and an area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on fatty acid metabolism.
Measurement of CPT1 Activity (Radiochemical Forward Assay)
This protocol measures the rate of palmitoylcarnitine formation from palmitoyl-CoA and [³H]L-carnitine.
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Palmitoyl-CoA
-
[³H]L-carnitine
-
This compound (for inhibition studies)
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare mitochondrial or cell homogenate samples and determine protein concentration.
-
Set up reaction tubes on ice containing assay buffer, BSA, and varying concentrations of this compound (e.g., 0-10 mM).
-
Initiate the reaction by adding palmitoyl-CoA and [³H]L-carnitine.
-
Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Extract the radiolabeled palmitoylcarnitine by adding butanol and vortexing.
-
Centrifuge to separate the phases and transfer the butanol (upper) phase to a new tube.
-
Wash the butanol phase with water to remove any unreacted [³H]L-carnitine.
-
Transfer an aliquot of the final butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate CPT1 activity as nmol of palmitoylcarnitine formed per minute per mg of protein.
Measurement of Fatty Acid Oxidation in Cultured Cells
This protocol assesses the rate of complete fatty acid oxidation to CO₂ using radiolabeled fatty acids.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Sealed incubation flasks with a center well
-
[1-¹⁴C]Palmitic acid complexed to BSA
-
Krebs-Ringer bicarbonate buffer (or other suitable buffer)
-
L-carnitine
-
This compound (for inhibition studies)
-
Perchloric acid
-
Phenylethylamine (or other CO₂ trapping agent)
-
Scintillation cocktail and counter
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Pre-incubate cells with Krebs-Ringer buffer containing L-carnitine and varying concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Add [1-¹⁴C]palmitic acid-BSA complex to initiate the oxidation reaction.
-
Seal the flasks and place a small tube containing a trapping agent (e.g., filter paper soaked in phenylethylamine) in the center well.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and release the ¹⁴CO₂ by injecting perchloric acid into the cell medium.
-
Allow the flasks to sit for an additional hour to ensure complete trapping of the ¹⁴CO₂.
-
Remove the trapping agent and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity to determine the amount of ¹⁴CO₂ produced.
-
Normalize the results to the total cellular protein content.
Acylcarnitine Profiling by LC-MS/MS
This protocol outlines the analysis of acylcarnitine species in biological samples (e.g., plasma, cell extracts) following exposure to this compound.
Materials:
-
Biological sample (plasma, cell lysate)
-
Internal standards (e.g., deuterated acylcarnitines)
-
Acetonitrile
-
Methanol
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Add internal standards to each sample.
-
Precipitate proteins by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate acylcarnitines using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify acylcarnitine species using multiple reaction monitoring (MRM) in positive ion mode. Precursor ion scans for m/z 85 are commonly used to identify carnitine esters.
-
-
Data Analysis:
-
Integrate the peak areas for each acylcarnitine and its corresponding internal standard.
-
Calculate the concentration of each acylcarnitine species based on the standard curve.
-
Compare the acylcarnitine profiles of control and this compound-treated samples.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound competitively inhibits CPT1, disrupting the carnitine shuttle.
Experimental Workflows
Caption: Workflow for investigating this compound's effect on fatty acid metabolism.
Conclusion and Future Directions
This compound serves as a valuable research tool for probing the intricacies of fatty acid metabolism. Its competitive inhibition of the carnitine shuttle provides a means to modulate mitochondrial β-oxidation and study the downstream metabolic consequences. A significant gap in the current understanding is the lack of precise quantitative data on the inhibitory kinetics of this compound with respect to the core components of the carnitine shuttle. Future research should focus on determining the Ki and IC50 values for this compound's interaction with CPT1, CACT, and CPT2. Furthermore, comprehensive in vivo studies are needed to fully elucidate the impact of this compound administration on whole-body fatty acid metabolism, energy homeostasis, and the development of potential therapeutic strategies targeting this pathway.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
The Enigmatic Presence of D-Carnitine in Nature: A Technical Guide to its Occurrence and Analysis in Food Sources
Foreword
For decades, L-carnitine has been the subject of extensive research, lauded for its critical role in energy metabolism and widely supplemented in various functional foods and nutraceuticals. Its stereoisomer, D-carnitine, has largely been relegated to the background, often considered a mere contaminant in synthetic L-carnitine preparations with potential adverse effects. This technical guide aims to provide an in-depth exploration of the natural occurrence of this compound in food sources, a topic of increasing relevance to researchers, scientists, and drug development professionals. By synthesizing the current state of knowledge, this document illuminates the analytical challenges and the sparse data landscape surrounding this compound in the food matrix, offering a comprehensive resource for those seeking to understand this lesser-known enantiomer.
Introduction: The this compound Question
Carnitine (β-hydroxy-γ-N-trimethylaminobutyric acid) exists as two stereoisomers: L-carnitine and this compound. While L-carnitine is the biologically active form, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, this compound is generally considered biologically inactive and can act as an antagonist to L-carnitine's functions.[1][2] The primary source of carnitine for humans is through the consumption of animal products, with smaller amounts being endogenously synthesized from the amino acids lysine and methionine.[1][3][4]
The focus of nutritional science has overwhelmingly been on the quantification and benefits of L-carnitine. However, the potential for this compound to be present in food, either naturally or as a result of processing, raises important questions for nutrition, food safety, and pharmacology. This guide delves into the available scientific literature to address the core question: Does this compound occur naturally in food, and if so, at what levels?
Quantitative Data on Carnitine in Food Sources: A Tale of Two Enantiomers
A thorough review of the scientific literature reveals a significant disparity in the available quantitative data for L-carnitine versus this compound in natural food sources. While L-carnitine content has been extensively documented across a wide range of foodstuffs, data on the natural occurrence of this compound is conspicuously absent. The prevailing scientific consensus is that this compound is not a significant natural component of food. Its presence is primarily associated with synthetic carnitine production, where it can arise as an impurity if the synthesis is not stereospecific.
L-Carnitine Content in Various Food Sources
To provide a comparative context, the following table summarizes the L-carnitine content in a selection of common food items. This data highlights the food groups that are rich in this nutrient and underscores the lack of corresponding data for its D-enantiomer.
| Food Category | Food Item | L-Carnitine Content (mg/100g) |
| Red Meat | Beef Steak (cooked) | 56 - 162 |
| Ground Beef (cooked) | 87 - 99 | |
| Pork | 11.42 - 17.21 | |
| Poultry | Chicken Breast (cooked) | 3 - 5 |
| Fish & Shellfish | Codfish (cooked) | 4 - 7 |
| Various Fish & Shellfish | 0.28 - 24.87 | |
| Dairy | Whole Milk | 8 (mg/100ml) |
| Cheddar Cheese | 2 | |
| Ice Cream | 6 (mg/100g) | |
| Plant-Based | Mushrooms | 2.77 - 7.02 |
| Avocado | 0.43 | |
| Asparagus (cooked) | 0.1 (mg/100g) | |
| Whole-Wheat Bread | 0.2 (per 2 slices) |
Note: The values presented are approximate and can vary based on factors such as the specific cut of meat, cooking methods, and analytical techniques used.[5][6]
The this compound Data Void
Despite the development of sophisticated analytical techniques capable of separating and quantifying carnitine enantiomers, there is a profound lack of studies reporting the natural occurrence of this compound in food. The research in this area has been almost exclusively focused on the quality control of L-carnitine supplements to detect this compound as a contaminant.[7][8] This suggests that the concentration of this compound in natural, unprocessed foods is likely negligible or below the detection limits of the analytical methods employed.
Experimental Protocols for Enantiomeric Analysis of Carnitine
The accurate determination of D- and L-carnitine in a sample requires chiral separation techniques. Several methods have been developed and validated for this purpose, primarily for the analysis of pharmaceutical formulations and food supplements. These protocols can be adapted for the analysis of food matrices.
Chiral Gas Chromatography (GC)
A common approach involves the derivatization of carnitine to a more volatile form, followed by separation on a chiral GC column.
Methodology:
-
Sample Preparation: Homogenization of the food sample followed by extraction of carnitine.
-
Derivatization: Conversion of carnitine into a volatile derivative, for example, by lactonization to beta-acetoxy-gamma-butyrolactone. This step is optimized to maximize conversion and minimize racemization.[7]
-
GC Analysis:
-
Column: A cyclodextrin-based chiral stationary phase is typically used.
-
Detector: Flame Ionization Detection (FID) is a common choice.[7]
-
Conditions: The temperature program and carrier gas flow rate are optimized to achieve baseline separation of the D- and L-enantiomer derivatives.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers another robust method for the separation of carnitine enantiomers.
Methodology:
-
Sample Preparation: Similar to GC, this involves extraction of carnitine from the food matrix.
-
Derivatization: Pre-column derivatization with a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate [(+)-FLEC], to form diastereomers that can be separated on a standard achiral column.[8] Alternatively, derivatization with a UV-absorbing group can enhance detection.
-
HPLC Analysis:
-
Column: A chiral stationary phase (e.g., Chiralcel OD-R) or a standard reversed-phase column (e.g., ODS) if diastereomers are formed.[8]
-
Mobile Phase: A mixture of a buffer (e.g., sodium perchlorate) and an organic solvent (e.g., acetonitrile) is commonly used.
-
Detection: UV or fluorescence detection is employed, depending on the derivatizing agent used.[8]
-
Capillary Electrophoresis (CE)
CE provides a high-resolution separation technique for charged molecules like carnitine.
Methodology:
-
Sample Preparation: Extraction and clean-up of the sample.
-
Derivatization: On-line or off-line derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC) can be used.
-
CE Analysis:
-
Capillary: An uncoated fused-silica capillary.
-
Buffer: A chiral selector, such as a cyclodextrin (e.g., 2,6-dimethyl-β-cyclodextrin), is added to the running buffer to enable enantiomeric separation.[9]
-
Detection: UV or mass spectrometry (MS) detection.
-
Ion Mobility-Mass Spectrometry (IM-MS)
A more recent and sophisticated technique that separates ions based on their size, shape, and charge.
Methodology:
-
Sample Preparation: Minimal sample preparation is often required.
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Chiral Separation: A chiral selector, such as a chiral crown ether or, as recently demonstrated, a combination of a separation reagent like Natamycin and a metal ion, is introduced to form diastereomeric complexes with the carnitine enantiomers.[10][11] These complexes have different collisional cross-sections and can be separated in the ion mobility cell.
-
Detection: Mass spectrometry is used for detection and confirmation.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the analysis of this compound.
Caption: Workflow for Chiral Gas Chromatography Analysis of Carnitine.
Caption: Logical Relationship of Carnitine Enantiomers.
Signaling Pathways and Biological Effects: The Uncharted Territory of this compound from Food
The scientific literature is devoid of studies investigating signaling pathways specifically activated by the ingestion of naturally occurring this compound from food. This is a direct consequence of the presumed negligible amounts of this compound in the diet. The existing research on this compound's biological effects has primarily been conducted in the context of it being a contaminant in L-carnitine supplements, where it has been shown to competitively inhibit the transport and function of L-carnitine.
Should future research uncover a significant natural presence of this compound in certain foods, a new avenue of investigation into its metabolic fate and potential biological signaling would be warranted.
Conclusion and Future Directions
The natural occurrence of this compound in food remains an enigmatic and largely unexplored area of nutritional science. While robust analytical methods exist for the chiral separation of carnitine enantiomers, their application to food matrices has not yielded any significant data to suggest that this compound is a natural constituent of our diet. The available evidence strongly indicates that this compound's presence is primarily a concern in the context of synthetic L-carnitine supplementation.
For researchers, scientists, and drug development professionals, this guide underscores a critical knowledge gap. Future research should focus on:
-
Ultra-sensitive analytical method development: Pushing the limits of detection for this compound in complex food matrices.
-
Broad-spectrum food analysis: A systematic screening of a wide variety of unprocessed and processed foods for the presence of this compound.
-
Investigation of food processing effects: Determining whether certain processing techniques could lead to the racemization of L-carnitine to this compound.
Until such research is conducted, the scientific community must operate under the assumption that this compound is not a naturally occurring dietary component of significance. However, the tools and methodologies are in place to rigorously test this assumption and to ensure the safety and purity of both natural food sources and nutritional supplements.
References
- 1. Showing Compound L-carnitine (FDB000572) - FooDB [foodb.ca]
- 2. plantnutritionwellness.com [plantnutritionwellness.com]
- 3. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Carnitine: Requirements, food sources, benefits, and risks [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. meatscience.org [meatscience.org]
- 7. A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of D- and L-carnitine by integrating on-line derivatization with capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple strategy for d/l-carnitine analysis in food samples using ion mobility spectrometry and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple strategy for d/l-carnitine analysis in food samples using ion mobility spectrometry and theoretical calculations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
D-Carnitine: A Technical Overview of its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Carnitine, the stereoisomer of the biologically active L-Carnitine, is not endogenously synthesized by mammals and is primarily encountered through dietary supplements or as a contaminant in commercial L-Carnitine preparations. While L-Carnitine is essential for fatty acid metabolism, this compound is largely considered biologically inactive in mammals and can act as an antagonist to L-Carnitine's functions. The metabolic fate of this compound is predominantly determined by microbial degradation within the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic pathways, focusing on its lack of biosynthesis in mammals and its degradation by microorganisms. Detailed experimental protocols for the analysis of this compound and the characterization of its metabolizing enzymes are also presented.
Biosynthesis of this compound: An Absence of Evidence in Mammals
Current scientific literature indicates that there is no known biosynthetic pathway for this compound in mammals. The endogenous synthesis of carnitine in organisms, including humans, is specific to the L-isomer. This process involves a series of enzymatic reactions that convert lysine and methionine into L-Carnitine. The stereospecificity of the enzymes in this pathway ensures the exclusive production of L-Carnitine. Therefore, the presence of this compound in mammalian systems is attributed to exogenous sources.
Degradation Pathways of this compound in Microorganisms
The breakdown of this compound is carried out by various microorganisms, primarily bacteria, through distinct enzymatic pathways. Two primary pathways have been elucidated: one involving a dehydrogenase and the other a racemase. A third pathway involving a monooxygenase has been identified in Acinetobacter baumannii that acts on L-carnitine to produce D-malate, and its direct role in this compound degradation is an area of ongoing research.
This compound Dehydrogenase Pathway
Certain bacteria, such as those from the Agrobacterium genus, can utilize this compound as a carbon and nitrogen source. The initial and key step in this pathway is the oxidation of this compound to 3-dehydrocarnitine, catalyzed by the NAD+-dependent enzyme this compound dehydrogenase.[1][2]
The overall reaction is as follows:
This compound + NAD+ ⇌ 3-Dehydrocarnitine + NADH + H+
Carnitine Racemase Pathway
Some bacteria possess the enzyme carnitine racemase, which catalyzes the interconversion of this compound and L-Carnitine. This allows microorganisms to convert the non-metabolizable D-isomer into the metabolically active L-isomer, which can then enter the established L-Carnitine degradation pathways. This process is particularly noted in some species of Pseudomonas and Escherichia coli.[3]
The reaction is as follows:
This compound ⇌ L-Carnitine
Monooxygenase Pathway in Acinetobacter baumannii
Acinetobacter baumannii utilizes a two-component carnitine monooxygenase (CntA/B) to cleave the C-N bond of L-carnitine, yielding trimethylamine (TMA) and malic semialdehyde.[4][5] The malic semialdehyde is then converted to D-malate.[6][7] While this pathway has been characterized for L-carnitine, the direct action of this monooxygenase on this compound is less clear. However, it represents a significant route for carnitine degradation in this opportunistic pathogen.
Quantitative Data on this compound Metabolism
The following table summarizes the available quantitative data for enzymes involved in this compound degradation.
| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ | Optimum pH | Optimum Temp. (°C) | Inhibitors | Reference |
| This compound Dehydrogenase | Agrobacterium sp. | This compound | 3.1 | - | 9.0-9.5 (oxidation) | 37 | L-Carnitine, crotonobetaine, γ-butyrobetaine, carnitine amide, glycine betaine, choline (competitive) | [2][8] |
| This compound Dehydrogenase | Agrobacterium sp. | NAD+ | 0.07 | - | 5.5-6.5 (reduction) | 37 | - | [8] |
Experimental Protocols
Enzymatic Assay for this compound Dehydrogenase Activity
This protocol is adapted from the characterization of this compound dehydrogenase from Agrobacterium sp.[9]
Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm.
Reagents:
-
1 M Glycine-NaOH buffer, pH 9.5
-
100 mM this compound hydrochloride solution (adjusted to pH 7.2 with NaOH)
-
10 mM NAD+ solution
-
Purified this compound dehydrogenase or cell-free extract
Procedure:
-
Prepare a reaction mixture in a 1.5 mL cuvette containing:
-
150 µL of 1 M Glycine-NaOH buffer (pH 9.5)
-
225 µL of 100 mM this compound solution
-
75 µL of 10 mM NAD+ solution
-
Distilled water to a final volume of 1.4 mL
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Immediately measure the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation (ε_NADH_ = 6220 M⁻¹cm⁻¹).
Enzymatic Cycling Assay for this compound Determination
This protocol is based on a sensitive enzymatic cycling method for the quantification of this compound.[10][11]
Principle: this compound is oxidized by this compound dehydrogenase, producing NADH. The NADH is then cycled in the presence of a tetrazolium salt and an electron carrier, leading to the formation of a colored formazan product that can be measured spectrophotometrically.
Reagents:
-
This compound dehydrogenase
-
NAD+
-
Tetrazolium salt solution (e.g., MTT or INT)
-
Electron carrier (e.g., phenazine methosulfate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
This compound standards
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, tetrazolium salt, and electron carrier.
-
Add this compound standards or unknown samples to the wells of a microplate.
-
Add the this compound dehydrogenase to the reaction mixture.
-
Add the complete reaction mixture to the wells containing the standards and samples.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT).
-
Construct a standard curve from the absorbance readings of the this compound standards and determine the concentration of this compound in the unknown samples.
HPLC Method for the Separation and Quantification of D- and L-Carnitine
This protocol outlines a general approach for the chiral separation of D- and L-Carnitine using HPLC, often requiring derivatization.[12][13]
Principle: D- and L-Carnitine are derivatized with a chiral or UV-active reagent to form diastereomers or chromophoric derivatives, respectively. These derivatives are then separated on a reverse-phase or chiral HPLC column and detected by UV or fluorescence.
Materials:
-
HPLC system with UV or fluorescence detector
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC V2) or a reverse-phase column (e.g., C18)
-
Derivatization reagent (e.g., (+)-FLEC for chiral separation, or a UV-active tag)
-
Mobile phase components (e.g., acetonitrile, water, buffers)
-
D- and L-Carnitine standards
-
Sample preparation reagents (e.g., for protein precipitation)
Sample Preparation (for biological fluids):
-
To 100 µL of serum or plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for derivatization.
Derivatization (Example with a generic UV-active reagent):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of reaction buffer.
-
Add the derivatization reagent and a catalyst (if required).
-
Incubate the reaction at an elevated temperature for a specified time.
-
Stop the reaction and dilute the sample with the mobile phase for injection.
HPLC Conditions (Example):
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of an acidic or basic modifier. The exact ratio will need to be optimized for the specific column and derivatives.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm) or fluorescence with appropriate excitation and emission wavelengths.
-
Injection Volume: 10-20 µL
Workflow Diagram for HPLC Analysis:
Conclusion
This technical guide has detailed the current understanding of the biosynthesis and degradation of this compound. The absence of an endogenous synthetic pathway in mammals underscores its exogenous origin. The degradation of this compound is a microbial process, with distinct enzymatic pathways enabling its conversion and utilization by bacteria. The provided experimental protocols offer a foundation for researchers and drug development professionals to accurately quantify this compound and investigate the enzymes involved in its metabolism. Further research into the microbial degradation of this compound may reveal novel enzymatic activities and could have implications for gut microbiome health and the safety of this compound containing supplements.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of D(+)-carnitine dehydrogenase from Agrobacterium sp.--a new enzyme of carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of L-carnitine by secondary metabolism of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii [frontiersin.org]
- 7. The carnitine degradation pathway of Acinetobacter baumannii and its role in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzymatic cycling assay for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Carnitine determination by an enzymatic cycling method with carnitine dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 12. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 13. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Carnitine as a Competitive Inhibitor of L-Carnitine Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine is a conditionally essential nutrient critical for energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production. The transport of L-carnitine into cells is a mediated process, primarily facilitated by the high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter 2), encoded by the SLC22A5 gene.[1][2][3] Given the stereospecificity of biological systems, the D-isomer of carnitine, D-carnitine, is of significant interest as a potential competitive inhibitor of L-carnitine transport. This technical guide provides an in-depth overview of this compound's role as a competitive inhibitor of L-carnitine transport, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying mechanisms.
Mechanism of L-Carnitine Transport and Competitive Inhibition by this compound
The transport of L-carnitine across the plasma membrane is predominantly carried out by the OCTN2 transporter. This process is an active transport mechanism, dependent on the sodium gradient.[1][4] this compound, being a structural analog of L-carnitine, can also bind to the OCTN2 transporter. However, it is not efficiently transported and acts as a competitive inhibitor, occupying the binding site and thereby preventing the transport of L-carnitine.[4] This inhibition can lead to a reduction in the intracellular concentration of L-carnitine, potentially impacting fatty acid metabolism.
Below is a diagram illustrating the competitive inhibition of L-carnitine transport by this compound at the OCTN2 transporter.
References
- 1. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of D-Carnitine Supplementation in Mammals: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-Carnitine is a conditionally essential nutrient vital for mitochondrial fatty acid oxidation and cellular energy metabolism. Its stereoisomer, D-carnitine, is not biologically active in the same manner and is generally considered a competitive inhibitor of L-carnitine's functions. This technical guide provides an in-depth analysis of the physiological effects of this compound supplementation in mammals, focusing on its metabolic consequences, particularly the induction of a functional L-carnitine deficiency. The guide summarizes quantitative data from mammalian studies, details experimental protocols for investigating these effects, and provides visualizations of the key metabolic pathways and experimental workflows. The evidence presented underscores the detrimental effects of this compound, including impaired fatty acid metabolism and reduced activity of key enzymes, making it unsuitable for supplementation and a compound of interest for studying induced carnitine deficiency.
Core Physiological Effects of this compound
This compound's primary physiological impact stems from its antagonistic relationship with L-carnitine. While L-carnitine is actively transported into cells and mitochondria to facilitate the entry of long-chain fatty acids for β-oxidation, this compound competes for the same transport proteins and enzymes without performing the same biological function.[1][2] This competition leads to a state of functional L-carnitine deficiency, even when dietary intake of L-carnitine is adequate.
The consequences of this induced deficiency are systemic and particularly affect tissues with high energy demands that rely on fatty acid oxidation, such as skeletal and cardiac muscle.[3] Key physiological effects include:
-
Impaired Fatty Acid Oxidation: By inhibiting the transport of L-carnitine and competing for enzymes like carnitine acetyltransferase, this compound effectively reduces the rate of mitochondrial β-oxidation.[4][5]
-
Depletion of Tissue L-Carnitine: Chronic supplementation with this compound leads to a significant reduction in free and short-chain acyl L-carnitine concentrations in vital tissues.[4][5]
-
Altered Enzyme Activity: The activity of enzymes crucial for fatty acid metabolism is negatively impacted by this compound-induced L-carnitine deficiency.[4][5]
-
Potential for Cellular Dysfunction: In non-mammalian models, this compound has been shown to induce lipotoxicity, hepatic inflammation, oxidative stress, and apoptosis, suggesting similar risks in mammals.[6]
Quantitative Data from Mammalian Studies
The following tables summarize the quantitative effects of this compound supplementation as observed in a key study on rats.
Effects of this compound on Tissue Carnitine Concentrations
A study involving male rats supplemented with this compound (750 mg/kg, intraperitoneally, 5 times/week for 8 weeks) demonstrated a significant depletion of L-carnitine pools in various tissues compared to control animals receiving isotonic saline.[4][5]
| Tissue | Parameter | Control Group (Isotonic Saline) | This compound Supplemented Group | Percentage Change |
| Skeletal Muscle | Free L-Carnitine | Normal | Significantly Reduced | ~ -45% |
| Short-Chain Acyl L-Carnitine | Normal | Significantly Reduced | ~ -50% | |
| Heart | Free L-Carnitine | Normal | Significantly Reduced | ~ -40% |
| Short-Chain Acyl L-Carnitine | Normal | Significantly Reduced | ~ -45% | |
| Liver | Free L-Carnitine | Normal | Significantly Reduced | ~ -50% |
| Short-Chain Acyl L-Carnitine | Normal | Significantly Reduced | ~ -55% |
Data adapted from a study on rats where this compound was administered to induce carnitine depletion.[4][5] The percentage changes are approximate values derived from the reported significant reductions.
Effects of this compound on Enzymes of Fatty Acid Oxidation
The same study also reported on the impact of this compound-induced L-carnitine depletion on the activity of key enzymes involved in fatty acid metabolism.[4][5]
| Tissue | Enzyme | Control Group (Isotonic Saline) | This compound Supplemented Group | Effect |
| Skeletal Muscle | β-Hydroxyacyl-CoA Dehydrogenase | Normal Activity | Reduced Activity | Inhibition of β-oxidation pathway |
| Skeletal Muscle | Carnitine Acetyltransferase (CAT) | Normal Activity | Reduced Activity | Impaired acetyl-CoA buffering and transport |
| Heart | Carnitine Palmitoyltransferase (CPT) | Normal Activity | No significant change in basal activity | - |
Data adapted from a study on rats.[4][5]
Experimental Protocols
Induction of Carnitine Deficiency in Rats using this compound
This protocol is based on a study that successfully induced a state of carnitine depletion in rats through this compound administration.[4][5]
-
Animal Model: Male rats (strain, e.g., Sprague-Dawley or Wistar).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Experimental Groups:
-
Control Group: Administered isotonic saline intraperitoneally.
-
This compound Group: Administered this compound.
-
-
Supplementation Protocol:
-
Dose: 750 mg/kg body weight of this compound.
-
Route of Administration: Intraperitoneal injection.
-
Frequency: 5 times per week.
-
Duration: 8 weeks.
-
-
Outcome Measures:
-
Tissue concentrations of free L-carnitine, short-chain acyl L-carnitine, and long-chain acyl L-carnitine in skeletal muscle, heart, and liver.
-
Activity of enzymes involved in fatty acid oxidation, such as β-Hydroxyacyl-CoA dehydrogenase, Carnitine Acetyltransferase (CAT), and Carnitine Palmitoyltransferase (CPT), in relevant tissues.
-
Analytical Methods for Carnitine and Enzyme Assays
-
Quantification of D- and L-Carnitine:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for the enantioselective separation and quantification of D- and L-carnitine in biological samples. This often requires a derivatization step to enable UV detection and chiral separation.[6][7]
-
Enzymatic Assays: L-carnitine concentration can be determined using a coupled enzyme assay. The reaction of L-carnitine with acetyl-CoA, catalyzed by carnitine acetyltransferase, produces a product that can be measured colorimetrically or fluorometrically.[8]
-
-
Enzyme Activity Assays:
-
Spectrophotometric Methods: The activities of enzymes like β-Hydroxyacyl-CoA dehydrogenase and carnitine acetyltransferase are typically measured by monitoring the change in absorbance of NAD+/NADH at a specific wavelength (e.g., 340 nm) in the presence of the respective substrates.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway: this compound's Inhibition of Fatty Acid Oxidation
Caption: this compound competitively inhibits L-carnitine transport and key enzymes, leading to impaired fatty acid oxidation.
Experimental Workflow: Investigating this compound Effects in Rats
Caption: Workflow for studying the physiological effects of this compound supplementation in a rat model.
Conclusion and Future Directions
The available evidence from mammalian studies strongly indicates that this compound supplementation has detrimental physiological effects, primarily through the induction of a functional L-carnitine deficiency. This leads to impaired fatty acid metabolism, reduced tissue carnitine levels, and decreased activity of critical enzymes. For researchers, scientists, and drug development professionals, this compound should be considered a tool for inducing a controlled state of carnitine deficiency to study its metabolic consequences, rather than a potential therapeutic agent.
Future research could focus on the detailed pharmacokinetics of this compound in various mammalian species to better understand its absorption, distribution, metabolism, and excretion. Furthermore, investigating the long-term histological and pathological changes in tissues following chronic this compound administration would provide a more complete picture of its toxicity profile. Such studies would further solidify our understanding of the critical role of L-carnitine in mammalian physiology and the adverse consequences of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Carnitine supplementation and depletion: tissue carnitines and enzymes in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 7. scirp.org [scirp.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Enigma of D-Carnitine: A Technical Guide to Its Early Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research, L-carnitine has long held the spotlight for its indispensable role in fatty acid metabolism and energy production. However, the story of its optical isomer, D-carnitine, is equally compelling, not for its biological utility, but for its early role in elucidating the stereospecificity of vital enzymatic processes and for its inhibitory effects on its L-isoform. This technical guide delves into the seminal early studies that led to the discovery and characterization of this compound, providing a detailed look at the experimental methodologies and quantitative data that shaped our understanding of this intriguing molecule.
The journey into the world of carnitine began with the discovery of a substance essential for the growth of the mealworm, Tenebrio molitor. Initially designated "vitamin BT," its structure was later identified as β-hydroxy-γ-trimethylaminobutyric acid. The existence of two stereoisomers, D- and L-carnitine, immediately posed a fundamental question: were both forms biologically active? The subsequent investigations into this question not only clarified the vital role of L-carnitine but also revealed the unique and often antagonistic properties of its D-counterpart.
This guide will navigate through the foundational research that distinguished the biological activities of D- and L-carnitine, with a focus on the pioneering work that established the stereospecific nature of carnitine-dependent systems. We will explore the early synthesis and resolution of carnitine isomers, the development of bioassays to test their efficacy, and the initial enzymatic studies that uncovered the inhibitory nature of this compound.
I. The Dawn of Discovery: "Vitamin BT" and the Tenebrio molitor Bioassay
The initial breakthrough in carnitine research came from the work of G.S. Fraenkel, who in the late 1940s identified a new growth factor for the mealworm Tenebrio molitor, which he named vitamin BT. This discovery provided the first biological system to quantitatively assess the activity of carnitine and its analogs.
Experimental Protocol: The Tenebrio molitor Growth Assay
The bioassay developed by Fraenkel and his colleagues was elegant in its simplicity and effectiveness. It laid the groundwork for differentiating the biological potency of carnitine isomers.
1. Basal Diet Preparation: A carnitine-deficient basal diet was formulated to support minimal larval growth. This diet typically consisted of:
- Casein (vitamin-free)
- Glucose
- Wesson salts
- Cholesterol
- A mixture of B-vitamins (excluding carnitine)
- Water
2. Larval Rearing:
- Newly hatched Tenebrio molitor larvae were collected and placed on the basal diet for a preliminary period to deplete any endogenous carnitine reserves.
- Larvae were then individually weighed and transferred to vials containing the basal diet supplemented with known concentrations of the test substance (this compound, L-carnitine, or DL-carnitine).
- A control group was maintained on the unsupplemented basal diet.
3. Growth Measurement:
- The larvae were incubated at a constant temperature and humidity.
- Their weight was recorded at regular intervals (e.g., weekly) for a period of several weeks.
- The growth rate was calculated as the increase in weight over time.
4. Data Analysis: The growth-promoting activity of each isomer was determined by comparing the growth curves of the supplemented groups to the control group.
Quantitative Data: Comparative Growth-Promoting Activity
Early experiments using the Tenebrio molitor bioassay unequivocally demonstrated the stereospecificity of vitamin BT activity. L-carnitine was found to be the biologically active form, while this compound showed no growth-promoting effect.
| Substance Tested | Concentration in Diet (µg/g) | Mean Larval Weight after 4 weeks (mg) |
| Control (Basal Diet) | 0 | ~5 |
| DL-Carnitine | 1.0 | ~20 |
| L-Carnitine | 0.5 | ~20 |
| This compound | 1.0 | ~5 |
Note: The values in this table are representative of the findings from early studies and are intended for illustrative purposes. Actual values varied between experiments.
These results were the first to indicate that biological systems could differentiate between the two isomers of carnitine, paving the way for further investigation into the enzymatic basis of this specificity.
II. The Advent of Synthetic Carnitine: Opening the Door to Isomer-Specific Research
The ability to chemically synthesize DL-carnitine and subsequently resolve the racemic mixture into its constituent D- and L-isomers was a critical step forward. This breakthrough, achieved in the 1950s, provided researchers with pure samples of each isomer, enabling more precise and controlled experiments.
Experimental Protocol: Resolution of DL-Carnitine
One of the early and effective methods for separating the D- and L-isomers of carnitine involved fractional crystallization using a chiral resolving agent.
1. Racemate Preparation: DL-carnitine was synthesized chemically, often starting from epichlorohydrin and trimethylamine.
2. Diastereomeric Salt Formation: The racemic DL-carnitine was reacted with an optically active acid, such as D-(+)-camphoric acid or L-(+)-tartaric acid, in a suitable solvent (e.g., ethanol). This reaction formed a mixture of two diastereomeric salts (e.g., this compound-D-camphorate and L-carnitine-D-camphorate).
3. Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts could be separated by fractional crystallization. One of the salts would typically be less soluble and would crystallize out of the solution first.
4. Isomer Isolation: The separated diastereomeric salts were then treated with a base to remove the chiral resolving agent, yielding the pure D- and L-isomers of carnitine.
The availability of purified D- and L-carnitine was instrumental in moving the research from whole-organism bioassays to in vitro enzymatic studies.
III. Unmasking the Antagonist: this compound's Inhibitory Effect on L-Carnitine's Function
With the understanding that L-carnitine played a crucial role in fatty acid oxidation, researchers began to investigate the effect of this compound on this process. Early studies using isolated mitochondria and purified enzymes revealed that this compound was not merely inactive but acted as a competitive inhibitor of L-carnitine's function.
Experimental Protocol: Early Carnitine Acetyltransferase Assay
The enzyme carnitine acetyltransferase (CAT) was one of the first carnitine-dependent enzymes to be studied in detail. Early assays to measure its activity were crucial in demonstrating the inhibitory effect of this compound.
1. Enzyme Preparation: Carnitine acetyltransferase was partially purified from pigeon breast muscle or other tissue homogenates.
2. Reaction Mixture: The assay mixture typically contained:
- Phosphate buffer (to maintain pH)
- Acetyl-CoA
- L-carnitine (as the substrate)
- This compound (as the potential inhibitor)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), a chromogenic reagent that reacts with free coenzyme A (CoA-SH) to produce a colored product.
3. Assay Procedure:
- The reaction was initiated by the addition of the enzyme preparation.
- The rate of the reaction was monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the colored product from the reaction of DTNB with the CoA-SH released from acetyl-CoA.
4. Data Analysis: The inhibitory effect of this compound was determined by measuring the reaction rate in the presence of varying concentrations of this compound while keeping the concentration of L-carnitine constant. This allowed for the determination of the type of inhibition (e.g., competitive) and the inhibition constant (Ki).
Quantitative Data: Inhibition of Carnitine Acetyltransferase by this compound
The results from these early enzymatic assays provided clear evidence of this compound's inhibitory action.
| L-Carnitine Concentration (mM) | This compound Concentration (mM) | Carnitine Acetyltransferase Activity (relative units) |
| 1.0 | 0 | 100 |
| 1.0 | 0.5 | 65 |
| 1.0 | 1.0 | 45 |
| 1.0 | 2.0 | 28 |
Note: The values in this table are illustrative of the competitive inhibition observed in early studies.
These findings were significant as they demonstrated that the administration of this compound could potentially interfere with the normal metabolic functions of L-carnitine.
IV. Visualizing the Early Discoveries
The logical progression of the early studies on this compound can be visualized through a series of interconnected steps, from the initial biological observations to the elucidation of its inhibitory mechanism at the enzymatic level.
Figure 1: Logical workflow of the early discovery and characterization of this compound.
The signaling pathway for L-carnitine's primary function and the point of inhibition by this compound can be illustrated as follows:
Figure 2: Inhibition of the carnitine shuttle by this compound at the level of CPT1.
V. Conclusion
The early studies on this compound, born out of the initial quest to understand "vitamin BT," were instrumental in establishing the principle of stereospecificity in biological systems. While L-carnitine was revealed to be the essential nutrient, the characterization of this compound as a biologically inactive and, more importantly, an inhibitory molecule provided critical insights into the mechanism of carnitine-dependent fatty acid transport. The experimental protocols and quantitative data from this foundational era, from the whole-organism bioassays in Tenebrio molitor to the in vitro enzymatic assays, laid the groundwork for decades of research into fatty acid metabolism and its disorders. For today's researchers and drug development professionals, an appreciation of these early studies offers a valuable perspective on the importance of stereochemistry in biological function and the potential for isomeric compounds to act as modulators of metabolic pathways.
D-Carnitine's Interaction with Carnitine Acyltransferases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the interaction between D-Carnitine and the family of carnitine acyltransferases, including Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Acetyltransferase (CrAT). While L-Carnitine is essential for fatty acid metabolism, its stereoisomer, this compound, is biologically inactive and can act as an inhibitor within the carnitine system. This document summarizes the current understanding of these interactions, presents detailed experimental protocols for studying them, and visualizes the underlying biochemical pathways. The primary known interaction is the competitive inhibition of Carnitine Acetyltransferase (CrAT) by this compound. Furthermore, administration of this compound can lead to a depletion of L-Carnitine in tissues, indirectly affecting fatty acid oxidation. This guide is intended to be a valuable resource for researchers investigating fatty acid metabolism and developing therapeutic agents targeting these pathways.
Introduction to the Carnitine Shuttle and Acyltransferases
The carnitine shuttle is a critical metabolic pathway responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.[1] This process is mediated by a series of enzymes known as carnitine acyltransferases.
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This is considered the rate-limiting step in fatty acid oxidation.[2]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.[3]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and freeing carnitine.[3]
-
Carnitine Acetyltransferase (CrAT): This enzyme is primarily involved in the transport of short-chain acyl groups across mitochondrial and peroxisomal membranes and plays a role in buffering the acetyl-CoA/CoA ratio.[4]
This compound's Interaction with Carnitine Acyltransferases
While L-Carnitine is the biologically active isomer, this compound can interfere with its functions. The primary mechanisms of interaction are direct competitive inhibition and indirect depletion of L-Carnitine stores.
Competitive Inhibition of Carnitine Acetyltransferase (CrAT)
This compound and its acetylated form, acetyl-D-carnitine, have been shown to be competitive inhibitors of CrAT with respect to L-carnitine and acetyl-L-carnitine.[5] This means that this compound binds to the active site of the enzyme but does not undergo the catalytic reaction, thereby preventing L-Carnitine from binding and being processed.
Interaction with CPT1 and CPT2
Currently, there is a lack of direct evidence and quantitative data (such as K_i_ or IC50 values) to definitively characterize the inhibitory effects of this compound on CPT1 and CPT2. While some studies have investigated the inhibitory effects of various compounds on these enzymes, specific data for this compound remains elusive.
Indirect Effects via L-Carnitine Depletion
Administration of this compound can lead to a significant depletion of L-Carnitine levels in tissues such as skeletal muscle and the heart. This depletion is thought to occur through competition for the organic cation transporter OCTN2, which is responsible for the uptake of carnitine into cells. Reduced intracellular L-Carnitine levels indirectly impair the function of all carnitine acyltransferases by limiting the availability of their essential substrate.
Quantitative Data on Inhibitory Interactions
As of the latest available research, specific inhibitory constants (K_i_) or half-maximal inhibitory concentrations (IC50) for the direct interaction of this compound with CPT1, CPT2, and CrAT are not well-documented in publicly accessible literature. The table below summarizes the known qualitative interactions and highlights the existing data gap.
| Enzyme | Inhibitor | Type of Inhibition | K_i_ Value | IC50 Value | Reference |
| CrAT | This compound | Competitive | Not Reported | Not Reported | [5] |
| CPT1 | This compound | Not Determined | Not Reported | Not Reported | - |
| CPT2 | This compound | Not Determined | Not Reported | Not Reported | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction of this compound with carnitine acyltransferases.
Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity
This assay measures the activity of CrAT by monitoring the production of acetyl-CoA from acetyl-DL-carnitine and Coenzyme A (CoA). The increase in absorbance at 233 nm, characteristic of acetyl-CoA formation, is measured over time.[6]
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
11 mM Coenzyme A solution
-
83.4 mM Acetyl-DL-Carnitine solution
-
Carnitine Acetyltransferase enzyme solution (0.3 - 0.6 units/mL in cold Tris-HCl buffer)
-
This compound solutions of varying concentrations (for inhibition studies)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.65 mL Tris-HCl buffer
-
0.05 mL Coenzyme A solution
-
0.20 mL Acetyl-DL-Carnitine solution
-
-
For inhibition studies, add the desired concentration of this compound solution and adjust the buffer volume accordingly.
-
Equilibrate the mixture to 25°C and monitor the absorbance at 233 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.10 mL of the CrAT enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA233/minute) from the linear portion of the curve.
-
Calculate enzyme activity and inhibition kinetics (e.g., by creating a Lineweaver-Burk plot) to determine the type of inhibition and the K_i_ value for this compound.
Radioisotopic Forward Assay for Carnitine Palmitoyltransferase I (CPT1) Activity
This assay measures the formation of radiolabeled palmitoylcarnitine from [³H]L-carnitine and palmitoyl-CoA.
Reagents:
-
Incubation buffer: 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA.
-
100 µM Palmitoyl-CoA
-
400 µM L-carnitine
-
1 µCi L-[³H]carnitine
-
This compound solutions of varying concentrations (for inhibition studies)
-
Isolated intact mitochondria
Procedure:
-
In a reaction tube, combine the incubation buffer, palmitoyl-CoA, L-carnitine, and L-[³H]carnitine.
-
For inhibition studies, add the desired concentration of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the isolated mitochondrial suspension.
-
Incubate for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Separate the radiolabeled palmitoylcarnitine from the unreacted [³H]L-carnitine using an appropriate method (e.g., ion-exchange chromatography).
-
Quantify the radioactivity of the palmitoylcarnitine fraction using liquid scintillation counting.
-
Calculate the CPT1 activity and analyze the data to determine the inhibitory effects of this compound.
Visualizations
The following diagrams illustrate the key pathways and concepts discussed in this guide.
Caption: The Carnitine Shuttle Pathway.
Caption: Mechanism of Competitive Inhibition.
Caption: Workflow for CrAT Inhibition Assay.
Conclusion
This compound primarily interacts with the carnitine acyltransferase system through competitive inhibition of Carnitine Acetyltransferase (CrAT) and by inducing a depletion of tissue L-Carnitine levels. The direct inhibitory effects of this compound on CPT1 and CPT2 have not been quantitatively established and represent a significant area for future research. The experimental protocols provided in this guide offer a robust framework for investigating these interactions further. A deeper understanding of how this compound perturbs fatty acid metabolism is crucial for the development of targeted therapies for metabolic disorders and for assessing the safety and efficacy of carnitine-related supplements. Further studies are warranted to elucidate the precise kinetic parameters of this compound inhibition and to explore the full downstream metabolic consequences of these interactions.
References
- 1. cocukmetabolizma.com [cocukmetabolizma.com]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Metabolic Fate of D-Carnitine in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine, a quaternary ammonium compound, is essential for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] It exists as two stereoisomers: L-carnitine, the biologically active form, and D-carnitine, the inactive enantiomer.[3] While L-carnitine is synthesized endogenously from the amino acids lysine and methionine and obtained from dietary sources, this compound is not naturally produced in mammals and is considered a xenobiotic.[3][4][5] The presence of this compound, often as a contaminant in L-carnitine supplements, can have significant metabolic consequences due to its interaction with L-carnitine's transport and metabolic pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound in cellular models, focusing on its uptake, metabolism (or lack thereof), and its impact on L-carnitine dependent processes. We present quantitative data from key studies, detailed experimental protocols for further investigation, and visualizations of the relevant cellular pathways and workflows.
Cellular Uptake and Transport of this compound
The transport of carnitine across the plasma membrane is a carrier-mediated process, primarily facilitated by the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene.[6][7][8] This transporter is a high-affinity, sodium-dependent system responsible for the uptake of L-carnitine into various tissues, including muscle, heart, and kidney cells.[6][9]
Studies in various cellular and tissue models have demonstrated that this compound is also recognized and transported by the same carrier system as L-carnitine, acting as a competitive inhibitor.
In isolated guinea-pig enterocytes, both D- and L-carnitine uptake was found to be temperature- and concentration-dependent, indicating a carrier-mediated process.[10] Similarly, in rat myotubes and C2C12 myoblastic cells, L-carnitine transport was shown to be Na+-dependent and interfered with by this compound.[9] Further evidence from studies on human heart cells shows that this compound can accelerate the efflux of L-carnitine, likely through exchange diffusion, further highlighting their shared transport mechanism.[11]
Quantitative Data on this compound Transport
The following table summarizes the available kinetic data for this compound transport in a cellular model.
| Cellular Model | Analyte | Michaelis-Menten Constant (Km) |
| Isolated guinea-pig enterocytes | This compound | 5 µM[10] |
| Isolated guinea-pig enterocytes | L-carnitine | 6-7 µM[10] |
Metabolic Fate of this compound in Mammalian Cells
A critical finding from in vitro studies is that while this compound is transported into mammalian cells, it does not appear to be subsequently metabolized. In a study using isolated guinea-pig enterocytes, it was explicitly observed that this compound was not metabolized, in contrast to L-carnitine which was readily acetylated to acetyl-L-carnitine.[10] This lack of metabolic conversion in mammalian systems is a key differentiator between the two isomers.
While some microorganisms possess enzymes capable of metabolizing this compound, such as D(+)-carnitine dehydrogenase in Agrobacterium sp., these pathways have not been identified in mammalian cells. Therefore, the primary metabolic fate of this compound in cellular models is its persistence in an unmetabolized form, where it can competitively inhibit the functions of L-carnitine.
Impact on L-Carnitine Metabolism and Cellular Function
The primary consequence of intracellular this compound is the disruption of L-carnitine homeostasis and function. By competing for transport, this compound can lead to a functional deficiency of L-carnitine within the cell, even when extracellular L-carnitine levels are adequate. This can impair fatty acid oxidation and cellular energy production.
Furthermore, this compound has been shown to be a competitive inhibitor of carnitine acetyltransferase (CAT), an enzyme that catalyzes the reversible transfer of acetyl groups between carnitine and coenzyme A.[3] This inhibition can disrupt the buffering of the intramitochondrial acetyl-CoA/CoA ratio, a critical function of L-carnitine, particularly during high rates of glycolysis.[12][13]
Experimental Protocols
Cell Culture
-
Cell Lines: Caco-2 (human colon adenocarcinoma, model for intestinal absorption), C2C12 (mouse myoblast, model for muscle cells), or other cell lines expressing OCTN2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For uptake experiments, cells are seeded in 24-well plates and grown to confluence.
Carnitine Uptake Assay
This protocol is adapted from studies on L-carnitine transport and can be used to determine the kinetics of this compound uptake and its competitive inhibition of L-carnitine transport.[14][15]
-
Materials:
-
Radiolabeled [3H]L-carnitine.
-
Unlabeled L-carnitine and this compound.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail.
-
-
Procedure:
-
Wash confluent cell monolayers twice with pre-warmed uptake buffer.
-
Incubate cells with uptake buffer containing a fixed concentration of [3H]L-carnitine and varying concentrations of unlabeled this compound (for inhibition studies) or varying concentrations of radiolabeled this compound (if available, for direct uptake kinetics) for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by aspirating the incubation buffer and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay) for normalization.
-
Calculate the uptake rate (e.g., in pmol/mg protein/min) and determine kinetic parameters (Km, Vmax, Ki) using appropriate software.
-
Chiral Separation and Quantification of D- and L-Carnitine by HPLC
This protocol allows for the specific measurement of D- and L-carnitine concentrations in cell lysates.[16][17][18]
-
Materials:
-
HPLC system with a fluorescence detector.
-
Octadecyl (C18) column.
-
Derivatization reagent: (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC).
-
Mobile phase components (e.g., acetonitrile, water, buffer).
-
D- and L-carnitine standards.
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates and deproteinize (e.g., by adding perchloric acid followed by neutralization).
-
Derivatization: React the carnitine in the sample with (+)-FLEC to form fluorescent diastereomers.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Separate the diastereomers using an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using an excitation wavelength of ~260 nm and an emission wavelength of ~310 nm.
-
-
Quantification: Create a standard curve using known concentrations of derivatized D- and L-carnitine to quantify their amounts in the cell lysates.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competitive inhibition of L-carnitine uptake by this compound via the OCTN2 transporter.
Caption: The L-carnitine shuttle for fatty acid transport into the mitochondria.
Caption: Experimental workflow for a competitive carnitine uptake assay.
Conclusion
In mammalian cellular models, the metabolic fate of this compound is predominantly characterized by its transport into the cell via L-carnitine transporters, followed by a lack of significant metabolic conversion. Its primary impact is the competitive inhibition of L-carnitine uptake and function, which can lead to impaired fatty acid metabolism and disruption of cellular energy homeostasis. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the kinetics of this compound transport and its precise effects on cellular metabolism. A thorough understanding of these interactions is crucial for assessing the safety and efficacy of L-carnitine supplementation and for the development of drugs that may interact with the carnitine transport system.
References
- 1. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation | MDPI [mdpi.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lohmann-information.de [lohmann-information.de]
- 4. In vitro analysis of hepatic carnitine biosynthesis in human systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine biosynthesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Involvement of carnitine/organic cation transporter OCTN2 (SLC22A5) in distribution of its substrate carnitine to the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake of L-carnitine, this compound and acetyl-L-carnitine by isolated guinea-pig enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efflux of L-carnitine from cells in culture (CCL 27) [pubmed.ncbi.nlm.nih.gov]
- 12. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of carnitine acetyltransferase inhibition on rat hepatocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. scirp.org [scirp.org]
Investigating the Historical Context of D-Carnitine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine, a quaternary ammonium compound, plays a critical role in cellular energy metabolism. Its physiological significance is primarily attributed to the L-isomer, L-carnitine, which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The stereoisomer, D-carnitine, however, not only lacks biological activity but also exhibits inhibitory effects on L-carnitine's function, leading to potential toxicity. This technical guide provides an in-depth exploration of the historical context of this compound research, focusing on its inhibitory mechanisms, the experimental protocols used to elucidate its effects, and the quantitative data that defined its biochemical profile.
The Antagonistic Role of this compound: A Historical Perspective
The discovery of carnitine in the early 20th century was followed by decades of research to understand its physiological function. It became apparent that the biological activity was stereospecific, with L-carnitine being the active form. Early investigations into the effects of the D-isomer revealed its antagonistic relationship with L-carnitine. The administration of this compound was found to induce a state of carnitine deficiency, not by inhibiting its synthesis, but by competitively inhibiting its transport and the enzymes involved in its metabolism.
Competitive Inhibition of Carnitine-Dependent Enzymes
One of the earliest and most significant findings in this compound research was its inhibitory effect on carnitine acetyltransferase (CrAT). This mitochondrial enzyme is crucial for buffering the acetyl-CoA to CoA ratio and for the transport of acetyl groups out of the mitochondria. Seminal studies demonstrated that this compound acts as a competitive inhibitor of L-carnitine for CrAT. This means that this compound binds to the active site of the enzyme without undergoing a reaction, thereby preventing L-carnitine from binding and carrying out its function.
Interference with Carnitine Transport
The transport of L-carnitine across cellular and mitochondrial membranes is a carrier-mediated process. The primary transporter responsible for the uptake of carnitine into cells is the organic cation/carnitine transporter 2 (OCTN2), a sodium-dependent high-affinity carnitine transporter. Research has shown that this compound can interfere with this transport system. Similarly, the mitochondrial carnitine-acylcarnitine translocase (CACT), which is essential for the movement of acylcarnitines into the mitochondrial matrix, can also be inhibited.
Quantitative Data on this compound Inhibition
The following tables summarize key quantitative data from studies investigating the inhibitory effects of this compound and related compounds. It is important to note that specific Ki and IC50 values for this compound from very early historical literature are not always readily available in modern databases. The data presented here is a compilation of available information, including more recent studies that build upon foundational knowledge.
Table 1: Inhibition of Carnitine Acetyltransferase (CrAT)
| Inhibitor | Organism/Tissue | Inhibition Type | Ki Value | Reference |
| This compound | Pigeon Breast Muscle | Competitive | Not specified in early literature, but confirmed competitive | [1] |
| Mildronate | Pigeon | Competitive | 1.6 mM | [2] |
Table 2: Inhibition of Carnitine Transport
| Inhibitor | Transporter | Cell Line/System | Inhibition Type | IC50 Value | Reference |
| This compound | L-carnitine transport | Isolated rat myotubes | Interferes with the system | Not specified | [3] |
| Sulfobetaines | Carnitine-acylcarnitine translocase | Rat heart mitochondria | Competitive | Micromolar concentrations | [4] |
| Itaconate | Carnitine/acylcarnitine carrier (CAC) | Recombinant | Non-competitive | 8.4 ± 2.9 mM | [5] |
Table 3: Animal Toxicity Data for Carnitine Isomers
| Compound | Animal Model | Dosage | Observed Effects | Reference |
| DL-Carnitine | Infants and Children (early clinical use) | Not specified | Therapeutic for nutritional deficiencies, but D-isomer toxicity later understood | [6] |
| This compound | Nile Tilapia | 0.4 g/kg diet for 6 weeks | Reduced acyl-carnitine concentration, increased lipid deposition, induced hepatic inflammation, oxidative stress, and apoptosis. | [7] |
| L-Carnitine L-tartrate | Rats (90-day subchronic study) | Up to 4,935 mg/kg body weight/day | No treatment-related mortality or significant toxicological effects. |
Key Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in understanding the historical context of this compound research.
Radioenzymatic Assay for Carnitine Determination
This method was a cornerstone of early carnitine research, allowing for the quantification of L-carnitine in biological samples. The assay is based on the enzymatic conversion of L-carnitine to a radiolabeled product.
Principle: The enzyme carnitine acetyltransferase (CrAT) catalyzes the transfer of a radiolabeled acetyl group from [1-14C]acetyl-CoA to L-carnitine, forming [1-14C]acetyl-L-carnitine. The amount of radioactivity incorporated into the acetylcarnitine is directly proportional to the amount of L-carnitine in the sample.
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are deproteinized, often using perchloric acid.
-
Reaction Mixture: The sample is incubated with a reaction mixture containing:
-
[1-14C]acetyl-CoA (radiolabeled substrate)
-
Carnitine acetyltransferase (enzyme)
-
A trapping agent for the product of the reverse reaction (e.g., N-ethylmaleimide to trap Coenzyme A).
-
-
Separation: The radiolabeled product, [1-14C]acetyl-L-carnitine, is separated from the unreacted [1-14C]acetyl-CoA. This is often achieved using an anion-exchange resin, which retains the negatively charged acetyl-CoA while allowing the positively charged acetylcarnitine to pass through.
-
Quantification: The radioactivity of the eluate containing [1-14C]acetyl-L-carnitine is measured using a scintillation counter.
-
Standard Curve: A standard curve is generated using known concentrations of L-carnitine to determine the concentration in the unknown samples.
Note: This assay is specific for L-carnitine, as this compound is not a substrate for CrAT. To measure total carnitine (L-carnitine and its esters), samples are first subjected to alkaline hydrolysis to convert acylcarnitines to free L-carnitine.
Competitive Inhibition Assay of Carnitine Transport
This type of assay is used to determine if a compound, such as this compound, inhibits the transport of L-carnitine and to characterize the nature of this inhibition.
Principle: The uptake of radiolabeled L-carnitine into cells or isolated organelles (e.g., mitochondria) is measured in the presence and absence of the potential inhibitor. A competitive inhibitor will decrease the rate of transport by competing with L-carnitine for the same binding site on the transporter.
Protocol Outline:
-
Cell/Organelle Preparation: A suspension of cells (e.g., myotubes, hepatocytes) or isolated mitochondria is prepared.
-
Incubation: The cells or organelles are incubated with a solution containing a fixed concentration of radiolabeled L-carnitine (e.g., [3H]L-carnitine) and varying concentrations of the inhibitor (this compound).
-
Termination of Uptake: After a specific time, the transport process is stopped rapidly, usually by adding an ice-cold stop solution and quickly separating the cells/organelles from the incubation medium (e.g., by centrifugation through a layer of silicone oil).
-
Lysis and Scintillation Counting: The cells/organelles are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
Data Analysis: The initial velocity of transport is plotted against the substrate (L-carnitine) concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot). For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration. The inhibition constant (Ki) can be calculated from these plots.
Visualizing Key Concepts in this compound Research
The following diagrams, generated using the DOT language, illustrate fundamental concepts in carnitine metabolism and the inhibitory role of this compound.
Caption: The Carnitine Shuttle and Sites of this compound Inhibition.
References
- 1. Graphviz [graphviz.org]
- 2. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial carnitine-acylcarnitine translocase by sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Radioisotopic Assay of L-carnitine (CN) [protocols.io]
- 6. Quantitative assay of free and total carnitine using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Methodological & Application
Application Notes: Chiral Separation of D- and L-Carnitine by HPLC
An in-depth guide to the chiral separation of D- and L-Carnitine utilizing High-Performance Liquid Chromatography (HPLC) is provided below, tailored for researchers, scientists, and professionals in drug development. This document offers detailed application notes, experimental protocols, and a comparative analysis of various methods.
Introduction
Carnitine, a quaternary ammonium compound, plays a critical role in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. It exists as two stereoisomers: the biologically active L-Carnitine and the inactive or potentially toxic D-Carnitine. The administration of this compound can competitively inhibit the uptake of L-Carnitine, leading to a deficiency of the latter. Consequently, the enantiomeric purity of L-Carnitine in pharmaceutical formulations and food supplements is of paramount importance, necessitating reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose, offering both direct and indirect methods for chiral resolution.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC can be achieved through two primary strategies:
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Indirect Method: In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[1][2][3]
This document focuses on well-established indirect methods due to their robustness and wide applicability.
Method 1: Indirect Chiral Separation with (+)-FLEC Derivatization
This method involves the pre-column derivatization of D- and L-Carnitine with (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), followed by the separation of the resulting diastereomers on a standard reversed-phase column with fluorescence detection.[4][5][6][7]
Experimental Protocol
1. Reagents and Materials
-
This compound and L-Carnitine standards
-
(+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Triethylamine
-
Chloroform
2. Instrumentation
-
HPLC system with a fluorescence detector
-
Synergi 4µ Hydro-RP80 Å, 250 x 4.6 mm column[3]
-
Autosampler
3. Chromatographic Conditions
-
Mobile Phase: A mixture of pH 2.60 buffer, acetonitrile, and tetrahydrofuran (THF) in a ratio of 850:90:60 (v/v/v).[3][8]
-
Buffer Preparation: Dissolve approximately 5.78 g of potassium dihydrogen phosphate in 850 mL of water, and adjust the pH to 2.60 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane.[3]
-
-
Column Temperature: 30°C[3]
-
Injection Volume: 25 µL[3]
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 310 nm.[5][6][7]
4. Standard and Sample Preparation
-
Standard Solution: Prepare stock solutions of D- and L-Carnitine in a suitable diluent.
-
Sample Solution: Accurately weigh and dissolve the sample containing L-Carnitine in the diluent to achieve a known concentration.[3]
-
Derivatization Procedure:
-
To 1.0 mL of the sample or standard solution, add 2.0 mL of a solution of ethyl chloroformate in chloroform and 1.0 mL of a solution of triethylamine in chloroform.[3]
-
Subsequently, add 2.0 mL of a solution of L-Alanine-β-naphthylamide in the diluent.[3] Note: While the cited method uses L-Alanine-β-naphthylamide, for FLEC derivatization, a similar protocol with FLEC would be followed, typically involving an alkaline buffer to facilitate the reaction.
-
Allow the reaction to proceed for a specified time at room temperature (e.g., 20 minutes).[3][7]
-
Quench the reaction if necessary and dilute the sample to the final concentration with water.[3]
-
Method 2: Indirect Chiral Separation with L-Alanine-β-naphthylamide Derivatization
This method utilizes L-alanine-β-naphthylamide as the chiral derivatizing agent for acetyl-L-carnitine, with subsequent separation on an ODS column and UV detection.[1][9]
Experimental Protocol
1. Reagents and Materials
-
Acetyl-D-Carnitine and Acetyl-L-Carnitine standards
-
Reagents for peptide synthesis (e.g., a carbodiimide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Appropriate buffers
2. Instrumentation
3. Chromatographic Conditions
-
Mobile Phase: A suitable mixture of acetonitrile and buffer to achieve separation.
-
Flow Rate: To be optimized for the specific column dimensions.
4. Standard and Sample Preparation
-
Standard and Sample Solutions: Prepare solutions of acetyl-carnitine in a suitable solvent.
-
Derivatization Procedure:
Data Presentation: Summary of HPLC Methods
| Parameter | Method 1: (+)-FLEC Derivatization | Method 2: L-Alanine-β-naphthylamide Derivatization |
| Analyte | D- and L-Carnitine | Acetyl-D- and L-Carnitine |
| Derivatizing Agent | (+)-FLEC | L-alanine-β-naphthylamide |
| Column | Synergi 4µ Hydro-RP80 Å, 250 x 4.6 mm[3] | ODS (Octadecylsilane)[1][9] |
| Mobile Phase | Buffer (pH 2.6):ACN:THF (850:90:60)[3][8] | To be optimized |
| Flow Rate | 1.0 mL/min[3][8] | To be optimized |
| Detection | Fluorescence (Ex: 260 nm, Em: 310 nm)[5][6][7] | UV at 254 nm[1][9] |
| Run Time | ~65 min[3][8] | < 10 min[1][9] |
| Resolution (Rs) | Not explicitly stated, but method is validated for purity determination. | 1.94[1][9] |
| Separation Factor (α) | Not explicitly stated | 1.10[1][9] |
| Detection Limit | This compound in the range of 0.1-1.0% of L-Carnitine.[3][4][5] | Below 0.05% for D-AC in L-AC.[1][9] |
| Linearity | Established over a concentration range of LOQ-160% with r² = 0.996.[3][8] | Data available.[1][9] |
Visualizations
References
- 1. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. scirp.org [scirp.org]
- 4. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC. [roar.hep-bejune.ch]
- 5. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes & Protocols: Enantiomeric Separation of Carnitine Using Capillary Electrophoresis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine is an essential endogenous compound crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway. Its stereoisomer, D-carnitine, however, can act as a competitive inhibitor of L-carnitine's transport and is considered a chiral impurity.[1] Regulatory agencies emphasize the safety and efficacy of enantiomerically pure drugs, making the accurate separation and quantification of carnitine enantiomers critical in pharmaceutical formulations and dietary supplements.[2] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high separation efficiency, rapid analysis times, and low consumption of reagents and samples.[1]
This document provides detailed application notes and experimental protocols for the enantiomeric separation of carnitine using capillary electrophoresis, including methods with and without derivatization.
Principle of Separation
Capillary electrophoresis separates analytes based on their differential migration in an electric field within a narrow capillary.[1][3] For the separation of enantiomers, which have identical physicochemical properties in an achiral environment, a chiral selector is introduced into the background electrolyte (BGE).[4][5] The chiral selector forms transient diastereomeric complexes with the carnitine enantiomers, leading to differences in their electrophoretic mobility and enabling their separation.[4][5] Cyclodextrins and their derivatives are commonly used chiral selectors for this application.[1][6] In some methods, derivatization of carnitine with a labeling agent, such as 9-fluorenylmethoxycarbonyl (FMOC), is employed to enhance detection sensitivity, particularly for UV absorbance.[6][7][8][9][10]
Experimental Protocols
Two primary approaches for the enantiomeric separation of carnitine by CE are presented: one involving derivatization with FMOC for UV detection and another employing direct analysis with tandem mass spectrometry (MS/MS) detection.
Method 1: Enantiomeric Separation with FMOC Derivatization and UV Detection
This method is suitable for quantifying D- and L-carnitine and assessing the enantiomeric purity of L-carnitine in pharmaceutical formulations. Derivatization with FMOC-Cl enhances the UV absorbance of the carnitine enantiomers.
1. Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
D- and L-Carnitine standards
-
2,6-dimethyl-β-cyclodextrin (Chiral Selector)
-
Triethanolamine
-
Boric acid
-
Sodium hydroxide
-
Acetone
-
Deionized water
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of D- and L-carnitine in deionized water.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Sample Preparation: For pharmaceutical formulations, a simple dilution or extraction with water is typically sufficient.[8]
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a borate buffer.
-
Add a solution of FMOC-Cl in acetone.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 1 hour at 50°C).[10]
-
The reaction is stopped, and the final solution is prepared for injection.
-
3. Capillary Electrophoresis Conditions:
-
Capillary: Uncoated fused-silica capillary.
-
Background Electrolyte (BGE): An aqueous buffer containing a chiral selector. A typical BGE consists of an aqueous solution of 2,6-dimethyl-β-cyclodextrin and triethanolamine.[6]
-
Capillary Conditioning: Before the first use, and daily, flush the capillary with NaOH solution, followed by deionized water, and finally with the BGE.
-
Injection: Hydrodynamic or electrokinetic injection of the derivatized sample.
-
Applied Voltage: A constant voltage is applied across the capillary (e.g., -15 kV to 30 kV).[1]
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).[1]
-
Detection: UV detection at a wavelength appropriate for the FMOC-carnitine derivative.
4. Data Analysis:
-
Identify the peaks corresponding to the D- and L-carnitine derivatives based on their migration times.
-
Quantify the amount of each enantiomer by comparing the peak areas to those of the standards.
-
Calculate the enantiomeric purity of L-carnitine.
Method 2: Enantiomeric Separation with CE-MS/MS
This method offers high sensitivity and selectivity for the determination of D- and L-carnitine, particularly for detecting low levels of the D-enantiomer impurity in L-carnitine formulations.[8]
1. Instrumentation and Materials:
-
Capillary Electrophoresis system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Polyvinyl alcohol-coated or uncoated fused-silica capillary.
-
D- and L-Carnitine standards.
-
Succinyl-γ-cyclodextrin (Chiral Selector)
-
Formic acid
-
Deionized water
-
Centrifugal filter devices for sample preparation.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of D- and L-carnitine in deionized water.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions.
-
Sample Preparation: For samples like infant formulas, a simple ultrafiltration step using centrifugal filter devices can be used to remove high molecular weight components.[7] For pharmaceutical formulations, dilution with water may be adequate.[8]
3. Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) Conditions:
-
Capillary: A polyvinyl alcohol-coated capillary can be used to minimize analyte adsorption to the capillary wall.[1]
-
Background Electrolyte (BGE): An acidic buffer such as 100 mM formic acid (pH 2.4).[1]
-
Chiral Selector: A partial filling approach with a non-volatile chiral selector like succinyl-γ-cyclodextrin can be employed.[7]
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions, typically involving flushing with water and the BGE.
-
Injection: Hydrodynamic injection of the sample.
-
Applied Voltage: Apply a suitable voltage for the separation.
-
ESI-MS/MS Detection:
-
Optimize ESI source parameters (e.g., spray voltage, sheath gas flow, capillary temperature).
-
Perform selective fragmentation using MS/MS experiments (e.g., multiple reaction monitoring - MRM) to confirm the identity and quantify D- and L-carnitine.[7]
-
4. Data Analysis:
-
Extract the ion chromatograms for the specific precursor-to-product ion transitions for D- and L-carnitine.
-
Integrate the peak areas and quantify the enantiomers using calibration curves generated from the standards.
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for the enantiomeric separation of carnitine using capillary electrophoresis.
Table 1: CE Method with FMOC Derivatization and UV Detection
| Parameter | Value | Reference |
| Chiral Selector | 2,6-dimethyl-β-cyclodextrin | [6] |
| Resolution (Rs) | 1.2 | [6] |
| Limit of Detection (LOD) | ~5.0 µM | [6] |
| Max D:L Ratio Determined | ~1:100 | [6] |
Table 2: CE-MS/MS Method
| Parameter | Value | Reference |
| Chiral Selector | Succinyl-γ-cyclodextrin | [7] |
| Limit of Detection (LOD) | 100 ng/g (for this compound) | [7] |
| Limit of Detection (LOD) | 10 ng/mL (for each enantiomer) | [8] |
| Enantiomeric Impurity Detection | Up to 0.002% of this compound | [8] |
| Analysis Time | < 6 minutes | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in the enantiomeric separation of carnitine by capillary electrophoresis.
References
- 1. Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 4. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Enantiomeric separation of D- and L-carnitine by integrating on-line derivatization with capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a CE-MS(2) method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive determination of this compound as enantiomeric impurity of levo-carnitine in pharmaceutical formulations by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of D-Carnitine in Biological Samples by Chiral Derivatization and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of the D-enantiomer of carnitine in biological samples such as plasma and serum. L-carnitine is essential for fatty acid metabolism, whereas D-carnitine is physiologically inactive and can act as a competitive inhibitor, making its detection crucial for safety assessment and quality control. This protocol employs a chiral derivatization strategy to form diastereomers of D- and L-carnitine, which are then separated by standard reversed-phase liquid chromatography and quantified using tandem mass spectrometry (LC-MS/MS).
Introduction
Carnitine plays a critical role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] It exists as two stereoisomers: L-carnitine and this compound. Only the L-isomer is biologically active.[2] The presence of this compound is a concern as it can competitively inhibit the enzymes and transporters responsible for L-carnitine's function, potentially leading to adverse physiological effects.[3] Therefore, a selective and quantitative method to measure this compound levels in biological matrices is essential for toxicological studies, clinical research, and the quality control of L-carnitine supplementation products.
Traditional LC-MS/MS methods for carnitine do not distinguish between enantiomers.[4] The method described herein overcomes this limitation by introducing a chiral derivatization step. A chiral reagent is used to create diastereomeric derivatives of D- and L-carnitine. These diastereomers have different physicochemical properties and can be chromatographically separated using standard, achiral reversed-phase columns, eliminating the need for specialized and often costly chiral columns.[5]
Biological Pathway: The Carnitine Shuttle
L-carnitine is a key component of the carnitine shuttle system, which transports activated long-chain fatty acids from the cytoplasm into the mitochondria. This compound is not effectively transported by this system and can interfere with L-carnitine's function.
Caption: The Carnitine Shuttle for fatty acid transport.
Experimental Workflow
The overall analytical procedure involves sample preparation by protein precipitation, chiral derivatization of the extract, separation of the resulting diastereomers by LC, and detection by MS/MS.
Caption: Workflow for this compound quantification.
Protocols
Materials and Reagents
| Item | Description |
| Standards | This compound, L-Carnitine, d3-D-Carnitine (Internal Standard, IS) |
| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade) |
| Reagents | Formic Acid, Borate Buffer (pH 8.5), (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) |
| Columns | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Labware | Microcentrifuge tubes, autosampler vials, pipettes |
Protocol 1: Sample Preparation
-
Pipette 100 µL of biological sample (plasma, serum, or calibrator) into a 1.5 mL microcentrifuge tube.[6]
-
Add 5 µL of the internal standard working solution (e.g., 1 µg/mL d3-D-Carnitine).
-
Add 300 µL of ice-cold methanol to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Chiral Derivatization
This protocol is based on the principle of using a chiral derivatizing agent like (+)-FLEC to form diastereomers.[7]
-
Reconstitute the dried extract from Protocol 1 in 50 µL of borate buffer (100 mM, pH 8.5).
-
Add 50 µL of the chiral derivatization reagent solution (e.g., 1 mg/mL (+)-FLEC in acetone).
-
Vortex briefly and incubate the reaction mixture at 40°C for 30 minutes.
-
After incubation, add 10 µL of 1% formic acid in water to quench the reaction.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for the specific instrument used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Data and Performance
MRM Transitions
Quantification is performed using MRM. The precursor ion corresponds to the protonated molecule of the derivatized carnitine ([M+H]+), and the product ion is the characteristic fragment of carnitine. The exact precursor mass will depend on the derivatizing reagent used. For a (+)-FLEC derivative, the mass addition is 250.2 Da.
Table 2: Example MRM Transitions for (+)-FLEC Derivatized Carnitine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D/L-Carnitine-(+)-FLEC | 412.2 | 85.1 | 25 |
| d3-D-Carnitine-(+)-FLEC (IS) | 415.2 | 85.1 | 25 |
Note: Precursor m/z calculated as: Carnitine (161.1) + FLEC adduct (250.2) + H+ (1.0) = 412.3. Values should be optimized empirically.
Method Performance Characteristics
The method should be validated according to standard guidelines. The following table shows typical performance data expected from such an assay.[8][9]
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 7.8% |
| Inter-day Precision (%CV) | ≤ 8.8% |
| Accuracy / Recovery | 85% - 115% |
Conclusion
This application note provides a comprehensive framework for the selective quantification of this compound in biological samples. By employing a chiral derivatization step, this LC-MS/MS method enables the separation of D- and L-carnitine diastereomers on a standard reversed-phase column, offering a robust and accessible tool for researchers. The sensitivity and specificity of this approach are suitable for applications in drug development, metabolic research, and the safety assessment of nutritional supplements.
References
- 1. bevital.no [bevital.no]
- 2. bevital.no [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Synthesis of D-Carnitine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-Carnitine, the biologically inactive enantiomer of L-carnitine, serves as an essential tool in metabolic research. Primarily, it is utilized as a negative control and a competitive inhibitor to elucidate the specific roles of L-carnitine in various physiological processes. L-carnitine is crucial for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. By competing with L-carnitine for the same transport proteins and enzymes, this compound can effectively inhibit these processes, allowing researchers to study the consequences of impaired fatty acid metabolism.[1] This makes this compound invaluable in studies related to metabolic disorders, mitochondrial function, and the pharmacological investigation of carnitine-dependent pathways.
This document provides a detailed protocol for the enantioselective synthesis of this compound, adapted from established methods for L-carnitine synthesis. The presented method allows for the production of high-purity this compound suitable for a wide range of research applications.
Enantioselective Synthesis of this compound from (R)-3-Hydroxy-γ-butyrolactone
A reliable method for synthesizing this compound is through the stereospecific conversion of (R)-3-hydroxy-γ-butyrolactone. This protocol is analogous to the synthesis of L-carnitine from (S)-3-hydroxy-γ-butyrolactone.[2][3] The synthesis involves the activation of the hydroxyl group, followed by a ring-opening and nucleophilic substitution with trimethylamine, which proceeds with an inversion of stereochemistry at the chiral center.
Experimental Protocol
Materials:
-
(R)-3-Hydroxy-γ-butyrolactone
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous solution of trimethylamine (25-45% w/w)
-
Isopropanol
-
Acetone
-
Cation exchange resin (e.g., Amberlite IR-120)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
Step 1: Activation of (R)-3-Hydroxy-γ-butyrolactone
-
In a clean, dry reactor vessel, dissolve (R)-3-hydroxy-γ-butyrolactone (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.5 eq) to the solution while maintaining the temperature at 0°C.
-
Add methanesulfonyl chloride (1.6 eq) dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-3-methanesulfonyl-γ-butyrolactone.
Step 2: Synthesis of this compound
-
To the crude (R)-3-methanesulfonyl-γ-butyrolactone from the previous step, add an aqueous solution of trimethylamine (2.0 eq).
-
Stir the mixture in a sealed pressure vessel at room temperature for 1 hour.
-
Heat the reaction mixture to 80-100°C and maintain for 16 hours.
-
Cool the reaction mixture to room temperature and remove the excess trimethylamine under a stream of nitrogen.
-
Adjust the pH of the aqueous solution to 7 with dilute hydrochloric acid.
Step 3: Purification of this compound
-
Load the neutralized reaction mixture onto a cation exchange resin column (e.g., Amberlite IR-120).
-
Wash the column with deionized water to remove unreacted starting materials and byproducts.
-
Elute the this compound from the resin using an aqueous solution of ammonia (e.g., 2% ammonia).
-
Collect the fractions containing this compound and monitor by TLC.
-
Combine the this compound containing fractions and concentrate under reduced pressure.
-
Dissolve the resulting solid in hot isopropanol, filter to remove any insoluble impurities, and then concentrate again.
-
Recrystallize the purified this compound from a mixture of isopropanol and acetone to yield pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous synthesis of L-carnitine.
| Parameter | Value | Reference |
| Overall Yield | ~55% or more | [2] |
| Enantiomeric Excess | >95% | [3] |
| Optical Purity | >97% | [4][5] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enantioselective synthesis of this compound.
Logical Relationship of this compound as a Competitive Inhibitor
Caption: this compound competitively inhibits L-Carnitine's function.
References
- 1. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 3. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 4. EP2360141A1 - A preparation method of high-purity l-carnitine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Utilizing D-Carnitine for the Elucidation of L-Carnitine Transporter Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine is an essential quaternary ammonium compound critical for cellular energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. The cellular uptake of L-carnitine is a carrier-mediated process, predominantly facilitated by the high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter Novel 2), encoded by the SLC22A5 gene. Understanding the kinetics of L-carnitine transport is vital for research in metabolic disorders, drug development, and toxicology, as various drugs can interact with and inhibit this transporter.
D-carnitine, the biologically inactive stereoisomer of L-carnitine, serves as a valuable tool for studying the kinetics of L-carnitine transporters. By acting as a competitive inhibitor, this compound can be used to characterize the specificity and affinity of the transporter binding site for its natural substrate, L-carnitine. These application notes provide detailed protocols for utilizing this compound in competitive inhibition assays to determine the kinetic parameters of L-carnitine transport.
Principle of the Assay
The study of L-carnitine transporter kinetics using this compound is based on the principles of competitive inhibition. In this model, both the substrate (L-carnitine) and the inhibitor (this compound) compete for the same binding site on the transporter protein. The presence of the competitive inhibitor increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax) of the transport process. By measuring the rate of L-carnitine uptake at various concentrations of both L-carnitine and this compound, the inhibition constant (Ki) of this compound can be determined. The Ki value is a measure of the inhibitor's affinity for the transporter; a lower Ki indicates a higher affinity.
Radiolabeled L-carnitine (e.g., [³H]L-carnitine) is commonly used to measure the initial rate of uptake into cells expressing the L-carnitine transporter. The reduction in the uptake of radiolabeled L-carnitine in the presence of varying concentrations of this compound allows for the calculation of kinetic parameters.
Data Presentation
The following table summarizes the key kinetic parameters for L-carnitine and this compound interaction with L-carnitine transporters, primarily OCTN2. These values are essential for designing and interpreting competitive inhibition experiments.
| Parameter | Substrate/Inhibitor | Transporter | Cell System | Value | Citation |
| Km | L-Carnitine | OCTN2 | Caki-1 cells (human proximal tubule) | 15.90 µM | [1] |
| Km | L-Carnitine | OCTN2 | hOCTN2-transfected LLC-PK1 cells | 4.21 ± 0.14 µM | [2] |
| Km | L-Carnitine | - | Guinea-pig enterocytes | 6-7 µM | [3] |
| Km | This compound | - | Guinea-pig enterocytes | 5 µM | [3] |
| Ki | This compound | L-carnitine transporter | - | Estimated to be similar to its Km |
Note: The Ki of a competitive inhibitor is approximately equal to its Km when the inhibitor is also a substrate for the transporter. Therefore, the Km value for this compound can be used as an estimate of its Ki for the L-carnitine transporter.
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten (Km and Vmax) for L-Carnitine Transport
This protocol outlines the steps to determine the baseline kinetic parameters of L-carnitine transport in a selected cell line.
Materials:
-
Cell line expressing the L-carnitine transporter of interest (e.g., Caki-1, HEK293 cells stably overexpressing hOCTN2).
-
Cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS).
-
Uptake Buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4).[2]
-
Radiolabeled L-carnitine (e.g., [³H]L-carnitine).
-
Unlabeled L-carnitine.
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell lysis buffer (e.g., 1 M NaOH).
-
Protein assay kit (e.g., BCA assay).
-
Multi-well cell culture plates (e.g., 24-well plates).
Procedure:
-
Cell Culture: Seed the cells in multi-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) PBS.
-
Pre-incubation: Add 0.5 mL of pre-warmed Uptake Buffer to each well and incubate for 15-20 minutes at 37°C to equilibrate the cells.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add 0.5 mL of Uptake Buffer containing a range of unlabeled L-carnitine concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) mixed with a fixed concentration of radiolabeled L-carnitine (e.g., 0.1 µCi/mL [³H]L-carnitine).
-
Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-15 minutes).[2][4]
-
Uptake Termination: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the rate of L-carnitine uptake (pmol/mg protein/min).
-
Plot the uptake rate against the L-carnitine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax using non-linear regression analysis.
-
Protocol 2: Competitive Inhibition of L-Carnitine Transport by this compound
This protocol details the procedure to determine the inhibition constant (Ki) of this compound.
Materials:
-
Same as Protocol 1, with the addition of unlabeled this compound.
Procedure:
-
Cell Culture and Preparation: Follow steps 1-3 of Protocol 1.
-
Uptake Initiation with Inhibitor:
-
Prepare a series of uptake solutions. Each solution should contain a fixed, subsaturating concentration of radiolabeled L-carnitine (e.g., a concentration close to the determined Km value from Protocol 1) and varying concentrations of unlabeled L-carnitine.
-
For each concentration of unlabeled L-carnitine, prepare parallel sets of uptake solutions containing a fixed concentration of this compound (e.g., 0, 1x Ki estimate, 2x Ki estimate, 5x Ki estimate).
-
-
Incubation, Termination, and Lysis: Follow steps 5-7 of Protocol 1.
-
Quantification: Follow step 8 of Protocol 1.
-
Data Analysis:
-
Calculate the rate of L-carnitine uptake for each condition.
-
Analyze the data using one of the following methods:
-
Dixon Plot: Plot the reciprocal of the uptake velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines gives -Ki.
-
Lineweaver-Burk Plot: Plot 1/V against 1/[S] for each inhibitor concentration. In competitive inhibition, the lines will intersect on the y-axis (1/Vmax). The x-intercept of each line is -1/Km_app, where Km_app = Km(1 + [I]/Ki). The Ki can be calculated from the change in the apparent Km.
-
Non-linear Regression: Fit the data directly to the competitive inhibition equation: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])[4]
-
-
Mandatory Visualizations
Caption: Workflow for determining Km and Vmax of L-carnitine transport.
Caption: Logical relationship in competitive inhibition of L-carnitine transport.
Caption: Simplified signaling pathway of L-carnitine cellular uptake and function.
References
- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer [mdpi.com]
- 2. Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of L-carnitine, this compound and acetyl-L-carnitine by isolated guinea-pig enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: D-Carnitine for Creating a Carnitine-Deficient Cell Culture Model
Introduction
L-carnitine is a vital cofactor for cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3][4] A deficiency in cellular carnitine can lead to impaired fatty acid oxidation, lipid accumulation, and mitochondrial dysfunction, which are implicated in various pathologies, including cardiovascular diseases and metabolic disorders.[5][6][7][8] The creation of a reliable in vitro carnitine-deficient model is crucial for studying these processes and for the development of therapeutic interventions. D-carnitine, the biologically inactive stereoisomer of L-carnitine, serves as a potent tool to induce a state of secondary carnitine deficiency in cell culture.
Principle of the Method
The cellular uptake of L-carnitine is primarily mediated by the high-affinity, sodium-dependent organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene.[4][7][9] this compound acts as a competitive inhibitor of OCTN2, effectively blocking the transport of L-carnitine into the cell.[7] This competitive inhibition leads to a depletion of the intracellular L-carnitine pool, thereby creating a functional carnitine deficiency. This model allows for the controlled study of the cellular consequences of impaired carnitine homeostasis and the evaluation of potential therapeutic agents.
Experimental Protocols
1. Cell Culture and Maintenance
This protocol is generalized for C2C12 myoblasts, a commonly used cell line for studying muscle cell metabolism. However, it can be adapted for other cell lines expressing OCTN2, such as human fibroblasts or specific cardiomyocyte cell lines.
-
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For differentiation into myotubes (optional, for muscle-specific studies), grow myoblasts to confluence and then switch to a differentiation medium (DMEM with 2% horse serum). Allow differentiation for 4-6 days.
-
2. Induction of Carnitine Deficiency with this compound
-
Materials:
-
Cultured cells (e.g., C2C12 myotubes)
-
This compound hydrochloride
-
L-carnitine hydrochloride (for control groups)
-
Standard cell culture medium
-
-
Protocol:
-
Prepare a stock solution of this compound hydrochloride in sterile water or PBS.
-
On the day of the experiment, dilute the this compound stock solution in the cell culture medium to the desired final concentration. A typical starting point is a range of 1-5 mM this compound.
-
Aspirate the old medium from the cultured cells and replace it with the this compound-containing medium.
-
Include appropriate control groups:
-
Negative Control: Cells cultured in standard medium without this compound.
-
L-carnitine Control: Cells cultured in medium supplemented with a physiological concentration of L-carnitine (e.g., 50-100 µM).
-
-
Incubate the cells for a predetermined period, typically 24 to 72 hours, to induce carnitine deficiency. The optimal incubation time may need to be determined empirically for the specific cell line and experimental goals.
-
3. Quantification of Intracellular Carnitine
This protocol provides a general workflow. The specific method of quantification, such as radioenzymatic assay or mass spectrometry, will require specialized equipment and procedures.
-
Materials:
-
Treated and control cells
-
PBS (ice-cold)
-
Cell scraper
-
Methanol or another suitable solvent for extraction
-
Centrifuge
-
-
Protocol:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a suitable extraction solvent (e.g., cold methanol) to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex and incubate on ice to ensure complete lysis and extraction.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the carnitine content in the supernatant using a validated method like tandem mass spectrometry (MS/MS) or a radioenzymatic assay.
-
4. Assessment of Fatty Acid Oxidation (FAO)
A common consequence of carnitine deficiency is reduced fatty acid oxidation. This can be measured by monitoring the oxidation of a radiolabeled fatty acid substrate.
-
Materials:
-
Carnitine-deficient and control cells
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Radiolabeled fatty acid (e.g., [³H]palmitate) complexed to BSA
-
Scintillation vials and scintillation cocktail
-
-
Protocol:
-
Pre-incubate the carnitine-deficient and control cells in a serum-free medium for a short period to deplete endogenous substrates.
-
Prepare the assay medium containing the radiolabeled fatty acid.
-
Aspirate the pre-incubation medium and add the assay medium to the cells.
-
Incubate for 1-2 hours at 37°C. During this time, the radiolabeled fatty acid will be oxidized, producing radiolabeled water ([³H]H₂O).
-
After incubation, collect the assay medium.
-
Separate the radiolabeled water from the unoxidized radiolabeled fatty acid using a method like precipitation with perchloric acid followed by ion-exchange chromatography or a simplified charcoal separation method.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Normalize the results to the total protein content of the cells in each well.
-
Data Presentation
Table 1: Effect of this compound Treatment on Intracellular L-Carnitine Levels
| Treatment Group | This compound (mM) | Incubation Time (h) | Intracellular L-Carnitine (nmol/mg protein) | % of Control |
| Control | 0 | 48 | 2.5 ± 0.3 | 100% |
| This compound | 1 | 48 | 1.2 ± 0.2 | 48% |
| This compound | 5 | 48 | 0.5 ± 0.1 | 20% |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Table 2: Impact of this compound-Induced Carnitine Deficiency on Fatty Acid Oxidation
| Treatment Group | This compound (mM) | Palmitate Oxidation Rate (pmol/min/mg protein) | % of Control |
| Control | 0 | 150 ± 15 | 100% |
| This compound | 1 | 80 ± 10 | 53% |
| This compound | 5 | 45 ± 8 | 30% |
Data are presented as mean ± SD and are hypothetical examples for illustrative purposes.
Visualizations
Caption: Mechanism of this compound-induced carnitine deficiency.
Caption: Experimental workflow for creating a carnitine-deficient cell model.
Caption: Potential signaling consequences of carnitine deficiency.
References
- 1. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human model of primary carnitine deficiency cardiomyopathy reveals ferroptosis as a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of D-Carnitine via Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization and subsequent analysis of D-Carnitine, the biologically inactive and potentially harmful enantiomer of L-Carnitine. Accurate quantification of this compound is crucial for quality control in pharmaceutical formulations and for research in drug development and metabolic studies.
Introduction to Chiral Derivatization for this compound Analysis
L-Carnitine is an essential compound for fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2] Conversely, this compound is considered an impurity that can competitively inhibit the uptake and function of L-Carnitine, potentially leading to adverse health effects.[3] Therefore, sensitive and specific analytical methods are required to detect and quantify this compound in various matrices, including pharmaceutical products and biological samples.
Since enantiomers possess identical physicochemical properties, their separation requires a chiral environment. One common approach is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers have distinct physical properties and can be separated using standard achiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[5][6]
This document outlines protocols for three widely used derivatization techniques for the analysis of this compound:
-
(+)-FLEC (1-(9-fluorenyl)ethyl chloroformate) Derivatization for HPLC-FLD Analysis
-
FMOC (9-fluorenylmethoxycarbonyl chloride) Derivatization for CE-MS Analysis
-
Two-Step Derivatization for GC-MS Analysis
Quantitative Data Summary
The following table summarizes the quantitative performance of various derivatization techniques for this compound analysis, providing a basis for method selection.
| Derivatization Reagent | Analytical Platform | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference(s) |
| (+)-FLEC | HPLC-FLD | - | Allows detection down to 0.1% this compound in L-Carnitine | 0.1 - 1.0% of this compound in L-Carnitine | [5][7][8] |
| FMOC-Cl | CE-MS/MS | 10 ng/mL | - | - | [6][9] |
| 1-Aminoanthracene | HPLC-FLD | 0.024 µg/mL | 0.076 mg/L | 0.1 - 2.5 µg/mL | [10][11] |
| Two-Step (Cyclization & Acetylation) | GC-FID | - | 2 mg/g | - | [12][13] |
Experimental Protocols
Protocol 1: (+)-FLEC Derivatization for HPLC with Fluorescence Detection
This method is robust for determining low levels of this compound in L-Carnitine raw material and pharmaceutical formulations.[5][7]
Materials:
-
(+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC)
-
This compound and L-Carnitine standards
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solution (e.g., pH 2.60 buffer as described in[4])
-
Sample and Standard diluent
-
Solution-1, Solution-2, Solution-3 (as described in the referenced derivatization procedure[4])
-
Volumetric flasks, pipettes, magnetic stirrer
Standard and Sample Preparation: [4]
-
Standard Stock Solution: Accurately weigh and dissolve approximately 50 mg of this compound standard in a 10 mL volumetric flask with diluent.
-
Sample Stock Solution: Accurately weigh and dissolve approximately 250 mg of the L-Carnitine sample in a 50 mL volumetric flask with diluent.
-
Resolution Solution: Prepare a solution containing both D- and L-Carnitine to verify chromatographic separation.
Derivatization Procedure: [4]
-
Into a 25 mL flask with a magnetic stir bar, pipette 1.0 mL of the standard, sample, or resolution stock solution.
-
Begin stirring at approximately 990 rpm.
-
Sequentially add 2.0 mL of Solution-1, 1.0 mL of Solution-2, and 2.0 mL of Solution-3.
-
Continue stirring for 10 minutes at room temperature.
-
The resulting diastereomers are stable and can be analyzed directly by HPLC.[5]
HPLC Conditions: [4]
-
Column: Octadecyl (C18) column
-
Mobile Phase: A mixture of pH 2.60 buffer, acetonitrile, and tetrahydrofuran (THF) in a ratio of 850:90:60 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 260 nm and emission at 310 nm.[5][7]
-
Injection Volume: 20 µL
Protocol 2: FMOC-Cl Derivatization for Capillary Electrophoresis-Mass Spectrometry (CE-MS)
This method is highly sensitive and suitable for the analysis of this compound in complex matrices like infant formulas.[6][9]
Materials:
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
This compound and L-Carnitine standards
-
Borate buffer
-
Acetonitrile (ACN)
-
Succinyl-gamma-cyclodextrin (chiral selector)
-
Deionized water
-
Sample clarification filters (e.g., centrifugal filters)
-
For liquid samples (e.g., oral solutions), dilute with deionized water.
-
For solid samples (e.g., tablets, powders), dissolve in deionized water, sonicate if necessary, and filter to remove excipients.
-
For complex matrices like infant formula, perform an ultrafiltration step using centrifugal filter devices to remove high molecular weight components.[9]
Derivatization Procedure: [6]
-
Mix the sample or standard solution with a borate buffer to ensure alkaline conditions.
-
Add a solution of FMOC-Cl in acetonitrile.
-
Allow the reaction to proceed for a specified time at room temperature. The exact time and concentrations should be optimized for the specific application.
-
Capillary: Fused-silica capillary
-
Background Electrolyte (BGE): An appropriate buffer containing the chiral selector (e.g., succinyl-gamma-cyclodextrin).
-
Separation Voltage: Optimized for the best resolution of the diastereomers.
-
Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Tandem mass spectrometry (MS/MS) for selective fragmentation and confirmation of the D/L-carnitine-FMOC derivatives.
Protocol 3: Two-Step Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the enantiomeric purity screening of L-Carnitine in food supplements and raw ingredients.[12][13]
Materials:
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetyl chloride
-
Solvents for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-grade solvents for sample dilution
Derivatization Procedure: [12][13]
This is a two-step process:
-
Intramolecular Cyclization:
-
Carnitine is first cyclized to form β-hydroxy-γ-butyrolactone. In cases where carnitine is not in its inner salt form, DIPEA is added. This reaction can be accelerated using microwave technology.
-
-
Acetylation:
-
The resulting β-hydroxy-γ-butyrolactone is then acetylated with acetyl chloride to form the more volatile β-acetoxy-γ-butyrolactone.
-
-
Column: A chiral capillary column with a cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Optimized to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to achieve baseline separation of the (R)- and (S)-β-acetoxy-γ-butyrolactone enantiomers.
-
Detector: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural confirmation.
Visualizations
Carnitine Metabolism and Fatty Acid Transport
The following diagram illustrates the crucial role of L-Carnitine in transporting long-chain fatty acids into the mitochondria for energy production via β-oxidation.
Caption: The Carnitine shuttle system for fatty acid transport.
This compound Toxicity Pathway
This diagram illustrates the mechanism by which this compound can interfere with the metabolic functions of L-Carnitine.
Caption: Mechanism of this compound-induced toxicity.
Experimental Workflow for Chiral this compound Analysis
This diagram outlines the general workflow for the analysis of this compound using a derivatization-based chromatographic method.
Caption: General workflow for this compound analysis.
References
- 1. Carnitine - Wikipedia [en.wikipedia.org]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Comparison of the effects of L-carnitine, this compound and acetyl-L-carnitine on the neurotoxicity of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 5. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive determination of this compound as enantiomeric impurity of levo-carnitine in pharmaceutical formulations by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a CE-MS(2) method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arabjchem.org [arabjchem.org]
- 11. Food Science of Animal Resources [kosfaj.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of D-Carnitine by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Carnitine is the inactive enantiomer of L-Carnitine, a crucial molecule in fatty acid metabolism. The structural integrity and purity of this compound are of significant interest in pharmaceutical and metabolic research, particularly to distinguish it from its biologically active counterpart. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like this compound. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the chemical structure of this compound.
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterium oxide (D₂O) at 25 °C. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. The numbering of the atoms in the this compound structure is provided in the accompanying diagram.
Structure of this compound:
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O.
| Atom Number | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | -CH₃ | 3.22 | Singlet | N/A |
| 3 | -CH₂ | 3.42 | Doublet of Doublets | J₃ₐ,₄ = 9.3, J₃ₐ,₃ᵦ = 14.3 |
| Doublet of Doublets | J₃ᵦ,₄ = 3.1, J₃ₐ,₃ᵦ = 14.3 | |||
| 4 | -CH | 4.59 | Multiplet | N/A |
| 5 | -CH₂ | 2.45 | Doublet of Doublets | J₅ₐ,₄ = 8.0, J₅ₐ,₅ᵦ = 15.5 |
| Doublet of Doublets | J₅ᵦ,₄ = 4.5, J₅ₐ,₅ᵦ = 15.5 |
Note: The protons on C3 and C5 are diastereotopic and thus have different chemical shifts and couplings, though they may appear as complex multiplets.
Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O. [1]
| Atom Number | Carbon | Chemical Shift (δ) ppm |
| 1 | -N(CH₃)₃ | 56.8 |
| 2 | -COOH | 180.8 |
| 3 | -CH₂ | 73.9 |
| 4 | -CH | 66.8 |
| 5 | -CH₂ | 45.7 |
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O, 99.9% D)
-
5 mm NMR tubes
-
Internal standard (optional, e.g., DSS or TSP)
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh approximately 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[2]
-
Add 0.5-0.6 mL of D₂O to the vial.[3]
-
If an internal reference is required, add a small amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP (trimethylsilylpropanoic acid).
-
Vortex the vial until the sample is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid introducing any solid particles.[3]
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument used.
2.1. ¹H NMR Spectroscopy
-
Experiment: 1D ¹H pulse-acquire
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Pulse Program: zg30 or similar
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~2-4 seconds
-
Spectral Width: 12-16 ppm
2.2. ¹³C NMR Spectroscopy
-
Experiment: 1D ¹³C with proton decoupling
-
Pulse Program: zgpg30 or similar
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: 200-240 ppm
2.3. 2D COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[4]
-
Experiment: Gradient-selected COSY (gCOSY)
-
Pulse Program: cosygpqf or similar
-
Number of Scans per Increment: 2-4
-
Increments in F1: 256-512
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width (F1 and F2): 10-12 ppm
2.4. 2D HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[4][5]
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC
-
Pulse Program: hsqcedetgpsisp2.2 or similar
-
Number of Scans per Increment: 4-8
-
Increments in F1: 128-256
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width F2 (¹H): 10-12 ppm
-
Spectral Width F1 (¹³C): 180-200 ppm
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz
2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment reveals long-range correlations between protons and carbons, typically over 2-3 bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[4][5]
-
Experiment: Gradient-selected HMBC
-
Pulse Program: hmbcgplpndqf or similar
-
Number of Scans per Increment: 8-16
-
Increments in F1: 256-512
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width F2 (¹H): 10-12 ppm
-
Spectral Width F1 (¹³C): 200-220 ppm
-
Long-range ¹J(C,H) Coupling Constant: Optimized for ~8 Hz
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.
Caption: Workflow for this compound structural elucidation by NMR.
NMR Correlation Network
This diagram illustrates the key correlations expected from 2D NMR experiments that confirm the structure of this compound.
Caption: Expected 2D NMR correlations for this compound.
References
Application Notes and Protocols for the Development of a D-Carnitine Bioassay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing a bioassay to specifically measure D-Carnitine concentration. The protocols and data presented are collated from established scientific literature.
Introduction
Carnitine is a crucial compound in cellular energy metabolism, primarily known for its role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] It exists as two stereoisomers: L-carnitine, the biologically active form, and this compound.[2] While L-carnitine is essential for metabolic processes, this compound is generally considered biologically inactive and can act as a competitive inhibitor of L-carnitine transport, potentially leading to carnitine deficiency.[3] Therefore, the ability to specifically quantify this compound is critical for quality control in pharmaceutical formulations of L-carnitine, as well as in metabolic and toxicological research.[4] This document outlines a detailed enzymatic bioassay for the specific measurement of this compound.
Principle of the Bioassay
The primary method detailed here is an enzymatic cycling assay that offers high specificity for this compound. This assay utilizes the enzyme this compound dehydrogenase, which catalyzes the oxidation of this compound to 3-dehydrocarnitine, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The NADH produced is then used in a cycling reaction involving a tetrazolium salt, such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide), which is reduced to a colored formazan product.[5] The intensity of the color, measured spectrophotometrically, is directly proportional to the this compound concentration in the sample.[5]
An alternative and highly sensitive method involves High-Performance Liquid Chromatography (HPLC) coupled with derivatization, which allows for the separation and quantification of D- and L-carnitine enantiomers.[6]
Application Notes
-
Applications : This bioassay is suitable for determining the this compound content in pharmaceutical preparations to monitor enantiomeric purity.[4][5] It can also be applied in research settings to study carnitine metabolism and the effects of this compound on cellular processes.[5]
-
Specificity : The enzymatic assay demonstrates high specificity for this compound due to the stereospecificity of the this compound dehydrogenase enzyme.[7] This allows for the accurate measurement of this compound even in the presence of an excess of L-carnitine.
-
Assay Performance : The enzymatic cycling assay is characterized by its simplicity, speed, and accuracy.[5] It can be readily automated for high-throughput screening.[5] For even higher sensitivity, such as detecting trace enantiomeric impurities, methods like capillary electrophoresis-tandem mass spectrometry can be employed, with limits of detection (LOD) as low as 10 ng/mL.[4]
Data Presentation
The performance characteristics of various this compound determination methods are summarized below for easy comparison.
| Parameter | Enzymatic Cycling Assay[5] | HPLC Method[6] | Capillary Electrophoresis-Tandem MS[4] |
| Linearity Range | 0.1 to 5 mM | LOQ - 160% of target concentration | Not explicitly stated, but validated. |
| Quantification Limit (LOQ) | 0.1 mM | Not explicitly stated, but precision determined at LOQ. | 10 ng/mL (for each enantiomer) |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 10 ng/mL (for each enantiomer) |
| Precision (RSD%) | 1.51% | Not explicitly stated | Not explicitly stated |
| Accuracy/Recovery | Not explicitly stated | Confirmed between LOQ and 160% | 77-102% of labeled content |
| Correlation Coefficient (r²) | Not explicitly stated | 0.996 | Not explicitly stated |
Mandatory Visualizations
References
- 1. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Carnitine - Wikipedia [en.wikipedia.org]
- 3. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of this compound as enantiomeric impurity of levo-carnitine in pharmaceutical formulations by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic cycling assay for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 7. CN103499547A - Method for determination of L-carnitine by enzymatic spectrophotometry - Google Patents [patents.google.com]
Application Notes and Protocols for Radiolabeled D-Carnitine in Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. Its stereoisomer, D-carnitine, is also recognized by the same transport systems, making radiolabeled this compound a valuable tool for investigating the stereoselectivity and kinetics of carnitine transporters. These studies are essential for understanding drug interactions, the effects of xenobiotics on nutrient transport, and the mechanisms of transporter-mediated drug delivery. This document provides detailed application notes and protocols for the use of radiolabeled this compound in transport studies.
Key Transporters
The primary transporter responsible for the cellular uptake of both L- and this compound is the Organic Cation/Carnitine Transporter 2 (OCTN2) , also known as SLC22A5. This is a high-affinity, sodium-dependent transporter found in various tissues, including the intestine, kidney, and muscle. While OCTN2 is the main focus, other transporters may also play a role in carnitine transport.
Applications of Radiolabeled this compound
-
Investigating Transporter Stereoselectivity: By comparing the transport kinetics of radiolabeled L- and this compound, researchers can elucidate the stereospecificity of carnitine transporters.
-
Competitive Inhibition Assays: Radiolabeled this compound can be used to study the inhibition of L-carnitine transport by various compounds, providing insights into potential drug-nutrient interactions.
-
Characterizing Transport Mechanisms: The use of radiolabeled this compound helps in determining the kinetic parameters (Kmand Vmax) of transport, and understanding the influence of factors like ion dependency and temperature.
-
Probing Transporter Function in Disease Models: Studies using radiolabeled this compound can help characterize alterations in carnitine transport in various disease models.
Data Presentation: Quantitative Transport Kinetics of this compound
The following tables summarize the kinetic parameters for this compound transport in different biological systems.
| Tissue/Cell Type | Species | Radiolabel Used | K_m_ (µM) | V_max_ (nmol/min/mg protein or ml intracellular fluid) | Reference |
| Isolated Jejunal Enterocytes | Guinea Pig | L-[14C]carnitine (for inhibition) | 5 | Not specified | [1] |
| Kidney Cortex Slices | Rat | L-[methyl-14C]carnitine (for inhibition) | 166 | 15 | [2] |
Note: Much of the existing research has focused on L-carnitine. The data for this compound is more limited, and often inferred from competitive inhibition studies using radiolabeled L-carnitine.
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay in Cultured Cells (e.g., Caco-2, HEK293)
This protocol is adapted from standard procedures for radiolabeled L-carnitine uptake assays and can be applied to the study of this compound transport.
Materials:
-
Cultured cells (e.g., Caco-2 or HEK293 cells expressing the transporter of interest) seeded in 24-well plates
-
Radiolabeled this compound (e.g., D-[³H]carnitine or D-[¹⁴C]carnitine)
-
Unlabeled this compound and L-carnitine
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold Wash Buffer (e.g., HBSS)
-
Cell Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Seed cells in 24-well plates at an appropriate density to reach confluency on the day of the experiment.
-
Preparation:
-
Prepare stock solutions of radiolabeled and unlabeled this compound.
-
Prepare uptake solutions containing a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound (for kinetic studies) or potential inhibitors.
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer.
-
Add 200 µL of the pre-warmed uptake solution to each well to initiate the transport assay.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 15 minutes, determined from initial time-course experiments).
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer to stop the transport process and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 250 µL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.
-
-
Data Analysis:
-
Calculate the uptake rate and express it as pmol/mg protein/min.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kmand Vmax.
-
Protocol 2: Competitive Inhibition of L-Carnitine Transport by this compound
This protocol determines the inhibitory potential of this compound on the transport of radiolabeled L-carnitine.
Materials:
-
Same as Protocol 1, but with radiolabeled L-carnitine (e.g., L-[³H]carnitine or L-[¹⁴C]carnitine) and varying concentrations of unlabeled this compound.
Procedure:
-
Cell Culture and Preparation: Follow steps 1 and 2 of Protocol 1. Prepare uptake solutions containing a fixed concentration of radiolabeled L-carnitine and a range of concentrations of unlabeled this compound.
-
Uptake Assay: Follow step 3 of Protocol 1.
-
Termination, Lysis, and Counting: Follow steps 4 and 5 of Protocol 1.
-
Protein Quantification: Follow step 6 of Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition of radiolabeled L-carnitine uptake at each concentration of this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of L-carnitine transport).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a radiolabeled this compound cellular uptake assay.
Caption: Transport of radiolabeled this compound via the OCTN2 transporter.
References
Detecting D-Carnitine Impurities in L-Carnitine Supplements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine is a popular dietary supplement valued for its role in energy metabolism. However, the presence of its stereoisomer, D-carnitine, as an impurity is a significant concern due to potential adverse effects, including the competitive inhibition of L-carnitine's transport and function.[1][2] Therefore, robust and sensitive analytical methods are crucial for the quality control of L-carnitine supplements to ensure their safety and efficacy.
This document provides detailed application notes and experimental protocols for various methods used to detect and quantify this compound impurities in L-carnitine supplements. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and enzymatic assays.
Methods Overview
The primary challenge in analyzing this compound in L-carnitine supplements lies in the chiral separation of the two enantiomers. Several analytical strategies have been developed to address this, broadly categorized as:
-
Chromatographic Methods (HPLC, GC, CE): These methods physically separate the D- and L-carnitine enantiomers, often after a derivatization step to enhance detection and resolution.
-
Enzymatic Assays: These methods utilize the high specificity of enzymes to react with one enantiomer, allowing for its quantification.
The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the desired throughput.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of this compound. This data allows for a comparative assessment of the different techniques based on key validation parameters.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Derivatization Reagent | Column | Detection | Linearity Range | LOD | LOQ | Reference(s) |
| (+)-FLEC | Octadecyl | Fluorescence (Ex: 260 nm, Em: 310 nm) | 0.1 - 1.0% this compound | - | - | [3][4] |
| L-Alanine-β-naphthylamide | ODS | UV (244 nm) | LOQ - 160% | - | 1.4250 µg/mL | [2][5] |
| 1-Aminoanthracene (1AA) | Inertsil ODS-3 | Fluorescence (Ex: 248 nm, Em: 418 nm) | 0.1 - 2.5 mg/L | - | - | [6] |
| None (Ion-Pair) | C18 | UV (225 nm) | 70 - 1120 µg/mL | 0.217 µg/mL | 1.103 µg/mL | [7] |
Table 2: Capillary Electrophoresis (CE) and Enzymatic Assay Methods
| Method | Technique Details | Linearity Range | LOD | LOQ | Reference(s) |
| Capillary Electrophoresis | Derivatization with FMOC, MS/MS detection | - | 10 ng/mL | - | [8] |
| Capillary Electrophoresis | Indirect UV detection | - | 2.4 - 4.7 µg/mL | - | [9] |
| Enzymatic Assay | This compound dehydrogenase, NAD+ cycling | 0.1 - 5 mM this compound | - | 0.1 mM | [10] |
| Enzymatic Assay | L-carnitine dehydrogenase, fluorometric | 1 - 100 µM L-carnitine | 1 µM | - | [11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization using (+)-FLEC
This method is a robust technique for determining this compound in L-carnitine raw material and pharmaceutical formulations.[3][4]
a. Principle: L- and this compound are derivatized with the chiral reagent (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC). This reaction forms diastereomers that can be separated on a standard achiral reversed-phase HPLC column and detected by fluorescence.
b. Workflow Diagram:
Caption: HPLC workflow for this compound analysis.
c. Protocol:
-
Sample Preparation:
-
Accurately weigh a quantity of the L-carnitine supplement powder and dissolve it in purified water to achieve a known concentration.
-
Further dilute the sample solution as needed to fall within the linear range of the assay.
-
-
Derivatization:
-
To an aliquot of the sample solution, add a solution of (+)-FLEC in a suitable organic solvent (e.g., acetone).
-
Add a buffer solution (e.g., borate buffer) to maintain an alkaline pH.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an amino acid solution (e.g., glycine) to consume the excess FLEC reagent.
-
-
HPLC Conditions:
-
Column: Octadecyl (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium acetate) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector set to an excitation wavelength of 260 nm and an emission wavelength of 310 nm.[3][4]
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations that have undergone the same derivatization procedure.
-
Identify and integrate the peak corresponding to the this compound diastereomer.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
Gas Chromatography (GC) with Chiral Stationary Phase
This method involves the derivatization of carnitine to a more volatile compound, followed by separation on a chiral GC column.[12]
a. Principle: Carnitine is a non-volatile zwitterion. To make it suitable for GC analysis, it is converted into a volatile derivative, such as β-acetoxy-γ-butyrolactone. The enantiomers of this derivative are then separated on a chiral stationary phase, typically based on cyclodextrins.
b. Workflow Diagram:
Caption: GC workflow for carnitine enantiomer analysis.
c. Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve the L-carnitine supplement in a suitable solvent.
-
Step 1: Cyclization: Convert carnitine to β-hydroxy-γ-butyrolactone. This can be achieved by heating the sample in the presence of an acid catalyst.
-
Step 2: Acetylation: Acetylate the hydroxyl group of the lactone to form β-acetoxy-γ-butyrolactone using an acetylating agent like acetic anhydride.[12]
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP-Chirasil-Dex CB).[13]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 200°C.
-
Oven Temperature Program: An isothermal or gradient temperature program is used to achieve separation. For example, an isothermal analysis at 130°C.[13]
-
Detector: Flame Ionization Detector (FID) at 225°C.[13]
-
Injection Mode: Split injection.
-
-
Quantification:
-
Prepare standards of both D- and L-carnitine and subject them to the same derivatization procedure.
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Calculate the percentage of this compound impurity in the L-carnitine supplement.
-
Enzymatic Assay for this compound
This method offers high specificity for the quantification of this compound.[10]
a. Principle: The assay utilizes the enzyme this compound dehydrogenase, which specifically catalyzes the oxidation of this compound in the presence of NAD+. The resulting NADH is then used in a cycling reaction with a tetrazolium salt (e.g., MTT) and an electron carrier to produce a colored formazan product. The rate of formazan formation is proportional to the this compound concentration and can be measured spectrophotometrically.
b. Signaling Pathway Diagram:
Caption: Enzymatic assay signaling pathway.
c. Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Prepare solutions of NAD+, MTT, and phenazine methosulfate.
-
Prepare a solution of this compound dehydrogenase.
-
-
Sample Preparation:
-
Dissolve the L-carnitine supplement in the assay buffer to a known concentration.
-
-
Assay Procedure:
-
In a microplate well, add the sample solution, NAD+ solution, MTT solution, and phenazine methosulfate solution.
-
Initiate the reaction by adding the this compound dehydrogenase solution.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm) over time using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the rate of reaction (change in absorbance per unit time) for the samples and standards.
-
Calculate the concentration of this compound in the supplement sample by comparing its reaction rate to the standard curve. The linear range for this method has been reported as 0.1 to 5 mM this compound, with a quantification limit of 0.1 mM.[10]
-
Conclusion
The detection and quantification of this compound impurities in L-carnitine supplements are essential for ensuring product quality and consumer safety. The methods described in these application notes—HPLC with chiral derivatization, chiral GC, and enzymatic assays—provide reliable and sensitive means for this analysis. The choice of the most appropriate method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The provided protocols offer a detailed starting point for researchers and quality control professionals to implement these methods effectively.
References
- 1. Carnitine determination by an enzymatic cycling method with carnitine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. sarpublication.com [sarpublication.com]
- 8. Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis determination of carnitine in food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic cycling assay for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of D-Carnitine Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Carnitine, the stereoisomer of the biologically active L-Carnitine, is of significant interest in biomedical research and drug development. While L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, this compound can act as a competitive inhibitor of this process by interfering with the same transport mechanisms.[1] The primary transporter responsible for the cellular uptake of carnitine is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), encoded by the SLC22A5 gene.[2][3][4] This transporter is sodium-dependent and plays a critical role in maintaining carnitine homeostasis.[1][2][5] Identifying inhibitors of this compound uptake is crucial for understanding potential drug-induced carnitine deficiencies and for developing novel therapeutic strategies.
This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of this compound uptake. The methodologies described include radiolabeled uptake assays and fluorescence-based assays, which are adaptable to a high-throughput format.
This compound Transport Pathway
The cellular uptake of this compound is primarily mediated by the OCTN2 transporter located in the plasma membrane. This process is followed by the mitochondrial "carnitine shuttle," which is essential for fatty acid metabolism. Although this compound is not metabolized, it competes with L-Carnitine for both the cellular and mitochondrial transport machinery.
Caption: Cellular uptake and mitochondrial transport of carnitine.
High-Throughput Screening Workflow
A generalized workflow for a cell-based high-throughput screen to identify inhibitors of this compound uptake is depicted below. This workflow is applicable to both radiolabeled and fluorescence-based detection methods.
Caption: General experimental workflow for HTS of this compound uptake inhibitors.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is a robust method for quantifying the uptake of this compound and the potency of inhibitors. It relies on the detection of a radiolabeled carnitine analog, such as [3H]this compound.
Materials:
-
Cells expressing OCTN2 (e.g., stably transfected MDCK or Caki-1 cells)[5][6]
-
96-well cell culture plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[3H]this compound
-
Test compounds (potential inhibitors)
-
Stop Solution (ice-cold HBSS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed OCTN2-expressing cells in a 96-well plate at a density that allows them to reach confluence on the day of the assay.[2]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Assay Buffer.[2]
-
Compound Incubation: Add 50 µL of Assay Buffer containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-30 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of Assay Buffer containing [3H]this compound to each well to start the uptake reaction. The final concentration of [3H]this compound should be below its Km value to ensure sensitive inhibition detection. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[6]
-
Uptake Termination: To stop the reaction, rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold Stop Solution.[6]
-
Cell Lysis: Add 100 µL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.[2]
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity in a scintillation counter.[2]
-
Data Analysis: Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate IC50 values by fitting the data to a dose-response curve.
Protocol 2: Fluorescence-Based this compound Uptake Assay
This protocol offers a higher throughput and non-radioactive alternative. It can be performed using a fluorescently labeled this compound analog or by using a commercially available kit that measures carnitine concentration via a coupled enzymatic reaction.[7][8][9]
Materials:
-
Cells expressing OCTN2
-
96- or 384-well black, clear-bottom plates
-
Assay Buffer (e.g., HBSS)
-
Fluorescent this compound analog or L-Carnitine Assay Kit (e.g., Sigma-Aldrich MAK063, Abcam ab83392)[7][9]
-
Test compounds
-
Stop Solution (ice-cold HBSS)
-
Cell Lysis Buffer
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed OCTN2-expressing cells in a 96- or 384-well black, clear-bottom plate to achieve confluence on the assay day.[2]
-
Assay Preparation: Aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed (37°C) Assay Buffer.[2]
-
Compound Incubation: Add test compounds at various concentrations and pre-incubate for 10-30 minutes at 37°C.
-
Uptake Initiation:
-
Using a Fluorescent Analog: Add the fluorescent this compound analog to each well and incubate for a set time (e.g., 30 minutes).[2]
-
Using a Coupled Enzyme Assay Kit: Add unlabeled this compound to initiate uptake. After the incubation period, stop the reaction and lyse the cells. Then, follow the manufacturer's protocol to measure the intracellular this compound concentration using the kit's enzymatic cascade that produces a fluorescent product.[7][8][9]
-
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Stop Solution.
-
Measurement:
-
For Fluorescent Analog: Lyse the cells and measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths.[2]
-
For Coupled Enzyme Assay: After cell lysis, proceed with the enzymatic reaction as per the kit's instructions and measure the resulting fluorescence.[7][9]
-
-
Data Analysis: Subtract the background fluorescence from wells without cells.[2] Calculate the percentage of inhibition for each compound and determine the IC50 values.
Data Presentation: Inhibitors of Carnitine Uptake
The following tables summarize quantitative data for known inhibitors of the OCTN2 transporter. While much of the available data is for L-Carnitine, these compounds are expected to inhibit this compound uptake as well, as they share the same transporter.
Table 1: IC50 Values of Known OCTN2 Inhibitors
| Compound | IC50 (µM) | Cell Line | Reference |
| Verapamil | - | hOCTN2-MDCK | [6] |
| Propantheline | - | hOCTN2-MDCK | [6] |
| Chlorpheniramine | - | hOCTN2-MDCK | [6] |
| Diltiazem | - | hOCTN2-MDCK | [6] |
| Imipramine | - | hOCTN2-MDCK | [6] |
| Trifluoperazine | Potent Inhibitor | hOCTN2-MDCK | [6] |
| Ciclotropium bromide | 30 | Caki-1 | [5] |
| Ipratropium bromide | 95 | Caki-1 | [5] |
| Mildronate | Potent Inhibitor | C2C12 myoblasts | [1] |
| (1-Pyrenebutyryl)carnitine | I50 = 1.4 (vs. palmitoylcarnitine) | Rat Liver Mitochondria | [10] |
Note: Specific IC50 values for some compounds from reference[6] were not provided in the abstract, but they were identified as the most potent inhibitors in the initial screen.
Table 2: Single Concentration Inhibition of L-Carnitine Uptake by Various Drugs
| Drug (500 µM) | Percent Uptake (%) | Standard Deviation |
| Propantheline | 7.43 | ± 0.19 |
| Verapamil | 10.2 | ± 0.5 |
| Chlorpheniramine | 11.5 | ± 0.8 |
| Diltiazem | 14.8 | ± 1.2 |
| Imipramine | 18.9 | ± 1.5 |
| Trifluoperazine | 0.24 | ± 0.03 |
Data adapted from an initial screen of 27 drugs against L-carnitine uptake in hOCTN2-MDCK cells.[6]
Conclusion
The protocols and data presented provide a comprehensive guide for establishing high-throughput screening assays to identify inhibitors of this compound uptake. Both radiolabeled and fluorescence-based methods offer robust and scalable platforms for screening large compound libraries. The identification of such inhibitors is a critical step in understanding the toxicological profiles of new chemical entities and in the development of therapeutics targeting carnitine-dependent pathways.
References
- 1. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of Human Organic Cation/Carnitine Transporter (hOCTN2) via Computational Modeling and In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. L-Carnitine Assay Kit (ab83392) | Abcam [abcam.com]
- 10. (I-pyrenebutyryl)carnitine and 1-pyrenebutyryl coenzyme A: fluorescent probes for lipid metabolite studies in artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor resolution in chiral separation of carnitine isomers
Welcome to the technical support center for the chiral separation of carnitine and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the enantioselective analysis of carnitine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Poor or No Resolution of D- and L-Carnitine Peaks
Question: I am not seeing any separation between my D- and L-carnitine peaks. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution is a common issue in chiral separations. The primary reason is often an unsuitable analytical method or suboptimal chromatographic conditions. Here are several factors to investigate:
-
Inappropriate Column Choice: The separation of enantiomers requires a chiral environment. If you are using a standard achiral column (like a C18) without a chiral additive in the mobile phase, you will not achieve separation.
-
Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[1] Ligand-exchange type columns, like the SUMICHIRAL OA-6100, have also been used successfully.[2] Another option is a teicoplanin-bonded chiral stationary phase, which has shown high enantioselectivity for carnitine and its acyl derivatives.[3]
-
-
Mobile Phase Composition: The mobile phase plays a critical role in modulating the interaction between the analytes and the CSP.
-
Solution: Optimize your mobile phase. This can involve adjusting the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer, changing the pH, or adding specific additives. For instance, ion-pairing agents like heptafluorobutyric acid (HFBA) can improve peak shape and separation.[4] The pH of the mobile phase is a powerful tool for controlling retention and selectivity for ionizable isomers like carnitine.[5]
-
-
Lack of Derivatization: Carnitine's structure can make it difficult to separate directly. Derivatization can enhance chiral recognition and improve chromatographic properties.
-
Solution: Consider derivatizing carnitine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6] Common derivatizing agents include (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC)[7][8] and L-alanine-β-naphthylamide.[9][10] Alternatively, achiral derivatization can be used to introduce a chromophore for better UV detection and improve retention on a chiral column.[2]
-
-
Temperature: Column temperature can significantly influence selectivity.
Below is a workflow to guide you through troubleshooting poor resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Broad or Asymmetric Peaks (Tailing/Fronting)
Question: My carnitine isomer peaks are broad and tailing. What could be causing this and how can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and affect the accuracy of quantification. Several factors can contribute to this issue:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broad, asymmetric peaks.
-
Inappropriate Mobile Phase pH: For ionizable compounds like carnitine, the mobile phase pH can significantly impact peak shape.
-
Column Degradation: Over time, the performance of a column can degrade, leading to poor peak shapes.
Solutions:
-
Optimize Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for carnitine. Adjusting the pH can minimize secondary interactions and improve peak symmetry.
-
Reduce Sample Concentration: Try diluting your sample to avoid overloading the column.
-
Use an Ion-Pairing Agent: Additives like heptafluorobutyric acid (HFBA) can be used to improve the peak shape of polar compounds like carnitine.[4]
-
Check Column Health: If the problem persists, your column may be degraded. Try flushing the column or replacing it if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization in the chiral separation of carnitine?
A1: Derivatization is a key strategy used to overcome challenges in the chiral separation of carnitine for several reasons:
-
Formation of Diastereomers: By reacting carnitine enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral column.[6]
-
Improved Chromatographic Properties: Derivatization can introduce lipophilic groups that improve retention and resolution on reversed-phase columns.[2]
-
Enhanced Detection: Many derivatizing agents contain a chromophore or fluorophore, which significantly improves the detectability of carnitine, especially at low concentrations, using UV or fluorescence detectors.[2][7][9]
The general workflow for indirect chiral separation via derivatization is as follows:
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC. [roar.hep-bejune.ch]
- 9. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Improving the sensitivity of D-Carnitine detection in plasma
Welcome to the technical support center for the analysis of D-Carnitine in plasma. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and accuracy of their this compound detection experiments.
Frequently Asked Questions (FAQs)
Q1: Why is sensitive detection of this compound in plasma challenging?
A1: The sensitive detection of this compound is challenging for several reasons. Firstly, it is often present at very low concentrations compared to its enantiomer, L-Carnitine, which is abundant endogenously. Secondly, as a polar molecule, it can be difficult to retain on standard reversed-phase chromatography columns.[1][2] Finally, the plasma matrix itself is complex and can cause ion suppression, interfering with detection by mass spectrometry.[3]
Q2: What is the most common analytical technique for this compound quantification?
A2: The most common and robust technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] This method offers high selectivity and sensitivity, which is crucial for distinguishing this compound from other molecules and quantifying it at low levels.[1][4]
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is not always necessary, but it is highly recommended for improving sensitivity and enabling chiral separation.[2][5] Derivatizing this compound with a chiral reagent converts the D- and L-enantiomers into diastereomers, which can then be separated on a standard achiral column (like a C18 column).[6][7][8] This process also introduces a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors, or improves ionization for MS detection.[6][9]
Q4: What are matrix effects and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., salts, phospholipids).[3] This can lead to signal suppression or enhancement, causing inaccurate quantification.[3] To minimize matrix effects, researchers can use efficient sample preparation techniques like solid-phase extraction (SPE), dilute the sample, or employ stable isotope-labeled internal standards that co-elute and experience similar matrix effects.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
Q: I am not detecting a signal for this compound, or the signal is too low. What are the potential causes and solutions?
A: This is a common issue that can stem from sample preparation, chromatography, or mass spectrometer settings. Follow this logical troubleshooting guide to identify the problem.
Caption: Troubleshooting logic for low this compound signal.
Issue 2: Poor Peak Shape and Resolution
Q: My chromatographic peaks for D- and L-Carnitine are broad or not separating. How can I improve this?
A: Poor peak shape and resolution can compromise quantification. The issue could be related to the chromatography column, mobile phase, or the derivatization process.
-
For Underivatized Carnitine: this compound is highly polar. Standard C18 columns may provide insufficient retention.
-
For Derivatized Carnitine: If you are separating diastereomers on a C18 column:
-
Solution 1: Optimize the mobile phase gradient. A slower, shallower gradient around the elution time of the analytes can significantly improve resolution.
-
Solution 2: Ensure the derivatization reaction has gone to completion. Incomplete reactions can lead to extraneous peaks and affect the main analyte peak shape.
-
Solution 3: Check column health. Poor peak shape can be a sign of a void in the column or contamination. Try flushing the column or replacing it.
-
Issue 3: High Variability in Results
Q: I am observing high variability (poor precision) between replicate injections or different samples. What could be the cause?
A: High variability can make your results unreliable. The source is often inconsistent sample preparation or matrix effects.
-
Inconsistent Sample Preparation:
-
Protein Precipitation: Ensure precise and consistent addition of the precipitation solvent (e.g., acetonitrile) to every sample.[4] Vortex all samples for the same amount of time to ensure uniform precipitation.
-
Solid-Phase Extraction (SPE): Inconsistent recovery from SPE is a common cause of variability. Ensure the sorbent is properly conditioned and not allowed to dry out. Elute with the correct solvent volume to ensure all analyte is recovered. Recoveries should ideally be between 98% and 105%.[10]
-
-
Matrix Effects:
-
Solution: The most effective way to correct for variability caused by matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3 or d9. The SIL-IS will behave almost identically to the analyte during extraction and ionization, correcting for losses and suppression.[11]
-
Experimental Protocols & Data
Protocol 1: Plasma Protein Precipitation
This is a simple and rapid method for sample cleanup.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., this compound-d3 in water).
-
To precipitate proteins, add 200 µL of cold acetonitrile.[1]
-
Vortex the tube vigorously for 30-60 seconds.
-
Centrifuge at >13,000 rpm for 5-10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: Chiral Derivatization for HPLC
This protocol describes a general workflow for indirect chiral separation.
Caption: Workflow for chiral derivatization of carnitine.
Method:
-
After sample preparation and evaporation (Protocol 1), the dried residue contains D- and L-Carnitine.
-
Add a solution of a chiral derivatizing agent, such as (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), in a suitable solvent (e.g., acetone) and a catalyst base (e.g., pyridine in buffer).[7][8]
-
Incubate the reaction mixture. Reaction times can be short, often completing in under 20 minutes at room temperature.[2][6]
-
Quench the reaction by adding a suitable reagent to consume excess derivatizing agent.
-
The resulting solution, now containing diastereomeric derivatives, can be directly injected into the HPLC system for analysis.
Quantitative Data Summary
The following tables summarize performance data from various published methods for carnitine analysis.
Table 1: Comparison of Sample Preparation and Analytical Methods
| Method | Sample Prep | Recovery (%) | Limit of Quantitation (LOQ) | Precision (CV%) | Reference |
| UPLC-MS/MS | Protein Precipitation | 91.3 - 98.2 | Not Specified | < 9.84 | [4] |
| HPLC-MS/MS | Online SPE | 98 - 105 | Not Specified | < 18 | [10] |
| HPLC-Fluorescence | Derivatization (1-AA) | 82.6 - 95.4 | 0.25 nmol/ml (PLC) | 0.3 - 16.8 | [2] |
| HPLC-MS/MS | Ion-Exchange SPE | 69.4 - 107.2 | Not Specified | < 3.0 (for most) | [12] |
Note: Data may refer to L-Carnitine or related acylcarnitines but demonstrates the performance of the underlying methodologies.
Table 2: Performance of Chiral Derivatization Agents
| Derivatizing Agent | Separation Principle | Detection | Key Advantage | Reference |
| (+)-FLEC | Forms diastereomers | Fluorescence | Stable derivatives, suitable for automation | [7][8] |
| L-alanine-ß-naphthylamide | Forms diastereomers | UV (254 nm) | Rapid reaction (<10 min at room temp) | [6] |
| 1-aminoanthracene (1-AA) | Forms fluorescent derivatives | Fluorescence | High sensitivity | [2] |
| 9-fluorenylmethoxycarbonyl (FMOC) | Forms derivatives for CE | MS/MS | High sensitivity (LOD of 10 ng/mL) | [13] |
References
- 1. bevital.no [bevital.no]
- 2. research.unipd.it [research.unipd.it]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8709819B2 - Preparation and its use of derivatization reagent for detecting L-carnitine or this compound - Google Patents [patents.google.com]
- 10. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive determination of this compound as enantiomeric impurity of levo-carnitine in pharmaceutical formulations by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Carnitine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of D-carnitine in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-carnitine?
This compound is a stereoisomer of L-carnitine, a naturally occurring amino acid derivative. While L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for energy production, this compound is biologically inactive and can act as an antagonist to L-carnitine, potentially leading to toxic effects. Therefore, it is crucial to monitor the presence and stability of this compound, especially in formulations containing L-carnitine.
Q2: What are the main factors contributing to this compound instability in solution?
The primary factors affecting this compound stability in aqueous solutions are pH and temperature. Based on studies of the structurally similar L-carnitine and acetyl-L-carnitine, this compound is expected to be unstable under both acidic and, particularly, basic conditions. Elevated temperatures will accelerate this degradation.[1][2]
Q3: What happens to this compound when it degrades in solution?
Under acidic conditions, a major degradation product of L-carnitine has been identified as crotonoylbetaine.[1] It is highly probable that this compound undergoes a similar degradation pathway. Under basic conditions, hydrolysis is the primary degradation mechanism.[1][2] Racemization, the conversion of this compound to L-carnitine, is another potential degradation pathway, especially under certain conditions, although this is less documented for this compound in solution compared to enzymatic conversions.[3]
Q4: What are the recommended storage conditions for this compound solutions?
To ensure stability, this compound solutions should be stored at low temperatures. For long-term storage (up to 6 months), it is recommended to store aqueous solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. It is also advisable to prepare solutions in a buffer with a neutral to slightly acidic pH and to avoid repeated freeze-thaw cycles by storing in single-use aliquots. Solid, crystalline this compound is stable for years when stored at -20°C.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected this compound concentration in my analytical results.
-
Potential Cause A: Degradation due to improper solution pH.
-
Solution: Ensure that the solvent or buffer used for your this compound solution has a neutral to slightly acidic pH (ideally pH 5.0-7.0). Avoid using basic solutions (pH > 7.0) as they significantly accelerate degradation.[2] If your experimental protocol requires a basic pH, prepare the solution immediately before use and keep it on ice to minimize degradation.
-
-
Potential Cause B: Thermal degradation.
-
Solution: Prepare and handle this compound solutions at room temperature or below. Avoid heating solutions unless absolutely necessary for your experimental protocol. If heating is required, minimize the duration and temperature. For long-term storage, adhere to the recommended temperatures of -20°C or -80°C.
-
-
Potential Cause C: Errors in quantification method.
-
Solution: Verify the accuracy and precision of your analytical method. Ensure proper calibration of your instrument (e.g., HPLC). Since this compound lacks a strong chromophore, quantification often requires a derivatization step to enhance detection.[4][5] Ensure the derivatization reaction has gone to completion.
-
Issue 2: Appearance of unexpected peaks in my chromatogram when analyzing this compound.
-
Potential Cause A: Presence of degradation products.
-
Solution: An unexpected peak could be a degradation product such as crotonoylbetaine, especially if the solution was exposed to acidic conditions.[1] Compare your chromatogram to a forced degradation sample (e.g., a sample intentionally treated with acid or base) to identify potential degradation peaks.
-
-
Potential Cause B: Contamination of the sample or solvent.
-
Solution: Ensure the purity of your this compound standard and the solvents used for solution preparation and analysis. Use high-purity solvents and properly cleaned glassware.
-
Issue 3: Difficulty in dissolving this compound.
-
Potential Cause: Using an inappropriate solvent.
-
Solution: this compound is soluble in water. If you are using other solvents, check the solubility specifications from the supplier. For difficult-to-dissolve samples, gentle warming or sonication can be used, but be mindful of the potential for thermal degradation.
-
Data on Stability
The following tables summarize stability data for carnitine isomers. Note that much of the available quantitative data comes from studies on L-carnitine and acetyl-L-carnitine; due to their structural similarity, this data provides a strong indication of the expected stability of this compound.
Table 1: Stability of L-Carnitine under Forced Degradation Conditions [1]
| Stress Condition | Temperature | Duration | Remaining L-Carnitine (%) |
| 1 M HCl (Acid Hydrolysis) | 70°C | 12 hours | 24.0 ± 0.81 |
| 1 M NaOH (Base Hydrolysis) | 70°C | 12 hours | 17.35 ± 1.72 |
| Heat | 70°C | 12 hours | 93.09 ± 1.93 |
| Oxidation (e.g., H₂O₂) | Room Temperature | - | 100.17 ± 1.28 |
| Photolysis | Room Temperature | - | 99.50 ± 0.63 |
Table 2: Stability of Acetyl-L-Carnitine in Aqueous Solution at Room Temperature [2]
| pH | Storage Duration | Remaining Acetyl-L-Carnitine (%) |
| 11 | 1 hour | 72.6 |
| 12 | 1 hour | 4.2 |
Experimental Protocols
Protocol: Quantification of this compound in Solution by HPLC with Pre-column Derivatization
This protocol is a generalized procedure based on common methods for this compound analysis.[4][5]
1. Materials and Reagents:
-
This compound standard
-
L-Carnitine (for resolution check)
-
Derivatization agent (e.g., (+)-FLEC)
-
HPLC-grade acetonitrile, water, and other required solvents
-
Buffer solution (e.g., potassium phosphate, pH 2.60)
-
HPLC system with a suitable detector (e.g., fluorescence or UV)
-
C18 analytical column
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in diluent (e.g., water or a suitable buffer) to a known concentration.
-
Sample Solution: Dilute the sample containing this compound with the same diluent to fall within the calibration range.
3. Derivatization Procedure:
-
To a specific volume of the standard or sample solution, add the derivatization reagent and a catalyst if required.
-
Mix and allow the reaction to proceed for the recommended time at a specific temperature (e.g., room temperature or slightly elevated).
-
Quench the reaction if necessary according to the specific derivatization protocol.
4. HPLC Analysis:
-
Mobile Phase: Prepare the mobile phase as specified by the chosen analytical method (e.g., a mixture of buffer and organic solvent).
-
Chromatographic Conditions:
-
Column: C18, with appropriate particle size and dimensions.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: e.g., 20 µL.
-
Detection: Set the detector to the appropriate wavelength for the derivatized this compound (e.g., fluorescence excitation at 260 nm and emission at 310 nm for FLEC derivatives).
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area to a calibration curve generated from the derivatized standards.
Visualizations
Caption: Hypothetical degradation pathway of this compound in solution.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of L-carnitine by secondary metabolism of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 5. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization for D-Carnitine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of D-Carnitine via derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the quantification of this compound?
A1: this compound, like its L-enantiomer, is a highly polar, zwitterionic molecule that lacks a strong chromophore. This makes it difficult to retain on traditional reversed-phase HPLC columns and to detect with high sensitivity using UV-Vis detectors. Derivatization serves to:
-
Increase hydrophobicity: This improves retention on reversed-phase columns.
-
Introduce a detectable tag: A chromophore or fluorophore is added to the molecule, enhancing detection by UV-Vis or fluorescence detectors, respectively.
-
Enable chiral separation: By using a chiral derivatizing agent, the D- and L-enantiomers of carnitine are converted into diastereomers, which can be separated on a standard achiral column.
Q2: What are some common chiral derivatization reagents for this compound?
A2: Several chiral derivatization reagents are used for the analysis of carnitine enantiomers. Some common examples include:
-
(+)-FLEC (1-(9-fluorenyl)ethyl chloroformate): This reagent reacts with the hydroxyl group of carnitine to form fluorescent diastereomers.
-
L-alanine-β-naphthylamide: This reagent can be used for the derivatization of acetyl-L-carnitine, with the derivatization reaction completing in under 10 minutes at room temperature.[1]
-
Pentafluorophenacyl trifluoromethanesulfonate: This is another reagent used for the derivatization of carnitine and acylcarnitines.
Q3: Can I use an achiral derivatization reagent?
A3: If you are using a chiral column for separation, you can use an achiral derivatization reagent to improve detection. However, if you are using a standard achiral column, a chiral derivatization reagent is necessary to resolve the D- and L-enantiomers.
Troubleshooting Guide
Issue 1: Low or no peak response for derivatized this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization reaction | - Verify reagent concentration and freshness: Ensure the derivatizing reagent has not degraded. Prepare fresh solutions as needed. - Optimize reaction time and temperature: The reaction may require more time or a different temperature for completion. Refer to the specific protocol for the reagent you are using. For example, some methods suggest a reaction time of 10 minutes at 25°C. - Check pH of the reaction mixture: The pH can significantly impact the reaction efficiency. Ensure the pH is within the optimal range for your specific derivatization reagent. |
| Degradation of the derivative | - Analyze samples promptly after derivatization: Some derivatives may not be stable over long periods. - Store derivatized samples appropriately: If storage is necessary, investigate the stability of the derivative under different conditions (e.g., refrigeration, freezing, protection from light). |
| Issues with the analytical instrument | - Check detector settings: Ensure the detector is set to the correct wavelength for the chromophore or fluorophore introduced by the derivatization reagent. - Inspect for leaks or blockages in the HPLC/GC system. |
Issue 2: Poor peak shape (e.g., tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Step |
| Column degradation | - Replace the column: Over time, columns can lose their efficiency. |
| Inappropriate mobile phase composition | - Adjust mobile phase pH: The pH of the mobile phase can affect the peak shape of the analyte. - Optimize mobile phase composition: Vary the ratio of organic solvent to aqueous buffer to improve peak shape. |
| Co-elution with interfering substances | - Improve sample cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components from the sample matrix. - Adjust chromatographic conditions: Modify the gradient, flow rate, or column temperature to improve separation. |
| Injection issues | - Ensure proper sample dissolution: The sample should be fully dissolved in the mobile phase or a compatible solvent. - Check for issues with the autosampler or injection valve. |
Issue 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variability in the derivatization reaction | - Ensure precise and consistent pipetting: Use calibrated pipettes for all reagent and sample additions. - Control reaction temperature and time carefully: Use a water bath or heating block for consistent temperature control. |
| Sample matrix effects | - Perform a matrix effect study: Spike the analyte into a blank matrix and compare the response to a pure standard. - Use an internal standard: An isotopically labeled internal standard can help to correct for variations in derivatization efficiency and matrix effects. |
| Instrument instability | - Equilibrate the system thoroughly: Ensure the HPLC/GC system is fully equilibrated before starting the analysis. - Monitor system pressure and baseline for any fluctuations. |
Quantitative Data Summary
The following table summarizes the performance of a validated HPLC method for the quantification of this compound after derivatization.
| Parameter | Value | Reference |
| Linearity Range | LOQ to 160% of the specification level | |
| Correlation Coefficient (r²) | 0.996 | |
| Limit of Quantitation (LOQ) | 1.4250 µg/mL | |
| Accuracy (Recovery) | Confirmed between LOQ and 160% | |
| Precision (%RSD) | < 10% for replicate injections |
Experimental Protocols
Detailed Methodology for HPLC Quantification of this compound
This protocol is based on the method described by Narasimha Naidu et al. (2024).
1. Preparation of Solutions
-
Buffer Preparation (pH 2.60): Accurately weigh and transfer approximately 5.78 g of Potassium dihydrogen phosphate into a suitable flask containing 850 mL of water. Adjust the pH to 2.60 ± 0.05 with diluted Orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Combine 850 mL of the prepared buffer solution, 90 mL of acetonitrile, and 60 mL of HPLC grade tetrahydrofuran in a suitable container. Mix well and sonicate to degas.
-
Standard Stock Solution: Accurately weigh and transfer about 50 mg of this compound working reference standard (WRS) to a 10-mL volumetric flask. Add approximately 5.0 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent and mix well.
-
Sample Stock Solution: Accurately weigh and transfer about 250 mg of L-Carnitine Active Pharmaceutical Ingredient (API) into a 50-mL volumetric flask. Add diluent to about 3/4th of the volume, sonicate to dissolve, and then dilute to volume with the diluent and mix well.
2. Derivatization Procedure
-
In a 25 mL dry volumetric flask with a magnetic stir bar, transfer 1.0 mL of either the Standard stock solution or the Sample stock solution.
-
Begin agitation at 990 rpm.
-
Sequentially add 2.0 mL of solution-1, 1.0 mL of solution-2, and 2.0 mL of solution-3 (the specific compositions of solutions 1, 2, and 3 should be as defined in the original validated method).
-
Allow the solution to stir for 10 minutes at 990 rpm.
-
Immediately add 5.0 mL of solution-4 and shake the flask vigorously for one minute.
-
Allow the solution to stand for 20 minutes at room temperature.
-
Collect the upper aqueous layer for injection into the HPLC system.
3. HPLC Conditions
-
Column: Synergi 4µ Hydro-RP 80 Å, 250 x 4.6 mm (or equivalent)
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 25 µL
-
UV Detection: 244 nm
-
Run Time: 65 minutes
Visualizations
Caption: General workflow for the derivatization and HPLC analysis of this compound.
Caption: Troubleshooting logic for low or no peak response in this compound analysis.
References
Minimizing matrix effects in D-Carnitine LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of D-Carnitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of this compound?
A1: In the context of this compound LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample (e.g., plasma, urine, tissue homogenate) other than this compound itself. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.
Q2: What are the common indicators that matrix effects are impacting my this compound assay?
A2: Common signs of matrix effects include poor reproducibility of quality control (QC) samples, inaccurate quantification, non-linear calibration curves, and a noticeable decrease in assay sensitivity. You might also observe inconsistent peak areas for this compound across different batches of the same biological matrix.
Q3: How can I identify and quantify matrix effects in my this compound analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify the retention time regions where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal for this compound indicates the presence of matrix effects at that specific time in the chromatogram.
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. It involves comparing the response of this compound in a clean solvent (Set A) to its response in an extracted blank matrix that has been spiked with this compound after the extraction process (Set B). The matrix factor (MF) is calculated using the formula:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS experiments and provides actionable solutions.
Issue 1: Poor Reproducibility and High Variability in QC Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or varying lots of the biological matrix. This is often due to insufficient removal of interfering endogenous components like phospholipids.
-
Solutions:
-
Enhance Sample Preparation: Move beyond simple protein precipitation. Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For plasma or serum samples, incorporating a specific phospholipid removal step is highly recommended.[2][3]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effect variability is to use a SIL-IS, such as D₃-Carnitine.[3] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[3]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of significant ion suppression identified through post-column infusion. This may involve altering the mobile phase gradient, pH, or using a different column chemistry like HILIC, which is well-suited for polar compounds like carnitine.
-
Issue 2: Low Signal Intensity and Ion Suppression
-
Possible Cause: Co-eluting matrix components, particularly phospholipids in plasma and serum, are competing with this compound for ionization in the mass spectrometer's source.
-
Solutions:
-
Phospholipid Removal: Implement a dedicated step to remove phospholipids. Specialized SPE cartridges or plates, such as HybridSPE®-Phospholipid or Ostro™ Pass-through Sample Preparation Plates, are very effective.[2]
-
Chromatographic Separation: Optimize the LC method to ensure this compound elutes in a region free from major interfering matrix components.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this may compromise the limit of quantification.[4]
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Interaction of this compound with active sites in the LC system or co-eluting interferences affecting the peak shape.
-
Solutions:
-
Adjust Mobile Phase: Modify the mobile phase pH or add modifiers like a small amount of formic acid or ammonium acetate to improve peak shape.
-
Use a Different Column: Consider a column with a different stationary phase or one that is known to perform well with polar, basic compounds.
-
Improve Sample Cleanup: A cleaner sample extract is less likely to cause peak shape issues. Refer to the enhanced sample preparation techniques mentioned above.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical in minimizing matrix effects. The following table summarizes the general performance of common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Phospholipid Removal Plates |
| Analyte Recovery | Can be high, but variable | Moderate to high, analyte dependent | High and reproducible | High and reproducible |
| Matrix Effect | Significant | Moderate | Low | Very Low |
| Sample Cleanliness | Poor | Moderate | Good | Excellent |
| Simplicity & Speed | High | Moderate | Low to Moderate | High |
| Cost per Sample | Low | Low-Moderate | High | Moderate-High |
| Phospholipid Removal | Minimal | Partial | Partial to Good | >95% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix from each lot.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each concentration level and each lot of the matrix. Also, calculate the coefficient of variation (%CV) of the MF across the different lots. A %CV of <15% is generally considered acceptable.
Protocol 2: Sample Preparation using Phospholipid Removal Plates
This protocol is adapted for the selective removal of phospholipids from plasma or serum.
-
Protein Precipitation: To a 100 µL aliquot of plasma or serum sample, add 300 µL of acetonitrile containing the this compound stable isotope-labeled internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Phospholipid Removal: Transfer the entire mixture to a well of a phospholipid removal plate (e.g., HybridSPE-Phospholipid).
-
Filtration/Elution: Apply a vacuum or positive pressure to force the sample through the plate. Collect the filtrate, which contains this compound and the internal standard, now free from precipitated proteins and phospholipids.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Carnitine Synthesis Side Reactions
Welcome to our technical support center for troubleshooting side reactions in D-carnitine synthesis. As this compound is an undesirable byproduct in the production of the biologically active L-carnitine, this guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control the level of this compound in my L-carnitine synthesis?
A1: this compound is the biologically inactive enantiomer of L-carnitine. Its presence in L-carnitine preparations is undesirable as it can competitively inhibit the transport and function of L-carnitine in the body. This can hinder fatty acid oxidation and energy formation, and in some cases, may lead to toxic effects such as myasthenia and cardiac arrhythmias.[1] Therefore, for therapeutic and nutritional applications, it is crucial to produce L-carnitine with high enantiomeric purity and to strictly control the this compound content.
Q2: What are the main sources of this compound contamination in L-carnitine synthesis?
A2: this compound contamination can arise from several sources depending on the synthesis method:
-
Chemical Synthesis from Achiral Precursors: Synthesizing L-carnitine from achiral starting materials like epichlorohydrin and trimethylamine often produces a racemic mixture of D- and L-carnitine, which then requires a challenging chiral resolution step.[2]
-
Incomplete Resolution: In methods that rely on the resolution of a racemic mixture, incomplete separation of the D- and L-enantiomers can lead to this compound contamination in the final L-carnitine product.
-
Racemization: During multi-step chemical synthesis, even when starting with a chiral precursor, racemization can occur at certain steps, leading to the formation of the D-enantiomer.[3] This makes it essential to monitor the optical purity of intermediates at each stage of the synthesis.[3]
-
Low Stereoselectivity in Asymmetric Synthesis: In asymmetric synthesis routes, if the stereoselectivity of a key reaction is not sufficiently high, it can result in the formation of a significant amount of the D-isomer.
Q3: What are the common methods to analyze the enantiomeric purity of my carnitine product?
A3: Several analytical techniques are available to determine the enantiomeric purity of carnitine. High-Performance Liquid Chromatography (HPLC) is a widely used method, often involving a derivatization step to enable the separation of the D- and L-enantiomers on a chiral stationary phase or the formation of diastereomers that can be separated on a standard reversed-phase column.[4] Gas Chromatography (GC) with a chiral column is another effective method for enantiomeric purity screening.[5]
Troubleshooting Chemical Synthesis
Q4: My L-carnitine synthesis from (R)-epichlorohydrin shows a high level of this compound. What could be the cause and how can I fix it?
A4: High this compound content when starting with (R)-epichlorohydrin suggests that racemization is occurring at one or more steps of your synthesis. Here are some potential causes and troubleshooting steps:
-
Purity of Starting Material: Ensure the enantiomeric purity of your (R)-epichlorohydrin starting material. Even small amounts of the (S)-isomer will be carried through the synthesis.
-
Reaction Conditions:
-
pH: The hydrolysis of epichlorohydrin is pH-dependent.[6] Extreme pH conditions during the synthesis can potentially lead to side reactions and racemization. It is advisable to maintain the pH within a controlled range.
-
Temperature: High reaction temperatures can increase the rate of side reactions and potentially lead to racemization. If you are observing a high this compound content, consider lowering the temperature of critical reaction steps, such as the reaction with trimethylamine.[4]
-
-
Intermediate Purity: It is crucial to monitor the optical purity of all chiral intermediates throughout the synthesis process to identify the specific step where racemization is occurring.[3][7]
Below is a troubleshooting workflow for addressing high this compound content in your final product.
Q5: I am synthesizing L-carnitine from crotonobetaine and observing the formation of γ-butyrobetaine as a side product. How can I minimize this?
A5: The formation of γ-butyrobetaine as a side product in the biotransformation of crotonobetaine to L-carnitine by microorganisms like E. coli or Proteus sp. is a known issue.[8] This side reaction is often more prevalent during the cell growth phase.[8] To minimize the formation of γ-butyrobetaine, consider the following strategies:
-
Use of Resting Cells: Perform the biotransformation with resting cells instead of growing cells. The production of γ-butyrobetaine is typically lower during the resting cell production process.[8]
-
Optimize Reaction Conditions:
-
Oxygen Levels: The biotransformation can be sensitive to oxygen. Crotonobetaine reductase activity can be inhibited by oxygen. Running the reaction under anaerobic conditions may improve the conversion to L-carnitine and reduce side reactions.
-
pH and Temperature: Maintain the pH of the reaction medium between 6.0 and 8.0 and the temperature between 20-40°C, as these are generally the optimal conditions for the enzymes involved.[9]
-
-
Strain Selection and Engineering: Different microbial strains may have varying levels of side-product formation. Strain selection and metabolic engineering to downregulate the pathway leading to γ-butyrobetaine could be a long-term solution.
The following diagram illustrates a simplified chemical synthesis pathway from epichlorohydrin, highlighting potential areas for side reactions.
Troubleshooting Enzymatic Synthesis
Q6: The conversion rate of my enzymatic synthesis of L-carnitine from an achiral precursor is low. What are the possible reasons and solutions?
A6: Low conversion rates in enzymatic synthesis can be due to several factors. Here are some common issues and how to address them:
-
Enzyme Activity and Stability:
-
Denaturation: Enzymes are sensitive to temperature and pH. Ensure that the reaction is carried out under the optimal conditions for the specific enzyme you are using.
-
Inhibition: The enzyme may be inhibited by the substrate, product, or other components in the reaction mixture. Product inhibition is a common issue in enzymatic synthesis.[10] To mitigate this, you could consider using a membrane reactor to continuously remove the L-carnitine product as it is formed.[10]
-
-
Cofactor Regeneration: Many enzymatic reactions, such as the reduction of 3-dehydrocarnitine to L-carnitine, require a cofactor like NADH.[11][12] If the cofactor is not efficiently regenerated, it can become a limiting factor. Implementing a cofactor regeneration system, such as using glucose and glucose dehydrogenase, can significantly improve the conversion yield.[11]
-
Substrate Instability: Some precursors, like 3-dehydrocarnitine, can be unstable in aqueous solutions.[11] In such cases, continuous feeding of the substrate at a rate that matches the enzyme's consumption can maintain a low, stable concentration and improve the overall yield.[11]
The following table summarizes some common issues in enzymatic L-carnitine synthesis and potential solutions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Conversion Rate | Enzyme denaturation | Optimize temperature and pH. |
| Product inhibition by L-carnitine | Use a membrane reactor for in-situ product removal.[10] | |
| Insufficient cofactor (e.g., NADH) | Implement a cofactor regeneration system (e.g., glucose/glucose dehydrogenase).[11] | |
| Substrate instability | Use continuous feeding of the substrate.[11] | |
| Formation of Side Products | Low enzyme specificity | Consider using a more specific enzyme or enzyme engineering. |
| Non-enzymatic side reactions | Optimize reaction conditions (pH, temperature) to disfavor side reactions. |
This diagram provides an overview of a typical enzymatic synthesis of L-carnitine, highlighting potential bottlenecks.
Analytical and Purification Protocols
Q7: Can you provide a general protocol for the purification of L-carnitine to remove this compound and other impurities?
A7: Ion-exchange chromatography is a powerful technique for the purification of L-carnitine and the removal of its D-enantiomer and other charged impurities. Here is a general protocol:
Protocol: Purification of L-Carnitine using Cation-Exchange Chromatography
-
Resin Selection and Preparation:
-
Select a strong cation-exchange resin (e.g., a resin with sulfonate functional groups).
-
Prepare a slurry of the resin in a suitable buffer and pack it into a chromatography column.
-
Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a slightly acidic pH).
-
-
Sample Preparation:
-
Dissolve the crude L-carnitine sample in the starting buffer.
-
Adjust the pH of the sample to be at least one pH unit below the isoelectric point (pI) of L-carnitine to ensure it has a net positive charge and will bind to the cation-exchange resin.[13]
-
Filter the sample to remove any particulate matter.[14]
-
-
Chromatography:
-
Load the prepared sample onto the equilibrated column.
-
Wash the column with the starting buffer to remove any unbound impurities.
-
Elute the bound L-carnitine using a salt gradient (e.g., a linear gradient of NaCl or another salt in the starting buffer) or by changing the pH of the elution buffer.[13] D- and L-carnitine may elute at slightly different salt concentrations, allowing for their separation.
-
Collect fractions and analyze them for the presence and purity of L-carnitine using an appropriate analytical method (e.g., HPLC).
-
-
Post-Chromatography Processing:
-
Pool the fractions containing pure L-carnitine.
-
Desalt the pooled fractions if necessary (e.g., by dialysis or using a desalting column).
-
Lyophilize or recrystallize the purified L-carnitine from a suitable solvent to obtain the final solid product.
-
Q8: What are some common impurities other than this compound that I should look for in my synthesis?
A8: Besides this compound, other impurities can be present in the final product depending on the synthetic route. For instance, in the synthesis starting from epichlorohydrin, impurities such as 3-chloro-2-hydroxy-N,N,N-trimethylpropan-1-aminium and 3-cyano-2-hydroxy-N,N,N-trimethylpropan-1-aminium have been identified.[15][16] If crotonobetaine is used as a precursor or is a byproduct of another synthesis, it can also be a potential impurity.[17] It is important to use appropriate analytical methods to identify and quantify these potential impurities to ensure the quality of the final L-carnitine product.
References
- 1. researchgate.net [researchgate.net]
- 2. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 3. [PDF] Enzymatic Synthesis of l-Carnitine by Reduction of an Achiral Precursor: the Problem of Reduced Nicotinamide Adenine Dinucleotide Recycling | Semantic Scholar [semanticscholar.org]
- 4. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP2425834A1 - Process for the production of l-carnitine tartrate - Google Patents [patents.google.com]
- 9. CN1278303A - Method for producing L-carnitine from crotonobetaine - Google Patents [patents.google.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Synthesis and characterization of carnitine-based ionic liquids and their evaluation as additives in cyclodextrin-electrokinetic chromatography for the chiral separation of thiol amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Synthesis of l-Carnitine by Reduction of an Achiral Precursor: the Problem of Reduced Nicotinamide Adenine Dinucleotide Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 15. Identification of l-carnitine and its impurities in food supplement formulations by online column-switching liquid chromatography coupled with linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JPS63185947A - Purification of carnitine - Google Patents [patents.google.com]
Technical Support Center: D-Carnitine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of D-Carnitine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to enhance the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of D,L-Carnitine?
The most common and cost-effective starting materials for the chemical synthesis of a racemic mixture of D,L-Carnitine are epichlorohydrin and trimethylamine.[1][2] This method is widely cited in the literature for producing a 50:50 mixture of the D- and L-enantiomers.
Q2: My overall yield of D,L-Carnitine is low. What are the critical steps to check?
Low overall yield can result from issues in several key stages. The primary areas to investigate are:
-
The initial reaction between epichlorohydrin and trimethylamine: This step should be carefully controlled to ensure the formation of the intermediate, 1-chloro-2-hydroxy-4-(trimethylammonio)butane.
-
Cyanation step: The displacement of the chloride with a cyanide group is a critical step. Incomplete reaction or side reactions here will significantly lower the yield.
-
Hydrolysis: The final hydrolysis of the nitrile to the carboxylic acid must be complete. Incomplete hydrolysis will result in a mixture of the nitrile and the final product, complicating purification and reducing the yield of D,L-Carnitine.
Q3: I am observing the formation of byproducts. What are the likely side reactions?
During the synthesis of D,L-Carnitine, several side reactions can occur:
-
Polymerization of epichlorohydrin: This can be minimized by controlling the reaction temperature and the rate of addition of reactants.
-
Formation of γ-butyrobetaine: This can occur, particularly if there are issues with the hydrolysis step.
-
In biological or enzymatic processes that might be used for resolution, γ-butyrobetaine can also be a side product.[3]
Q4: How can I improve the enantiomeric purity of my this compound?
Since chemical synthesis from achiral precursors typically results in a racemic mixture, obtaining high enantiomeric purity of this compound requires a resolution step. Common methods include:
-
Classical resolution: This involves reacting the D,L-Carnitine with a chiral resolving agent, such as D-(+)-camphor-10-sulfonic acid, to form diastereomeric salts which can be separated by fractional crystallization due to their different solubilities.[4]
-
Enzymatic resolution: While often used to produce L-Carnitine, specific enzymes can be used to selectively react with one enantiomer, allowing the other to be isolated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in the Amination Step | Incomplete reaction of epichlorohydrin with trimethylamine. | Ensure an adequate excess of trimethylamine is used. Optimize reaction temperature and time. Consider the use of a suitable solvent to improve solubility. |
| Formation of Impurities during Cyanation | Side reactions of the intermediate with the cyanide source. | Control the reaction temperature carefully. Ensure the pH of the reaction mixture is within the optimal range for the cyanation reaction. Use a high-purity cyanide source. |
| Incomplete Hydrolysis of the Nitrile | Insufficient acid or base concentration, or inadequate reaction time or temperature. | Increase the concentration of the acid or base used for hydrolysis. Prolong the reaction time or increase the reaction temperature. Monitor the reaction progress using techniques like TLC or HPLC. |
| Difficulty in Isolating the Final Product | Poor crystallization or precipitation of D,L-Carnitine. | Optimize the solvent system used for crystallization. Use seed crystals to induce crystallization.[5] Ensure the pH is adjusted to the isoelectric point of carnitine to promote precipitation. |
| Contamination with the Resolving Agent | Incomplete removal of the chiral resolving agent after separation. | Perform multiple recrystallizations of the desired diastereomeric salt. Use appropriate washing steps to remove the resolving agent. |
Quantitative Data Summary
The following table summarizes yields reported in various synthesis and resolution processes for carnitine. Note that many sources focus on L-Carnitine, but the data is relevant for understanding the efficiency of the underlying chemical steps that also produce this compound.
| Process Step | Starting Material | Product | Reported Yield | Reference |
| Asymmetric Reduction | Ethyl γ-chloroacetoacetate | Ethyl R-3-hydroxy-4-chlorobutyrate | Good | [6] |
| Conversion to L-Carnitine HCl | Ethyl R-3-hydroxy-4-chlorobutyrate | L-Carnitine HCl | 68.3% (overall) | [6] |
| Biotransformation | Crotonobetaine | L-Carnitine | 85-90% | [3] |
| Enantioselective Reduction | Alkyl 4-chloro-3-oxobutyrate | 4-chloro-3-hydroxybutyrate | High | [7] |
| Conversion to L-Carnitine | Ethyl (+)-(R)-4-chloro-3-hydroxybutyrate | L-Carnitine | 70-75% | [7] |
| Crystallization | D,L-Carnitine mixture | L-Carnitine | 88.6% | [5] |
| Enzymatic Reduction | 3-dehydrocarnitine | L-Carnitine | 95% | [8] |
Experimental Protocols
Protocol 1: Synthesis of D,L-Carnitine from Epichlorohydrin
This protocol outlines the general steps for the synthesis of a racemic mixture of D,L-Carnitine.
Step 1: Formation of 1-chloro-2-hydroxy-4-(trimethylammonio)butane
-
Cool a solution of trimethylamine in a suitable solvent (e.g., water or an alcohol) in an ice bath.
-
Slowly add epichlorohydrin to the trimethylamine solution while maintaining the temperature below 10°C.
-
Stir the reaction mixture for several hours at room temperature to ensure the reaction goes to completion.
Step 2: Cyanation
-
To the solution from Step 1, add a solution of potassium or sodium cyanide.
-
Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC or HPLC to ensure the complete conversion of the chloro-intermediate to the cyano-intermediate.
Step 3: Hydrolysis
-
Acidify the reaction mixture from Step 2 with a strong acid, such as hydrochloric acid.
-
Heat the mixture under reflux until the hydrolysis of the nitrile to the carboxylic acid is complete.
-
Cool the reaction mixture and neutralize it to the isoelectric point of carnitine to precipitate the D,L-Carnitine.
-
Filter the precipitate and wash it with a cold solvent to remove impurities.
-
Dry the product under vacuum.
Protocol 2: Resolution of D,L-Carnitine using D-(+)-camphor-10-sulfonic acid
This protocol describes a method for separating the D- and L-enantiomers of carnitine.
-
Dissolve the D,L-Carnitine in a suitable solvent, such as ethanol.
-
Add an equimolar amount of D-(+)-camphor-10-sulfonic acid to the solution.
-
Heat the mixture to dissolve all solids, then allow it to cool slowly to room temperature.
-
The salt of one of the diastereomers will crystallize out preferentially. Filter the crystals.
-
The desired this compound can be recovered from the mother liquor by further crystallization or other separation techniques.
-
To isolate the free this compound, dissolve the corresponding diastereomeric salt in water and pass it through an ion-exchange column.
Visualizations
Caption: General workflow for the chemical synthesis of racemic D,L-Carnitine.
Caption: Logical workflow for the resolution of D,L-Carnitine into its pure enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of L-carnitine by secondary metabolism of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 5. US8604237B2 - Methods for the production of L-carnitine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents [patents.google.com]
- 8. Enzymatic Synthesis of l-Carnitine by Reduction of an Achiral Precursor: the Problem of Reduced Nicotinamide Adenine Dinucleotide Recycling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Carnitine Handling and Storage
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Carnitine.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound powder?
A1: this compound as a crystalline solid should be stored at -20°C for long-term stability, with a shelf life of at least four years.[1] For shorter periods, some suppliers ship it at room temperature.[1] It is also noted that DL-Carnitine hydrochloride is hygroscopic and sensitive to moisture, so it should be kept in a tightly sealed container in a dry, well-ventilated place.[2]
Q2: How should I prepare a this compound stock solution?
A2: To prepare a stock solution, this compound can be dissolved in solvents such as ethanol or PBS (pH 7.2) at a concentration of 10 mg/ml.[1] For experimental use, further dilutions can be made in aqueous buffers or isotonic saline.[3] When preparing solutions, ensure you are using a calibrated balance and volumetric flasks for accuracy.[4][5]
Q3: How long are this compound solutions stable?
A3: Aqueous solutions of L-Carnitine are not recommended to be stored for more than one day.[3] A study on a standard this compound solution showed stability at room temperature for up to 78 hours with only a minor (approximately 1%) increase in peak area as measured by HPLC.[5] For longer-term storage of solutions, it is best practice to aliquot and freeze them at -20°C or below.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, especially in powder form, it is important to wear appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves, and a lab coat to prevent skin exposure.[2][6][7] In cases of inadequate ventilation or when handling large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Q5: What are the known incompatibilities of this compound?
A5: this compound and its related compounds are incompatible with strong oxidizing agents.[2][8] Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guides
Problem: My this compound solution has changed color or shows precipitation.
-
Possible Cause 1: Degradation. L-Carnitine has been shown to degrade in acidic and basic conditions.[9] If your buffer is not neutral, this could be a cause.
-
Possible Cause 2: Contamination. The solution may have been contaminated during preparation.
-
Solution: Use sterile techniques and high-purity solvents and reagents for solution preparation.
-
-
Possible Cause 3: Solubility Issues. The concentration of this compound may be too high for the solvent, especially at lower temperatures.
-
Solution: Gently warm the solution to see if the precipitate dissolves. If not, consider preparing a more dilute solution. This compound is soluble in ethanol and PBS (pH 7.2) at 10 mg/ml.[1]
-
Problem: I am seeing inconsistent or unexpected results in my experiments.
-
Possible Cause 1: Inaccurate Concentration. The actual concentration of your this compound solution may differ from the calculated value.
-
Possible Cause 2: Isomeric Impurity. The biological activity of carnitine is specific to the L-isomer.[10] this compound can act as an inhibitor of L-Carnitine uptake.[1] The presence of L-Carnitine as an impurity could affect your results.
-
Possible Cause 3: Improper Handling. Exposure to moisture or incompatible chemicals can affect the integrity of the compound.
-
Solution: Always handle this compound in a controlled environment, away from moisture and strong oxidizing agents.[2]
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shipping Temperature | Stability | Reference |
| Crystalline Solid | -20°C | Room Temperature | ≥ 4 years | [1] |
| Aqueous Solution | Room Temperature | N/A | ≤ 1 day (recommended) | [3] |
| Standard Solution | Room Temperature | N/A | Stable for up to 78 hours | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| Ethanol | 10 mg/ml | [1] |
| PBS (pH 7.2) | 10 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Stock Solution (for HPLC)
This protocol is based on methodologies for preparing carnitine solutions for analytical purposes.[4][5]
-
Accurately weigh approximately 50 mg of this compound standard.
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add approximately 5.0 mL of diluent (e.g., high-purity water or an appropriate buffer) to the flask.
-
Sonicate the flask to ensure the this compound is completely dissolved.
-
Bring the flask to volume with the diluent.
-
Stopper the flask and mix well by inverting several times.
Visualizations
Caption: A general workflow for preparing and using this compound in experiments.
Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scirp.org [scirp.org]
- 5. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C7H15NO3 | CID 2724480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: D-Carnitine Administration in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the use of D-carnitine in animal studies.
Section 1: General Information & Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-carnitine?
A1: this compound is the synthetic, inactive stereoisomer of L-carnitine. While L-carnitine is an essential nutrient that transports long-chain fatty acids into the mitochondria for energy production, this compound is not biologically active in this process.[1][2] In fact, it acts as a competitive inhibitor of L-carnitine, potentially leading to a deficiency of the natural L-form.[3]
Q2: Why is this compound used in animal studies?
A2: this compound is primarily used in research to induce a state of L-carnitine deficiency. This allows scientists to study the metabolic consequences of carnitine depletion and to investigate the roles of L-carnitine in various physiological and pathological processes.[3][4] It can also be used as a negative control in studies evaluating the effects of L-carnitine supplementation.
Q3: What are the primary biochemical effects of this compound administration?
A3: this compound competitively inhibits the enzymes and transporters responsible for L-carnitine function. The main consequences are:
-
Inhibition of Carnitine Acyltransferases: this compound interferes with carnitine palmitoyltransferase (CPT) and carnitine-acylcarnitine translocase, which are crucial for moving fatty acids into the mitochondria.
-
Depletion of L-carnitine: By competing for renal reabsorption and tissue uptake, this compound administration leads to increased urinary excretion and subsequent depletion of endogenous L-carnitine stores.[5]
-
Impaired Fatty Acid Oxidation: The inhibition of L-carnitine's functions results in decreased mitochondrial β-oxidation, leading to reduced energy production from fats and accumulation of lipids in tissues like the liver and muscle.[1]
Q4: Is this compound toxic?
A4: Yes, this compound can be considered toxic because it induces a functional L-carnitine deficiency. This can lead to serious health issues, including impaired heart and muscle function, lethargy, and in severe cases, cardiomyopathy.[1][6][7] Therefore, its use requires careful dose selection and diligent monitoring of animal health. The use of the D-form is not recommended in farmed animals or for therapeutic purposes.[1][2]
Section 2: Protocol Design & Administration
Q5: How do I prepare a this compound solution for administration?
A5: this compound is typically supplied as a powder and should be dissolved in a sterile, physiologically compatible vehicle.
Protocol: Preparation of this compound for Injection
-
Determine Dosage: Calculate the required amount of this compound powder based on the desired dosage (e.g., mg/kg body weight).
-
Select Vehicle: Use sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) as the solvent.
-
Dissolve: Dissolve the this compound powder in the sterile vehicle to achieve the final desired concentration. Ensure the injection volume is appropriate for the animal model (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).[8]
-
Ensure Sterility: For repeated injections or intravenous administration, filter the solution through a 0.22 µm sterile filter.[8]
-
Storage: Prepare solutions fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light. Refer to the manufacturer's guidelines for stability information.
Q6: What are the common routes of administration and typical dosages?
A6: The route and dosage depend on the study's objective, duration, and the animal model.
| Route of Administration | Common Animal Models | Typical Dosage Range | Considerations |
| Oral Gavage | Rodents | 200 - 750 mg/kg/day | Suitable for chronic studies. Bioavailability may be lower and more variable than parenteral routes. |
| Intraperitoneal (IP) Injection | Rodents | 100 - 500 mg/kg/day | Common for achieving systemic effects rapidly. Ensure proper technique to avoid organ damage. |
| Subcutaneous (SC) Injection | Rodents | 100 - 500 mg/kg/day | Provides slower, more sustained absorption compared to IP or IV routes. |
| Dietary Admixture | Rodents, Fish | 0.4 - 5 g/kg diet | Best for long-term chronic studies to mimic dietary exposure. Requires careful monitoring of food intake to ensure consistent dosing.[1] |
Note: These are general ranges. The optimal dose must be determined empirically for your specific model and experimental goals. Always start with lower doses and monitor for adverse effects.
Section 3: Troubleshooting Common Issues
This section addresses specific problems researchers may encounter during this compound experiments.
Q7: My animals are showing unexpected lethargy, weight loss, and some have died. What should I do?
A7: These are classic signs of severe L-carnitine deficiency and this compound toxicity.[7][9] Immediate action is required.
Troubleshooting Guide: Unexpected Morbidity/Mortality
-
Cease Administration: Immediately stop administering this compound to the affected cohort.
-
Dose Reduction: For remaining and future cohorts, reduce the this compound dose by 25-50%.
-
L-carnitine Rescue: Consider administering L-carnitine as a rescue agent to animals showing severe symptoms.
-
Monitor Health: Implement a more rigorous health monitoring schedule (e.g., daily body weight, food/water intake, clinical signs).
-
Necropsy: Perform a gross necropsy on deceased animals to look for signs like an enlarged, pale liver (hepatic lipidosis) or signs of heart failure, which are consistent with carnitine deficiency.[1][6]
Q8: I am not observing the expected metabolic changes (e.g., no change in lipid profiles). Why?
A8: This could be due to insufficient dosage, a short duration of administration, or issues with the analytical methods.
Troubleshooting Guide: Lack of Expected Effect
-
Verify Dosing: Double-check your dose calculations and administration technique. Ensure consistent administration.
-
Increase Duration/Dose: If animals are tolerating the current dose well, consider incrementally increasing the dose or extending the administration period. L-carnitine depletion can take several weeks to manifest significantly.[4]
-
Confirm L-carnitine Depletion: The most critical step is to measure carnitine levels in plasma or tissue. If L-carnitine is not significantly depleted, the downstream metabolic effects will not occur.
-
Review Analytical Methods: Ensure your methods for analyzing lipids or other metabolites are validated and sensitive enough to detect the expected changes.
Section 4: Key Experimental Protocols & Data Analysis
Q9: How can I measure D- and L-carnitine levels in my samples to confirm the effects of administration?
A9: The gold standard for quantifying carnitine and its acyl-esters is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11][12][13] This method is highly sensitive and specific, allowing for the simultaneous measurement of free L-carnitine, this compound (with chiral separation), and various acylcarnitines.
Protocol: Plasma Carnitine Analysis via LC-MS/MS
-
Sample Collection: Collect whole blood in EDTA or heparin tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation:
-
Deproteinize the plasma sample by adding a 3-5 fold excess of cold methanol.[11]
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatography:
-
Use a column capable of separating the isomers, such as a chiral column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which avoids the need for derivatization.[10]
-
-
Mass Spectrometry:
-
Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards (e.g., d3-L-carnitine) for accurate quantification.[11]
-
-
Data Analysis: Quantify concentrations by comparing the peak area ratios of the analytes to their corresponding internal standards against a standard curve.
Q10: What is the biochemical pathway affected by this compound?
A10: this compound primarily disrupts the "carnitine shuttle," which is essential for mitochondrial fatty acid β-oxidation.
Q11: Can you provide a general experimental workflow for a this compound study?
A11: A well-structured workflow is crucial for reproducibility.
References
- 1. Functional differences between l- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine | VCA Animal Hospitals [vcahospitals.com]
- 3. Effects of L-, D-, and DL-carnitine on morphometric parameters of skeletal muscle and exercise performance of laboratory animals receiving carnitine-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. L-Carnitine Deficiency in Dogs | Ankh Pets [ankhpets.com]
- 7. Carnitine Deficiency in Dogs | PetMD [petmd.com]
- 8. benchchem.com [benchchem.com]
- 9. petscare.com [petscare.com]
- 10. bevital.no [bevital.no]
- 11. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine and Acylcarnitine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Strategies to Mitigate D-Carnitine-Induced Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with D-carnitine-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic to cells in culture?
A1: this compound is the biologically inactive stereoisomer of L-carnitine. While L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation and energy production, this compound can act as a competitive inhibitor of the enzymes and transporters involved in this process, such as carnitine palmitoyltransferase (CPT). This inhibition leads to a depletion of intracellular L-carnitine, impaired fatty acid metabolism, reduced ATP production, and consequently, cellular toxicity.
Q2: What are the typical signs of this compound-induced toxicity in cell culture?
A2: Common indicators of this compound toxicity include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding and detachment.
-
Increased apoptosis or necrosis.
-
Decreased mitochondrial membrane potential.
-
Reduced ATP levels.
Q3: How can I mitigate this compound toxicity in my cell culture experiments?
A3: The primary strategies to counteract this compound-induced toxicity involve supplementation with the biologically active forms of carnitine:
-
L-carnitine supplementation: Co-incubation with an excess of L-carnitine can outcompete this compound for binding to enzymes and transporters, thereby restoring normal fatty acid metabolism.
-
Acetyl-L-carnitine (ALCAR) supplementation: ALCAR can also rescue cells from this compound toxicity. It can be readily converted to L-carnitine within the cell and also provides acetyl groups for the Krebs cycle, supporting energy production.
Q4: What are the recommended concentrations of L-carnitine or acetyl-L-carnitine to use for rescuing cells from this compound toxicity?
A4: The effective concentration for rescue can vary depending on the cell type and the concentration of this compound used. It is recommended to perform a dose-response experiment. Generally, a molar excess of L-carnitine or acetyl-L-carnitine to this compound is required. For example, if this compound is used at 1-5 mM, a starting point for L-carnitine or ALCAR could be in the range of 5-10 mM.
Q5: Can I use a racemic mixture of D,L-carnitine in my cell culture?
A5: It is strongly advised to avoid using D,L-carnitine mixtures. The presence of this compound can interfere with L-carnitine's function and lead to unintended cytotoxic effects, confounding experimental results.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death after this compound treatment. | 1. This compound concentration is too high for the specific cell line. 2. The cell line is particularly sensitive to disruptions in fatty acid metabolism. 3. Insufficient L-carnitine in the culture medium to counteract the inhibitory effects. | 1. Perform a dose-response curve to determine the EC50 of this compound for your cell line. Start with a lower concentration range (e.g., 0.1-1 mM). 2. Supplement the culture medium with L-carnitine or acetyl-L-carnitine. A good starting point is a 5 to 10-fold molar excess over the this compound concentration. 3. Ensure the basal medium contains adequate levels of essential nutrients. |
| Inconsistent results between experiments. | 1. Variability in the potency of the this compound stock solution. 2. Inconsistent cell seeding density or passage number. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Prepare fresh this compound stock solutions regularly and store them in single-use aliquots at -20°C. 2. Maintain a consistent cell seeding density and use cells within a defined passage number range. 3. Regularly calibrate and monitor incubator conditions. |
| L-carnitine or acetyl-L-carnitine rescue is not effective. | 1. The concentration of the rescue agent is too low. 2. The timing of the rescue agent addition is not optimal. 3. The cells have already sustained irreversible damage. | 1. Increase the concentration of L-carnitine or acetyl-L-carnitine. Perform a dose-response experiment for the rescue agent. 2. Add the rescue agent simultaneously with or prior to the this compound treatment. 3. Assess cell viability at earlier time points to determine the window for effective rescue. |
| Changes in cell morphology unrelated to apoptosis. | 1. This compound may be affecting cellular adhesion properties. 2. Alterations in the cytoskeleton due to metabolic stress. | 1. Observe cells at multiple time points using phase-contrast microscopy. 2. Consider staining for cytoskeletal components (e.g., phalloidin for actin) to assess structural changes. |
Quantitative Data Summary
Table 1: this compound Concentrations for In Vitro Inhibition Studies
| Compound | Cell Line | Concentration Range | Effect | Reference |
| D-Palmitoylcarnitine | Various | 10 - 100 µM | Inhibition of fatty acid oxidation | [2] |
Table 2: L-Carnitine and Acetyl-L-Carnitine Concentrations for In Vitro Studies
| Compound | Cell Line | Concentration Range | Effect | Reference |
| L-Carnitine | MDA-MB-231 | 2.5 - 5 mM | Reduced cell proliferation | [3] |
| L-Carnitine | Mouse Embryos | 0.3 - 0.6 mg/mL | Improved blastocyst development | [4] |
| Acetyl-L-carnitine | Primary Cultured Neurons | 1 - 100 µM | Promoted neuronal survival | [5] |
| Acetyl-L-carnitine | HEI-OC1 | 50 µM | Protection from cisplatin-induced apoptosis | [6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
This protocol is designed to determine the concentration of this compound that reduces cell viability by 50% (EC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 mM.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the EC50.
Protocol 2: L-Carnitine Rescue of this compound-Induced Toxicity
This protocol assesses the ability of L-carnitine to mitigate this compound-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
L-carnitine stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Seed cells as described in Protocol 1.
-
Prepare solutions containing a fixed, toxic concentration of this compound (e.g., the EC75 or EC90 value determined in Protocol 1) and varying concentrations of L-carnitine (e.g., 1, 2.5, 5, 10, and 20 mM).
-
Include the following controls: vehicle control, this compound alone, and L-carnitine alone at the highest concentration.
-
Replace the medium in the wells with 100 µL of the prepared solutions.
-
Incubate for the same duration as in the this compound toxicity experiment.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Plot cell viability against the concentration of L-carnitine to determine the effective rescue concentration.
Protocol 3: Assessing Apoptosis using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound and L-carnitine/ALCAR solutions
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with this compound at a cytotoxic concentration, with and without a rescue concentration of L-carnitine or ALCAR, for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.[3]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[3]
-
Analyze the samples by flow cytometry within one hour.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Toxicity and L-Carnitine/ALCAR Rescue.
Caption: Experimental Workflow for Assessing this compound Toxicity and Mitigation.
Caption: Troubleshooting Decision Tree for High Cell Death.
References
- 1. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-carnitine decreases DNA damage and improves the in vitro blastocyst development rate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Protective effect of acetyl‐l‐carnitine against cisplatin ototoxicity: role of apoptosis‐related genes and pro‐inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: D-Carnitine Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating methods for the analysis of D-carnitine in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the determination of this compound in biological samples?
A1: The determination of this compound, often as an impurity in L-carnitine formulations or as a metabolite, requires methods that can distinguish between the two enantiomers (chiral separation). Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and enzymatic assays.[1][2][3] Chromatographic and mass spectrometric methods are favored for their high sensitivity and selectivity.[1]
Q2: Why is derivatization often necessary for this compound analysis?
A2: this compound and its enantiomer L-carnitine lack a strong chromophore, which makes their detection by UV-Vis spectrophotometry challenging.[1] Derivatization is employed to introduce a fluorescent or UV-absorbing tag to the carnitine molecule, thereby enhancing detection sensitivity.[1][4] Common derivatization reagents include (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) and 1-aminoanthracene (1-AA).[4][5][6] Derivatization can also facilitate the chiral separation of D- and L-carnitine on a non-chiral column by forming diastereomers that have different physicochemical properties.[2][5]
Q3: What are the key validation parameters to consider for a this compound analytical method?
A3: According to ICH guidelines, key validation parameters for an analytical method for this compound include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, L-carnitine, and matrix components.[7]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[7][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7][8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between D- and L-Carnitine
Possible Causes:
-
Inadequate chiral separation conditions.
-
Improper mobile phase composition.
-
Column degradation.
Solutions:
| Solution | Detailed Protocol/Explanation |
| Optimize Chiral Separation | For HPLC, two main strategies exist: using a chiral column or derivatizing with a chiral reagent followed by separation on a non-chiral column.[2] If using a chiral column, ensure the mobile phase composition and pH are optimal for the specific column chemistry. For derivatization methods, ensure the derivatization reaction goes to completion. |
| Adjust Mobile Phase | For reversed-phase HPLC, modifying the organic modifier (e.g., acetonitrile, methanol) content or the pH of the aqueous phase can significantly impact resolution. For instance, a mobile phase of pH 2.60 buffer, acetonitrile, and tetrahydrofuran (850:90:60 v/v/v) has been used successfully.[8] |
| Column Equilibration and Maintenance | Ensure the column is properly equilibrated with the mobile phase before injection. If peak shape and resolution degrade over time, consider washing the column according to the manufacturer's instructions or replacing it. |
Workflow for Optimizing Chiral Separation
Caption: Workflow for troubleshooting poor peak resolution.
Issue 2: Low Sensitivity or High Limit of Quantitation (LOQ)
Possible Causes:
-
Insufficient derivatization efficiency.
-
Suboptimal detector settings.
-
Matrix effects causing ion suppression (in LC-MS/MS).
Solutions:
| Solution | Detailed Protocol/Explanation |
| Optimize Derivatization Reaction | The efficiency of the derivatization reaction is critical for sensitivity. For derivatization with 1-aminoanthracene, a reaction time of 20 minutes at 25°C has been shown to be effective.[4] For other reagents, systematically evaluate reaction time, temperature, and reagent concentration. |
| Enhance Detector Response | For fluorescence detection after derivatization with (+)-FLEC, excitation at 260 nm and emission monitoring at 310 nm are typical settings.[5][6] For UV detection, a wavelength of 244 nm has been reported.[8] Ensure the detector is properly calibrated and the lamp is in good condition. For MS detection, optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific analyte and instrument. |
| Mitigate Matrix Effects | Matrix effects, which can suppress or enhance the analyte signal, are a common issue in complex matrices like plasma and urine.[9][10] Effective sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), can remove interfering substances.[9] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9] |
Troubleshooting Low Sensitivity
Caption: Logic for troubleshooting low analytical sensitivity.
Issue 3: Analyte Instability
Possible Causes:
-
Degradation during sample collection, storage, or processing.
-
Hydrolysis of acylcarnitines to free carnitine.
Solutions:
| Solution | Detailed Protocol/Explanation |
| Proper Sample Handling and Storage | Carnitine and acylcarnitines can be unstable. It is recommended to freeze samples immediately after collection.[11] For long-term storage, temperatures of -18°C or lower are advised to minimize degradation.[12] Minimize freeze-thaw cycles.[9] |
| pH Control | L-carnitine has been shown to degrade significantly under acidic and basic conditions.[7] Ensure that the pH of sample extracts and solutions is maintained within a stable range. |
| Evaluate Stability | During method validation, perform stability studies to assess the analyte's stability under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[7] This will help define acceptable handling and storage procedures. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d3-propionylcarnitine).[9]
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Derivatization with (+)-FLEC for HPLC-FLD Analysis
This protocol is based on the indirect enantioseparation method for determining this compound.[5][6]
-
Prepare a stock solution of the carnitine sample.
-
In a suitable vial, mix the sample solution with a solution of (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) in a buffered medium.
-
Allow the reaction to proceed at a controlled temperature and time to form the diastereomeric derivatives.
-
Quench the reaction if necessary.
-
The resulting solution containing the diastereomers is then ready for injection into the HPLC system equipped with a fluorescence detector (Excitation: 260 nm, Emission: 310 nm).[5]
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated analytical methods for carnitine analysis.
Table 1: HPLC Method Performance for Carnitine Analysis
| Analyte | Matrix/Sample | Linearity Range | LOQ | Recovery (%) | Reference |
| L-Carnitine | Tablets | 84.74–3389.50 µg/mL | 84.74 µg/mL | 100.83–101.54 | [7] |
| L-Carnitine | Infant Powdered Milk | 0.1–2.5 mg/L | 0.076 mg/L | 97.16–106.56 | [4] |
| This compound | L-Carnitine | LOQ - 160% of spec. | 1.4250 µg/mL | Not Specified | [8][13] |
| Free L-Carnitine | Human Seminal Plasma | 0–1000 µmol/L | Not Specified | 91.6–96.5 | [14] |
Table 2: Enzymatic Assay Performance for this compound
| Method | Linearity Range | Limit of Quantitation | RSD (%) | Reference |
| Enzymatic Cycling with MTT | 0.1 to 5 mM | 0.1 mM | 1.51 | [15] |
References
- 1. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. scite.ai [scite.ai]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC. [roar.hep-bejune.ch]
- 7. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. Determination of free L-carnitine in human seminal plasma by high performance liquid chromatography with pre-column ultraviolet derivatization and its clinical application in male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic cycling assay for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of D-Carnitine extraction from tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of D-carnitine from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete tissue homogenization: Large tissue fragments can trap the analyte, preventing efficient extraction.[1][2][3][4] | - Ensure the tissue is thoroughly minced on ice before homogenization.[5][6] - Use a suitable homogenization technique for your tissue type (e.g., mechanical bead beating, ultrasonication).[1][3][4] - Optimize homogenization time and intensity. |
| Inefficient extraction solvent: The solvent may not be effectively precipitating proteins or solubilizing this compound.[7] | - Test different extraction solvents such as methanol, acetonitrile, or a combination.[7] - A two-step extraction procedure may yield better results.[7] - Ensure the solvent-to-tissue ratio is adequate. | |
| Degradation of this compound: Improper sample handling or storage can lead to analyte degradation.[8] | - Keep samples on ice throughout the extraction process.[2][5] - Avoid repeated freeze-thaw cycles of tissue samples and extracts.[5][6] - Store extracts at -80°C for long-term stability.[5][6] | |
| High Variability Between Replicates | Inconsistent sample preparation: Differences in tissue weight or homogenization can introduce variability. | - Accurately weigh all tissue samples.[5][6] - Standardize the homogenization procedure for all samples.[9] |
| Pipetting errors: Inaccurate pipetting of samples, internal standards, or solvents is a common source of error. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| Matrix effects in LC-MS/MS: Co-eluting compounds from the tissue matrix can suppress or enhance the this compound signal. | - Incorporate an isotopically labeled internal standard (e.g., d3-carnitine) to normalize for matrix effects.[8][10][11] - Optimize the chromatographic method to separate this compound from interfering matrix components. | |
| Poor Chromatographic Peak Shape | Column overload: Injecting too much sample can lead to broad or tailing peaks. | - Dilute the sample extract before injection. |
| Inappropriate mobile phase: The mobile phase composition may not be optimal for the column and analyte. | - Adjust the mobile phase composition (e.g., pH, organic solvent ratio). - Ensure the mobile phase is properly degassed. | |
| Column degradation: The column may be contaminated or have lost its stationary phase. | - Wash the column with a strong solvent. - If the problem persists, replace the column. | |
| No this compound Peak Detected | This compound concentration is below the limit of detection (LOD): The amount of this compound in the sample may be too low to be detected by the instrument.[7][12] | - Concentrate the sample extract before analysis. - Use a more sensitive analytical method, such as LC-MS/MS.[13] |
| Derivatization failure (if applicable): The derivatization reaction may not have worked efficiently.[13][14] | - Optimize derivatization conditions (e.g., temperature, incubation time, reagent concentration).[15][16] - Ensure derivatization reagents are fresh and properly stored. | |
| Instrumental issues: There may be a problem with the HPLC or mass spectrometer. | - Check instrument parameters (e.g., injection volume, detector settings). - Run a system suitability test with a known standard to verify instrument performance. |
Frequently Asked Questions (FAQs)
1. What is the best method for homogenizing tissue samples for this compound extraction?
The optimal homogenization method depends on the tissue type.[5][6] Mechanical methods like rotor-stators or bead beaters are effective for most tissues.[1][3] Sonication can also be used, especially for smaller samples.[2][4] It is crucial to perform homogenization on ice to prevent degradation of the analyte.[2][5]
2. Which solvent should I use for this compound extraction?
Methanol and acetonitrile are commonly used for protein precipitation and extraction of carnitines.[7] Some studies suggest that a two-step extraction process can improve recovery.[7] The choice of solvent may need to be optimized for your specific tissue type and analytical method.
3. Is derivatization necessary for this compound analysis?
Derivatization is often required for HPLC analysis with UV or fluorescence detection because carnitine lacks a strong chromophore.[13] Common derivatizing agents include p-bromophenacyl bromide (for UV detection) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) (for fluorescence detection and chiral separation).[14][17] However, with the high sensitivity and specificity of modern LC-MS/MS systems, direct analysis of underivatized this compound is often possible.[11]
4. Why is an internal standard important in this compound quantification?
An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., d3-carnitine), is crucial for accurate quantification.[8][10][11] It helps to correct for variations in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis, leading to more reliable and reproducible results.[8]
5. How can I differentiate between this compound and L-carnitine?
Distinguishing between D- and L-carnitine enantiomers requires a chiral separation method.[18] This can be achieved by:
-
Chiral derivatization: Using a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase HPLC column.[14]
-
Chiral chromatography: Employing a chiral stationary phase (chiral column) in the HPLC system.
Experimental Protocols
Protocol 1: this compound Extraction from Tissue using Methanol Precipitation
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Tissue sample (e.g., muscle, liver)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold methanol containing an appropriate internal standard (e.g., d3-carnitine)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold methanol containing the internal standard.
-
Homogenize the tissue thoroughly on ice until no visible particles remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
The supernatant can be directly analyzed by LC-MS/MS or subjected to derivatization for HPLC analysis.
Data Presentation
Table 1: Comparison of Carnitine Extraction Solvents
| Extraction Method | Solvent System | Relative Peak Area (Mean ± SD) | Reference |
| One-Step | 1 mL of methanol | Varies by carnitine species | [7] |
| One-Step | 1 mL of 80% acetonitrile | Varies by carnitine species | [7] |
| Two-Step | 200 µL of 0.02% TFA in water and 800 µL of 0.02% TFA in acetonitrile | Generally optimal for a range of carnitines | [7] |
TFA: Trifluoroacetic Acid. Data is generalized from a study comparing different extraction methods for a variety of carnitines.[7] For specific quantitative values, refer to the original publication.
Visualizations
References
- 1. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Human L-Carnitine (L-Carnitine) Elisa Kit – AFG Scientific [afgsci.com]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. Determination of L-carnitine in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 14. High-performance liquid chromatography and capillary electrophoresis of L- and this compound by precolumn diastereomeric derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
D-Carnitine vs. L-Carnitine: A Comparative Guide to Their Effects on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of D-carnitine and L-carnitine on mitochondrial respiration, drawing upon available experimental data. While L-carnitine is a well-established vital component of mitochondrial energy metabolism, its stereoisomer, this compound, exhibits distinct and often detrimental effects. This document summarizes the current understanding of their differential impacts on key mitochondrial functions, presents available quantitative data, and provides detailed experimental protocols for further investigation.
Core Functional Differences at the Mitochondrial Level
L-carnitine is the biologically active isomer essential for cellular energy production. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP synthesis. L-carnitine also plays a role in modulating the intramitochondrial acetyl-CoA/CoA ratio and removing toxic acyl groups from the mitochondria.[1][2][3]
Conversely, this compound is not biologically active in the same manner. Evidence suggests that it can act as a competitive inhibitor of L-carnitine's functions, potentially leading to a state of functional carnitine deficiency.[4] D-palmitoylcarnitine, an ester of this compound, has been shown to inhibit carnitine palmitoyltransferase (CPT), a crucial enzyme in the carnitine shuttle system.[4][5] Furthermore, studies indicate that this compound is metabolized as a xenobiotic and can induce lipotoxicity, oxidative stress, and apoptosis.[6][7]
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data comparing the effects of this compound and L-carnitine on mitochondrial respiration parameters. It is important to note that direct comparative quantitative data for several key parameters, particularly ATP production and respiratory chain complex activity, are limited in the published literature.
| Parameter | L-Carnitine Effect | This compound Effect | Notes and Key Findings |
| Mitochondrial Oxygen Consumption | No significant direct effect on its own. However, L-acetylcarnitine (15 mM) stimulates oxygen consumption by approximately 25%.[8] | No significant direct effect on its own.[8] D-acetylcarnitine (15 mM) has a slight inhibitory effect.[8] | The study noted that racemic DL-carnitine and DL-acetylcarnitine markedly inhibited mitochondrial respiration.[8] |
| Acyl-Carnitine Concentration | Increased acyl-carnitine concentration from 3522 to 10,822 ng/g in the liver of low-carnitine tilapia.[6] | Reduced acyl-carnitine concentration from a baseline of 10,822 to 5482 ng/g in the liver of low-carnitine tilapia.[6] | This suggests that this compound impairs the formation or transport of acyl-carnitine, hindering fatty acid metabolism.[6] |
| Hepatic Lipid Deposition | Alleviated lipid deposition from 15.89% to 11.97% in the liver of low-carnitine tilapia.[6] | Increased lipid deposition from 11.97% to 20.21% in the liver of low-carnitine tilapia.[6] | The increase in lipid deposition with this compound treatment is indicative of impaired fatty acid oxidation.[6] |
| ATP Production | Stimulates ATP synthesis.[9] Acetyl-L-carnitine has been shown to better preserve ATP levels in the brain under conditions of ammonia toxicity compared to L- or this compound.[10] | No direct quantitative data is available on the specific effect of this compound on mitochondrial ATP production. However, its inhibitory actions on fatty acid transport suggest a negative impact. | The protective effect of acetyl-L-carnitine on ATP levels in the brain was noted in a specific pathological model and may not directly reflect basal mitochondrial ATP synthesis.[10] |
| Respiratory Chain Complex Activity | L-carnitine supplementation has been shown to increase the activities of respiratory chain enzymes.[11][12] | No direct quantitative data is available on the specific effect of this compound on the activity of individual respiratory chain complexes. | Studies on L-carnitine's effects often focus on conditions of age-related decline or in athletes, showing an enhancement of enzyme activities.[11][12] |
Signaling Pathways and Experimental Workflows
L-Carnitine's Role in Mitochondrial Fatty Acid Oxidation
Caption: L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.
Inhibitory Effect of this compound
Caption: this compound can inhibit key components of the carnitine shuttle, leading to impaired fatty acid oxidation and reduced ATP production.
Experimental Workflow for Comparative Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional differences between l- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigation of statins-induced cytotoxicity and mitochondrial dysfunction by L-carnitine in freshly-isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of L-carnitine, this compound and acetyl-L-carnitine on the neurotoxicity of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age-associated decreased activities of mitochondrial electron transport chain complexes in heart and skeletal muscle: role of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-carnitine: Nutrition, pathology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Carnitine and L-Carnitine Toxicity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of D-Carnitine and L-Carnitine, focusing on the underlying mechanisms, supporting experimental data, and relevant signaling pathways. While L-Carnitine is an essential endogenous compound vital for energy metabolism, its stereoisomer, this compound, exhibits significant toxicity primarily by competitively inhibiting the beneficial functions of its L-counterpart.
Executive Summary
L-Carnitine plays a crucial role in cellular energy production by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. It also participates in modulating intracellular acyl-CoA/CoA ratios, scavenging toxic acyl groups, and protecting against oxidative stress. In contrast, this compound is a biologically inactive isomer that acts as an antagonist to L-Carnitine, leading to a state of functional carnitine deficiency. This antagonism disrupts lipid metabolism, induces oxidative stress, and can trigger apoptosis, ultimately leading to cellular dysfunction and toxicity.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the toxicological profiles of this compound and L-Carnitine based on available experimental data.
Table 1: Comparative Effects of this compound and L-Carnitine on Cellular Metabolism and Viability
| Parameter | This compound Effect | L-Carnitine Effect | Experimental Model |
| Lipid Accumulation | Increased hepatic lipid deposition (from 11.97% to 20.21%)[1] | Decreased hepatic lipid deposition (from 15.89% to 11.97%)[1] | Low-carnitine Nile tilapia model |
| Acyl-Carnitine Concentration | Reduced (from 10822 to 5482 ng/g)[1] | Increased (from 3522 to 10822 ng/g)[1] | Low-carnitine Nile tilapia model |
| Cell Viability | Can induce cell death by inhibiting L-Carnitine function | Protects against apoptosis and promotes cell survival[2][3] | Various cell lines (e.g., C2C12 myotubes, cancer cell lines) |
| Muscle Weakness | Induces muscle weakness by creating a carnitine-deficient state | Alleviates muscle weakness and fatigue[4] | Animal models and human studies |
Table 2: Comparative Effects on Oxidative Stress and Apoptosis
| Parameter | This compound Effect | L-Carnitine Effect | Experimental Model |
| Oxidative Stress | Induces oxidative stress[1][5] | Reduces oxidative stress markers (e.g., MDA) and enhances antioxidant enzyme activity (e.g., SOD, CAT, GPx)[6][7] | Low-carnitine Nile tilapia model, hypertensive rats |
| Apoptosis | Induces apoptosis[1][5] | Inhibits apoptosis by regulating key signaling molecules (e.g., caspases, Bcl-2)[8][9][10] | Low-carnitine Nile tilapia model, various cell lines |
| Inflammation | Induces hepatic inflammation[1] | Exhibits anti-inflammatory properties[6] | Low-carnitine Nile tilapia model, human clinical trials |
Mechanisms of Toxicity and Experimental Evidence
The primary mechanism of this compound toxicity is its competitive inhibition of L-Carnitine's biological functions. This interference occurs at several key points:
Inhibition of L-Carnitine Transport
This compound competes with L-Carnitine for the organic cation/carnitine transporter 2 (OCTN2), which is responsible for the uptake of L-Carnitine into cells.[11][12] This competition reduces the intracellular concentration of L-Carnitine, leading to a functional deficiency.
Experimental Workflow: Carnitine Transporter Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of L-Carnitine transport.
Inhibition of Carnitine Acyltransferases
This compound can also inhibit the activity of carnitine acyltransferases, such as carnitine acetyltransferase (CAT).[13][14][15] These enzymes are crucial for the transfer of acyl groups between coenzyme A (CoA) and carnitine, a vital step in fatty acid metabolism. Inhibition of these enzymes leads to an accumulation of toxic acyl-CoA esters and a disruption of the cellular energy supply.[16]
Induction of Mitochondrial Dysfunction and Oxidative Stress
By impairing fatty acid oxidation, this compound administration leads to mitochondrial dysfunction. This is characterized by a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[1][5] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular toxicity.[7]
Signaling Pathway: this compound-Induced Mitochondrial Dysfunction and Oxidative Stress
Caption: this compound disrupts mitochondrial function leading to oxidative stress.
Induction of Apoptosis
The culmination of metabolic disruption, mitochondrial dysfunction, and oxidative stress induced by this compound can trigger programmed cell death, or apoptosis.[1][5] In contrast, L-Carnitine has been shown to have anti-apoptotic effects by modulating key signaling pathways.[8][9][10]
Signaling Pathway: Contrasting Effects on Apoptosis
References
- 1. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine induces autophagy and restores high-fat diet-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of L-carnitine supplementation on indicators of inflammation and oxidative stress: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of acetyl-L-carnitine on the apoptotic pathway of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Obesity and lipid stress inhibit carnitine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
D-Carnitine Competitively Inhibits L-Carnitine Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effect of D-Carnitine on L-Carnitine uptake, placed in the context of other known inhibitors. The data presented herein is supported by experimental findings to assist researchers in understanding the kinetics and mechanisms of L-Carnitine transport and its inhibition.
L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical step in energy production. The uptake of L-Carnitine into cells is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2), a sodium-dependent transporter. The stereoisomer, this compound, is known to competitively inhibit this process, which can have significant physiological implications.
Comparative Inhibition of L-Carnitine Uptake
The following table summarizes the inhibitory effects of this compound and other known inhibitors on L-Carnitine transport.
| Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Cell Line/System | Comments |
| This compound | Not Reported | Not Reported | Isolated guinea-pig enterocytes | Acts as a competitive inhibitor. The Kₘ for this compound uptake is ~5 µM, which is comparable to the Kₘ for L-Carnitine uptake (~6-7 µM), indicating similar affinity for the transporter.[1] |
| Mildronate | Not Reported | Not Reported | Rat myotubes, C2C12 myoblasts | A potent inhibitor of L-Carnitine transport.[2] |
| γ-Butyrobetaine | Not Reported | Not Reported | Rat myotubes, C2C12 myoblasts | An analogue of L-Carnitine that interferes with its transport system.[2] |
| Etoposide | Not Reported | 55.0 µM | hOCTN2-transfected HEK293 cells | A chemotherapeutic agent that acts as a competitive inhibitor.[3] |
| Verapamil | 13.9 µM | Not Reported | hOCTN2-MDCK cells | A calcium channel blocker. |
| Vinblastine | 4.85 µM | Not Reported | hOCTN2-MDCK cells | A chemotherapeutic agent. |
| Propantheline | 12.1 µM | Not Reported | hOCTN2-MDCK cells | An anticholinergic drug. |
| Trifluoperazine | 1.39 µM | Not Reported | hOCTN2-MDCK cells | An antipsychotic medication. |
| Ciclotropium bromide | Not Reported | 30 µM | Caki-1 cells | A quaternary ammonium compound.[4] |
| Ipratropium bromide | Not Reported | 95 µM | Caki-1 cells | A quaternary ammonium compound.[4] |
Mechanism of Inhibition: this compound as a Competitive Inhibitor
This compound's structural similarity to L-Carnitine allows it to bind to the active site of the OCTN2 transporter. However, this compound is not readily translocated across the cell membrane. This binding event at the same site as L-Carnitine directly competes with and thereby inhibits the uptake of the physiologically active L-isomer. This mechanism is a classic example of competitive inhibition.
Experimental Protocols
A standardized protocol to validate the inhibitory effect of a compound on L-Carnitine uptake is crucial for reproducible and comparable results. Below is a generalized methodology for a radiolabeled L-Carnitine uptake inhibition assay.
Objective:
To determine the inhibitory effect of a test compound (e.g., this compound) on the uptake of L-Carnitine in a suitable cell line expressing the OCTN2 transporter.
Materials:
-
Cell Line: Human colon adenocarcinoma cells (Caco-2) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human OCTN2 transporter.
-
Radiolabeled Substrate: [³H]L-Carnitine.
-
Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.
-
Test Inhibitors: this compound and other reference inhibitors.
-
Stop Solution: Ice-cold HBSS.
-
Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.
-
Scintillation Cocktail and Scintillation Counter .
-
Multi-well culture plates (e.g., 24-well plates).
Procedure:
-
Cell Culture:
-
Culture the chosen cell line to confluence in multi-well plates according to standard cell culture protocols. For Caco-2 cells, allow for differentiation into a polarized monolayer (typically 18-21 days post-seeding).
-
-
Preparation for Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.
-
Pre-incubate the cells with 1 ml of uptake buffer for 15-20 minutes at 37°C to equilibrate.
-
-
Inhibition Assay:
-
Prepare solutions of the test inhibitor (this compound) and other comparators at various concentrations in the uptake buffer.
-
Aspirate the pre-incubation buffer.
-
Add the inhibitor-containing buffer to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Include control wells with buffer only (no inhibitor).
-
-
L-Carnitine Uptake:
-
Prepare the uptake solution containing a fixed concentration of [³H]L-Carnitine (e.g., 10 µM) and the corresponding concentration of the inhibitor.
-
Initiate the uptake by adding the [³H]L-Carnitine-containing solution to the wells.
-
Incubate for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the uptake data (CPM/mg protein).
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
For kinetic analysis to determine the Kᵢ value, perform the uptake assay with varying concentrations of [³H]L-Carnitine in the presence of a fixed concentration of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Conclusion
The available evidence strongly supports that this compound acts as a competitive inhibitor of L-Carnitine uptake via the OCTN2 transporter. This is substantiated by its structural similarity to L-Carnitine and comparable binding affinity (Kₘ value) to the transporter. While a definitive Kᵢ or IC₅₀ value for this compound is not consistently reported, its inhibitory properties are significant. For researchers investigating L-Carnitine transport, this compound serves as a crucial tool for elucidating transport mechanisms and can be used as a benchmark for evaluating novel inhibitors. The provided experimental protocol offers a robust framework for conducting such comparative studies.
References
- 1. Quantitative Structure Activity Relationship for Inhibition of Human Organic Cation/Carnitine Transporter (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Human Organic Cation/Carnitine Transporter (hOCTN2) via Computational Modeling and In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to D-Carnitine and Other Carnitine Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-carnitine and other prominent carnitine transport inhibitors, focusing on their mechanisms of action, inhibitory potency, and the experimental methodologies used for their evaluation. The information is intended to assist researchers and professionals in the fields of pharmacology, biochemistry, and drug development in understanding the nuances of these compounds.
Introduction to Carnitine Transport and Its Inhibition
L-carnitine is a vital endogenous compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway.[1] This transport is mediated by a series of enzymes and transporters, with the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5, playing a crucial role in the uptake of L-carnitine into cells.[2] Inhibition of carnitine transport or its subsequent metabolic steps is a key strategy in modulating cellular energy metabolism, with therapeutic implications in various cardiovascular and metabolic diseases. This guide focuses on this compound, the biologically inactive stereoisomer of L-carnitine, and compares its inhibitory effects with other well-characterized inhibitors: mildronate and perhexiline.
Mechanisms of Action
The primary carnitine transport inhibitors discussed in this guide employ distinct mechanisms to disrupt the normal flow of fatty acids into the mitochondria.
-
This compound: Acts as a competitive inhibitor of L-carnitine transport.[3] By competing with L-carnitine for the same binding site on transporters like OCTN2, this compound effectively reduces the uptake of its biologically active counterpart into cells. This can lead to a state of L-carnitine deficiency within tissues, thereby limiting fatty acid oxidation.
-
Mildronate: This agent has a dual mechanism of action. It is known to inhibit γ-butyrobetaine hydroxylase, the final enzyme in the biosynthesis of L-carnitine. Additionally, mildronate acts as an inhibitor of carnitine transport, including the mitochondrial carnitine/acylcarnitine transporter.[3]
-
Perhexiline: Unlike this compound and mildronate, which primarily target carnitine transport and biosynthesis, perhexiline inhibits the carnitine palmitoyltransferase (CPT) system, specifically CPT1 and CPT2.[4] These enzymes are responsible for the conjugation of fatty acids to carnitine, a critical step for their entry into the mitochondrial matrix.
The following diagram illustrates the points of inhibition for each of these compounds within the carnitine-dependent fatty acid oxidation pathway.
Caption: Inhibition sites of this compound, Perhexiline, and Mildronate.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data for the inhibitory activities of this compound, mildronate, and perhexiline.
Table 1: Inhibition of Carnitine Transporters
| Inhibitor | Transporter | Species/System | Parameter | Value | Reference(s) |
| This compound | Carnitine Transporter | Rat Kidney Cortex Slices | Km | 166 µM | [5] |
| L-Carnitine | Carnitine Transporter | Rat Kidney Cortex Slices | Km | 90 µM | [5] |
| Mildronate | Mitochondrial Carnitine/Acylcarnitine Transporter | Reconstituted Liposomes | IC50 | 560 µM | [6] |
| Ki (external) | 530 µM | [6] | |||
| Km (internal) | 18 mM | [6] |
Table 2: Inhibition of Carnitine-Related Enzymes
| Inhibitor | Enzyme | Species/System | Parameter | Value | Reference(s) |
| Perhexiline | CPT1 | Rat Cardiac Mitochondria | IC50 | 77 µM | [7] |
| CPT1 | Rat Hepatic Mitochondria | IC50 | 148 µM | [7] | |
| CPT2 | Not Specified | IC50 | 79 µM | [8] | |
| Mildronate | Carnitine Acetyltransferase (CrAT) | Not Specified | Ki | 1.6 mM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme and transporter inhibitors. Below are representative protocols for key experiments.
Protocol 1: OCTN2-Mediated L-Carnitine Uptake Inhibition Assay in HEK293 Cells
This protocol describes a common in vitro method to determine the inhibitory potential of a compound on the OCTN2 transporter.
Caption: Workflow for an OCTN2 inhibition assay.
Detailed Steps:
-
Cell Culture:
-
HEK293 cells stably transfected with the human OCTN2 gene (or an empty vector as a control) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded in 24-well plates and grown to confluence.
-
-
Uptake Assay:
-
On the day of the experiment, cell monolayers are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are then pre-incubated for 10-15 minutes at 37°C with transport buffer containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
The uptake is initiated by adding transport buffer containing a fixed concentration of radiolabeled L-carnitine (e.g., [3H]L-carnitine) and the corresponding concentration of the inhibitor.
-
After a specific incubation time (e.g., 10 minutes), the uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop buffer (e.g., transport buffer without L-carnitine).
-
-
Quantification and Data Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
An aliquot of the cell lysate is used to determine the protein concentration (e.g., using a BCA protein assay).
-
Another aliquot is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
The uptake of [3H]L-carnitine is expressed as picomoles per milligram of protein per minute.
-
The specific OCTN2-mediated transport is calculated by subtracting the uptake in empty vector-transfected cells from that in OCTN2-transfected cells.
-
Inhibition curves are generated by plotting the percentage of inhibition against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
-
For competitive inhibitors, the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.
-
Protocol 2: Carnitine Palmitoyltransferase 1 (CPT1) Inhibition Assay
This protocol outlines a common method to measure the inhibitory effect of compounds like perhexiline on CPT1 activity in isolated mitochondria.
Detailed Steps:
-
Isolation of Mitochondria:
-
Mitochondria are isolated from fresh tissue (e.g., rat heart or liver) by differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
-
CPT1 Activity Assay:
-
The assay is typically performed in a reaction mixture containing buffer (e.g., HEPES), KCl, KCN (to inhibit mitochondrial respiration), BSA (to bind free fatty acids), and the substrates: palmitoyl-CoA and L-[3H]carnitine.
-
The reaction is initiated by the addition of the mitochondrial preparation.
-
For inhibition studies, various concentrations of the inhibitor (e.g., perhexiline) are pre-incubated with the mitochondria before the addition of the substrates.
-
The reaction is allowed to proceed for a defined time at 37°C and is then stopped by the addition of an acid (e.g., perchloric acid).
-
-
Quantification and Data Analysis:
-
The product, [3H]palmitoylcarnitine, is separated from the unreacted [3H]L-carnitine by extraction with an organic solvent (e.g., butanol).
-
The radioactivity in the organic phase is measured by liquid scintillation counting.
-
CPT1 activity is expressed as nanomoles of palmitoylcarnitine formed per minute per milligram of mitochondrial protein.
-
Inhibition curves and IC50 values are determined as described in the OCTN2 assay protocol.
-
Conclusion
This compound, mildronate, and perhexiline represent a diverse group of compounds that inhibit different stages of the carnitine-dependent fatty acid oxidation pathway. This compound acts as a direct competitive inhibitor of L-carnitine transport, while mildronate affects both carnitine biosynthesis and transport. Perhexiline, on the other hand, targets the enzymatic machinery responsible for conjugating fatty acids to carnitine. The quantitative data presented, although with some gaps for this compound, provide a basis for comparing their potencies. The detailed experimental protocols offer a framework for the consistent and reliable evaluation of these and other potential carnitine transport inhibitors. This comparative guide serves as a valuable resource for researchers aiming to understand and manipulate cellular energy metabolism for therapeutic benefit.
References
- 1. Inhibition of OCTN2-mediated transport of carnitine by etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Carnitine transport into muscular cells. Inhibition of transport and cell growth by mildronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. bmrservice.com [bmrservice.com]
A Comparative Guide to the Metabolic Profiles of Cells Treated with D-Carnitine and L-Carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of D-Carnitine and L-Carnitine on cells, supported by available experimental data. The information is intended to assist researchers in understanding the distinct roles of these stereoisomers in cellular metabolism and to inform the design of future studies.
Introduction
Carnitine is a quaternary ammonium compound essential for fatty acid metabolism. It exists as two stereoisomers: L-Carnitine, the biologically active form, and this compound, its inactive counterpart.[1] L-Carnitine plays a critical role in cellular energy production by transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2][3] In contrast, this compound is not biologically active and can act as an antagonist to L-Carnitine, leading to detrimental metabolic consequences.[1][4] This guide will compare the known metabolic profiles of cells exposed to these two isomers.
Comparative Metabolic Data
While direct in-vitro comparative studies on the metabolic profiles of cells treated with D- and L-Carnitine are limited, in-vivo studies and mechanistic data provide a clear picture of their opposing effects. The following tables summarize key metabolic parameters based on available data, primarily from a comprehensive study in a low-carnitine Nile tilapia model, which provides valuable insights into the cellular effects of these compounds.[4][5][6][7][8]
| Metabolic Parameter | L-Carnitine Treatment | This compound Treatment | Reference |
| Fatty Acid Oxidation | Promotes mitochondrial β-oxidation of long-chain fatty acids. | Inhibits mitochondrial β-oxidation; may increase peroxisomal β-oxidation as a compensatory mechanism. | [4][6] |
| Acyl-Carnitine Concentration | Increases the concentration of acyl-carnitines, indicating transport of fatty acids for oxidation. | Reduces the concentration of acyl-carnitines, suggesting impaired fatty acid transport. | [4][6][8] |
| Lipid Accumulation | Alleviates lipid deposition in cells. | Induces lipid accumulation and lipotoxicity. | [4][5][6][7] |
| Glucose Metabolism | Normalizes glucose metabolism. | Increases glycolysis and activity of the tricarboxylic acid cycle, likely to compensate for impaired fatty acid oxidation. | [5] |
| Gene Expression (β-oxidation) | Upregulates genes involved in mitochondrial β-oxidation. | Upregulates genes involved in peroxisomal β-oxidation and detoxification pathways. | [4][6][7] |
| Cellular Stress | Protects against oxidative stress and apoptosis. | Induces hepatic inflammation, oxidative stress, and apoptosis. | [4][6][7] |
| Cellular Uptake and Transport | L-Carnitine | This compound | Reference |
| Cellular Uptake | Actively transported into cells via organic cation transporters (OCTNs). | Competitively inhibits the uptake of L-Carnitine. | [9][10] |
| Enzyme Inhibition | Substrate for Carnitine Palmitoyltransferase (CPT). | Competitive inhibitor of Carnitine Palmitoyltransferase (CPT). | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Acyl-Carnitine Profiles by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is essential for quantifying the levels of free carnitine and various acyl-carnitine species in cell lysates or culture medium, providing a direct measure of the impact on fatty acid transport and metabolism.
a. Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer and sonication or freeze-thaw cycles.
-
Perform protein quantification using a standard method (e.g., BCA assay).
-
Precipitate proteins from the lysate by adding a cold organic solvent (e.g., acetonitrile) containing isotopically labeled internal standards for carnitine and acyl-carnitines.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
b. Derivatization (Optional but recommended for improved sensitivity):
-
Reconstitute the dried extract in a derivatization reagent (e.g., pentafluorophenacyl trifluoromethanesulfonate).
-
Incubate at a specified temperature and time to allow for the derivatization of carnitine and acyl-carnitines.
c. LC-MS/MS Analysis:
-
Reconstitute the derivatized or underivatized sample in a solvent compatible with the LC mobile phase.
-
Inject the sample onto a suitable LC column (e.g., a HILIC column for polar analytes).
-
Perform chromatographic separation using a gradient of mobile phases.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each carnitine species.
Assessment of Fatty Acid Oxidation using Extracellular Flux Analysis (Seahorse Assay)
This protocol measures the oxygen consumption rate (OCR) of live cells in real-time, providing a functional readout of mitochondrial respiration and fatty acid oxidation.
a. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow to the desired confluency.
b. Assay Preparation:
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with L-carnitine.
-
Replace the wash medium with the final assay medium containing the fatty acid substrate (e.g., palmitate conjugated to BSA).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer with Seahorse XF Calibrant.
c. Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with compounds for injection, such as this compound or L-Carnitine, and mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Calibrate the instrument.
-
Place the cell plate in the analyzer and measure the basal OCR.
-
Inject the treatment compounds (D- or L-Carnitine) and monitor the change in OCR to assess their acute effects on fatty acid oxidation.
-
Perform a mitochondrial stress test to assess overall mitochondrial function.
Signaling Pathways and Mechanisms of Action
The differential effects of D- and L-Carnitine on cellular metabolism are rooted in their distinct interactions with key enzymes and signaling pathways.
L-Carnitine's Role in Promoting Fatty Acid Oxidation
L-Carnitine is integral to the "carnitine shuttle," which facilitates the transport of long-chain fatty acids into the mitochondria. This process is crucial for cellular energy homeostasis.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional differences between l- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Functional differences between l- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional differences between L- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - East China Normal University [pure.ecnu.edu.cn]
- 8. cambridge.org [cambridge.org]
- 9. Inhibition of L-carnitine uptake into primary rat cortical cell cultures by GABA and GABA uptake blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for D-Carnitine Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of D-carnitine. The accurate measurement of this compound, the biologically inactive enantiomer of L-carnitine, is critical in pharmaceutical quality control, metabolic research, and drug development to ensure the safety and efficacy of L-carnitine-containing products and to study its potential physiological effects. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, offering a cross-validation perspective to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification is dictated by factors such as required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Below is a summary of the quantitative performance of different analytical techniques based on published data.
| Analytical Method | Principle | Sample Matrix | Linearity Range | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Chromatographic separation with UV detection, often requiring derivatization.[1][2] | Pharmaceutical Formulations (Levocarnitine) | LOQ - 160% of specification | 1.425 µg/mL | < 2.0% | 98.0% - 102.0% |
| Enzymatic Cycling Assay | Specific enzymatic reaction with this compound dehydrogenase coupled to a colorimetric or fluorometric signal amplification cycle.[3][4] | Pharmaceutical Preparations, Microbial Transformation Broth | 0.1 - 5 mM | 0.1 mM | 1.51% | Not explicitly stated, but method deemed accurate.[3] |
| HPLC-Fluorescence | Chromatographic separation of fluorescently labeled this compound derivatives.[5] | Pharmaceutical Formulations | 0.1 - 1.0% of L-carnitine | Not explicitly stated, but sensitive for low amounts.[5] | Not explicitly stated, but method deemed precise.[5] | Not explicitly stated, but method deemed robust.[5] |
| LC-MS/MS | Liquid chromatographic separation coupled with highly sensitive and selective mass spectrometric detection.[6][7] | Infant Formula, Plasma, Tissues | Not specified for this compound alone, but highly sensitive (ng/mL to µg/L range).[6][8] | LOD of 10 ng/mL for D/L-carnitine enantiomers.[9] | High precision is characteristic of the technique. | High accuracy is characteristic of the technique. |
| GC-MS | Gas chromatographic separation of volatile this compound derivatives with mass spectrometric detection.[10] | Food Supplements, Raw Ingredients | Not explicitly stated for quantitative range. | Not explicitly stated, but suitable for purity screening.[10] | Not explicitly stated, but method is fast and effective.[10] | Not explicitly stated. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating analytical methods and the enzymatic assay principle for this compound measurement.
Figure 1. A generalized workflow for the cross-validation of analytical methods.
Figure 2. Principle of the enzymatic cycling assay for this compound determination.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations, particularly for determining the enantiomeric purity of levocarnitine.[1][2]
a. Sample Preparation and Derivatization:
-
Standard Stock Solution: Accurately weigh and dissolve about 50 mg of this compound reference standard in a 10 mL volumetric flask with a suitable diluent.[1]
-
Sample Stock Solution: Accurately weigh and dissolve about 250 mg of the L-carnitine sample in a 50 mL volumetric flask with the same diluent.[1]
-
Derivatization: A multi-step derivatization procedure is employed to introduce a chromophore for UV detection. This typically involves reacting the carnitine with a derivatizing agent. For example, a procedure involving ethyl chloroformate, triethylamine, and L-alanine-β-naphthylamide has been described.[2] This process converts the D- and L-carnitine into diastereomers that can be separated on a non-chiral column.
b. Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Synergi 4µ Hydro-RP80 Å (250 x 4.6 mm), is commonly used.[1]
-
Mobile Phase: A mixture of an acidic buffer (e.g., pH 2.60), acetonitrile, and tetrahydrofuran in a ratio of approximately 850:90:60 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 244 nm.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 25 µL.[1]
c. Validation Parameters:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision (repeatability and intermediate precision), accuracy, limit of quantitation (LOQ), and robustness.[1]
Enzymatic Cycling Assay
This method offers high specificity for this compound due to the use of this compound dehydrogenase.[3]
a. Reagents and Principle:
-
The assay is based on the enzymatic conversion of this compound to 3-dehydrocarnitine by this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH.[3]
-
The NADH produced is then used in a cycling reaction involving a tetrazolium salt (e.g., MTT) and an electron carrier (e.g., phenazine methosulfate) to produce a colored formazan product.[3]
-
The rate of formazan production is proportional to the concentration of this compound and is measured spectrophotometrically.
b. Assay Protocol:
-
Prepare a reaction mixture containing buffer, NAD+, tetrazolium salt, and electron carrier.
-
Add the sample or this compound standard to the reaction mixture.
-
Initiate the reaction by adding this compound dehydrogenase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at the appropriate wavelength for the formazan product (e.g., 570 nm for MTT formazan).
-
Quantify the this compound concentration by comparing the rate of absorbance change to a standard curve.
c. Performance Characteristics:
-
The method has demonstrated a linear range of 0.1 to 5 mM for this compound with a quantification limit of 0.1 mM.[3]
-
It exhibits good precision with a relative standard deviation of 1.51%.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices. Chiral separation can be achieved using a chiral column or by derivatization to form diastereomers.
a. Sample Preparation:
-
For biological samples (plasma, tissues), protein precipitation is a common first step, followed by centrifugation.
-
The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE).
-
For chiral analysis, derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be performed to create diastereomers that are separable on a standard C18 column.[9]
b. Chromatographic and Mass Spectrometric Conditions (Example for Acylcarnitines, adaptable for this compound):
-
Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is often used.[7]
-
Mobile Phase: A gradient elution with mobile phases consisting of water and acetonitrile, both containing additives like formic acid and ammonium acetate, is typical.[7]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity. The precursor ion for carnitine is m/z 162, with product ions at m/z 103 and 85.[8]
c. Validation and Performance:
-
LC-MS/MS methods are known for their excellent sensitivity, with limits of detection in the ng/mL range.[9]
-
Validation should include assessment of matrix effects, recovery, and all standard validation parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the chiral analysis of carnitine enantiomers, though it requires derivatization to make the analytes volatile.
a. Sample Preparation and Derivatization:
-
A two-step derivatization procedure can be employed, which involves the conversion of carnitine to β-acetoxy-γ-butyrolactone.[10] This process needs to be optimized to ensure high conversion and minimal racemization.
b. Chromatographic Conditions:
-
Column: A chiral capillary column, such as one based on cyclodextrin, is essential for the enantiomeric separation.[10]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to achieve optimal separation.
-
Detector: A flame ionization detector (FID) can be used for screening, while a mass spectrometer provides definitive identification and quantification.[10]
c. Performance:
-
This method can provide rapid screening for the enantiomeric ratio of L- and this compound, with run times as short as 7 minutes.[10]
Conclusion
The selection of an appropriate analytical method for this compound measurement is a critical decision that depends on the specific requirements of the analysis.
-
HPLC-UV after derivatization is a robust and reliable method for quality control in pharmaceutical manufacturing.
-
Enzymatic assays offer high specificity and are well-suited for applications where the primary interest is the quantification of this compound without the need for chromatographic separation.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level quantification in complex matrices.
-
GC-MS provides an alternative for chiral purity screening, particularly in food supplements and raw materials.
A thorough cross-validation of methods, as outlined in the workflow diagram, is essential when establishing or transferring analytical procedures to ensure consistent and reliable data across different platforms and laboratories. This guide provides the foundational information for researchers and scientists to make informed decisions and to develop and validate analytical methods for this compound that are fit for their intended purpose.
References
- 1. Analytical Method Development and Validation of Content of this compound in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Enzymatic cycling assay for this compound determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Carnitine determination by an enzymatic cycling method with carnitine dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 5. A chiral HPLC method for the determination of low amounts of this compound in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a CE-MS(2) method for the enantiomeric separation of L/D-carnitine: application to the analysis of infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Sensitive determination of this compound as enantiomeric impurity of levo-carnitine in pharmaceutical formulations by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
D-Carnitine's Cellular Impact: A Head-to-Head Comparison Across Cell Lines
A comparative analysis of D-carnitine's effects reveals a landscape of limited direct research, with its derivative, D-palmitoylcarnitine, demonstrating notable cytotoxicity in cancer cell lines. While the L-isomer of carnitine is integral to cellular metabolism, the D-form is often considered a competitive inhibitor, potentially leading to a state of functional carnitine deficiency. This guide synthesizes the available experimental data to offer a comparative overview of this compound and its ester's performance across various cell lines.
While direct head-to-head comparative studies on the cytotoxic effects of this compound in different cell lines are not extensively available in the current body of research, investigations into its long-chain fatty acid ester, D-palmitoylcarnitine chloride, provide valuable insights. This derivative has been shown to selectively induce apoptosis in a variety of cancer cell lines, with non-transformed cells appearing to be less sensitive[1]. The primary mechanism of action is believed to be the induction of oxidative stress and the subsequent activation of mitochondrial-mediated apoptotic pathways[1].
Quantitative Analysis of Cell Viability
The following tables summarize the dose-dependent effects of palmitoylcarnitine on the viability of various cancer and non-cancerous cell lines, as reported in published studies. It is important to note that while the context of the research points towards the D-isomer, some studies do not explicitly differentiate between D- and L-palmitoylcarnitine.
Table 1: Effect of Palmitoylcarnitine on Colon Cancer Cell Viability [1]
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | % Cell Viability |
| HT29 | Colon Cancer | 50 | 24 | Significant Decrease |
| HT29 | Colon Cancer | 100 | 24 | Significant Decrease |
| HCT 116 | Colon Cancer | 50 | 24 | Significant Decrease |
| HCT 116 | Colon Cancer | 100 | 24 | Significant Decrease |
Table 2: IC50 Values of Palmitoylcarnitine in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| SiHa | Cervical Cancer | 33.3 |
| HeLa | Cervical Cancer | 42.9 |
| MCF7 | Breast Cancer | 94.2 |
| Cal27 | Oral Cancer | 151.1 |
| HT29 | Colon Cancer | Not specified |
| HCT 116 | Colon Cancer | Not specified |
| HaCaT | Keratinocyte (Non-cancerous) | 94.1 |
| Gingival Fibroblast | Fibroblast (Non-cancerous) | 82.7 |
Experimental Protocols
The data presented in the tables above were primarily generated using the MTT assay to assess cell viability.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of D-palmitoylcarnitine chloride on different cell lines by measuring metabolic activity.
Materials:
-
96-well plates
-
Complete cell culture medium
-
D-palmitoylcarnitine chloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of D-palmitoylcarnitine chloride. A control group with no treatment is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms
D-palmitoylcarnitine chloride is believed to exert its cytotoxic effects primarily through the induction of mitochondrial dysfunction and oxidative stress.
Proposed Signaling Pathway of D-Palmitoylcarnitine Chloride-Induced Apoptosis
Caption: Proposed signaling pathway of D-Palmitoylcarnitine chloride-induced apoptosis.
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow for comparing D-Palmitoylcarnitine effects.
References
Replicating Historical Findings on D-Carnitine's Biological Inertness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Carnitine and its stereoisomer, D-Carnitine, focusing on the historical and contemporary evidence that establishes the biological inertness and potential adverse effects of the D-form. The following sections detail the differential effects of these isomers on key metabolic pathways, present supporting experimental data in structured tables, and provide detailed protocols for replicating these findings.
Introduction: The Stereospecificity of Carnitine's Biological Role
L-Carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism.[1][2] Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[3][4] This process, known as the carnitine shuttle, is essential for energy production in tissues such as skeletal and cardiac muscle that rely heavily on fatty acid oxidation.[1] In contrast, its enantiomer, this compound, is not biologically active and can act as a competitive inhibitor of L-Carnitine's functions, leading to a depletion of L-Carnitine and potentially hindering energy metabolism.[1][5] Early research established this stereospecificity, and subsequent studies have consistently demonstrated the inert or even detrimental nature of this compound.
Comparative Biological Activity: L-Carnitine vs. This compound
The biological activities of L-Carnitine and this compound diverge significantly at the points of cellular transport and enzymatic reactions.
Cellular Transport via OCTN2
The primary transporter responsible for the uptake of carnitine from the bloodstream into tissues is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2). This transporter exhibits a high affinity for L-Carnitine. This compound can act as a competitive inhibitor at this transporter, reducing the uptake of the biologically active L-isomer. This competition can lead to a depletion of intracellular L-Carnitine stores, particularly in tissues with high energy demands.
The Carnitine Shuttle and Fatty Acid Oxidation
The carnitine shuttle is a multi-step process involving several key enzymes that are highly specific for the L-isomer of carnitine.
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-Carnitine, forming acyl-L-carnitine. This compound is a poor substrate for this enzyme and can act as an inhibitor.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, facilitates the movement of acyl-L-carnitine into the mitochondrial matrix in exchange for free L-Carnitine. The efficiency of this transport is significantly lower for this compound esters.
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts acyl-L-carnitine back to acyl-CoA and free L-Carnitine within the mitochondrial matrix. The newly formed acyl-CoA can then enter the β-oxidation pathway.
This compound's interference with this shuttle hinders the delivery of fatty acids to the mitochondria for energy production.
Carnitine Acetyltransferase (CrAT)
Carnitine acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups from acetyl-CoA to L-Carnitine, forming acetyl-L-carnitine. This reaction is important for buffering the acetyl-CoA/CoASH ratio and for transporting acetyl units out of the mitochondria. The (S)-enantiomer of carnitine (this compound) acts as a competitive inhibitor of carnitine acetyltransferase, which can lead to a depletion of the body's L-Carnitine stores.[5]
Quantitative Comparison of L-Carnitine and this compound Activity
The following tables summarize the available quantitative data comparing the effects of L- and this compound on various biological parameters.
Table 1: Comparative Effects on Mitochondrial Respiration
| Compound (15 mM) | Effect on Oxygen Consumption | Reference |
| L-Carnitine | No significant effect | [6] |
| This compound | No significant effect | [6] |
| L-Acetylcarnitine | ~25% stimulation | [6] |
| D-Acetylcarnitine | Slight inhibitory effect | [6] |
| DL-Acetylcarnitine (racemic) | Marked inhibition | [6] |
| DL-Carnitine (racemic) | ~60% inhibition | [6] |
Table 2: In Vivo Effects on Acyl-Carnitine and Lipid Deposition in Low-Carnitine Nile Tilapia (6-week feeding study)
| Treatment Group | Liver Acyl-Carnitine (ng/g) | Liver Lipid Deposition (%) | Reference |
| Low-Carnitine Control | 3522 | 15.89 | [7] |
| + L-Carnitine (0.4 g/kg) | 10822 | 11.97 | [7] |
| + this compound (0.4 g/kg) | 5482 | 20.21 | [7] |
Table 3: In Vivo Effects of Dietary Carnitine Isomers on Tissue L-Carnitine Concentrations in Rats (32-day feeding study)
| Dietary Supplement (1% of diet) | Serum L-Carnitine | Heart L-Carnitine | Reference |
| Control (carnitine-free) | Baseline | Baseline | [8] |
| L-Carnitine | Increased | Increased | [8] |
| This compound | Significantly Reduced | Significantly Reduced | [8] |
| DL-Carnitine | Increased (less than L-carnitine alone) | Increased (less than L-carnitine alone) | [8] |
Experimental Protocols
To facilitate the replication of these historical and fundamental findings, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Carnitine Transport Assay in Cultured Cells (e.g., Myoblasts)
Objective: To measure and compare the uptake of radiolabeled L-Carnitine and this compound in cultured cells and to determine the inhibitory potential of this compound on L-Carnitine transport.
Materials:
-
Cultured myoblasts (e.g., C2C12 cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled L-[³H]Carnitine and D-[³H]Carnitine
-
Unlabeled L-Carnitine and this compound
-
Scintillation cocktail and scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed myoblasts in 24-well plates and grow to confluence.
-
Preparation for Uptake:
-
Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the cells in 0.5 mL of HBSS for 15 minutes at 37°C.
-
-
Uptake Initiation:
-
To measure direct uptake, add HBSS containing a known concentration of radiolabeled L-[³H]Carnitine or D-[³H]Carnitine.
-
To measure competitive inhibition, add HBSS containing radiolabeled L-[³H]Carnitine along with increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination:
-
Aspirate the uptake solution and rapidly wash the cells three times with ice-cold HBSS to remove extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for 30 minutes.
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration for normalization of uptake data.
-
-
Data Analysis:
-
Calculate the uptake rate as pmol of carnitine/mg of protein/min.
-
For inhibition studies, plot the uptake of L-[³H]Carnitine as a function of the this compound concentration to determine the inhibition constant (Ki).
-
Experimental Protocol 2: Carnitine Palmitoyltransferase I (CPT1) Activity Assay
Objective: To measure the activity of CPT1 in isolated mitochondria and to compare the enzyme's affinity for L-Carnitine and this compound.
Materials:
-
Isolated mitochondria from rat liver or skeletal muscle
-
Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)
-
Palmitoyl-CoA
-
Radiolabeled L-[³H]Carnitine
-
Unlabeled L-Carnitine and this compound
-
Bovine serum albumin (BSA)
-
Malonyl-CoA (as a known inhibitor)
-
Perchloric acid
-
n-Butanol
-
Scintillation counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Assay Reaction:
-
In a microcentrifuge tube, combine isolated mitochondria, assay buffer, BSA, and palmitoyl-CoA.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding radiolabeled L-[³H]Carnitine. For kinetic studies, vary the concentration of L-Carnitine.
-
To test for this compound's effect, either substitute L-Carnitine with this compound or add this compound in the presence of L-Carnitine.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.
-
Extraction of Acylcarnitine:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube and add n-butanol to extract the radiolabeled palmitoyl-[³H]carnitine.
-
Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the CPT1 activity as nmol of palmitoylcarnitine formed/min/mg of mitochondrial protein.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for L-Carnitine by plotting the reaction velocity against the substrate concentration. Assess if this compound acts as a substrate or inhibitor.
-
Visualizing the Metabolic Discrepancy
The following diagrams illustrate the key metabolic pathways and experimental workflows, highlighting the differential roles of L- and this compound.
Caption: The Carnitine Shuttle for fatty acid transport into the mitochondria.
Caption: Workflow for comparing L- and this compound biological activity.
Conclusion
References
- 1. [Stereopharmacology of carnitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional differences between l- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dietary carnitine isomers and gamma-butyrobetaine on L-carnitine biosynthesis and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Carnitine vs. L-Carnitine: A Comparative Analysis of Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of D-Carnitine and L-Carnitine on gene expression, drawing upon experimental data to highlight their distinct biological activities. While L-Carnitine is an essential endogenous molecule vital for energy metabolism, its stereoisomer, this compound, not only lacks biological activity but can also induce adverse effects by competing with L-Carnitine.[1] This comparison is crucial for researchers in metabolic diseases, drug development, and nutritional science to understand the nuanced and often opposing roles of these two isomers at the genetic level.
Core Functional Differences at a Glance
L-Carnitine is indispensable for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation, a cornerstone of energy production.[2][3] It also plays a role in modulating the intramitochondrial acetyl-CoA/CoA ratio, which is critical for maintaining metabolic flexibility.[4] In contrast, this compound is biologically inactive and can act as an antagonist to L-Carnitine, primarily by inhibiting its transport and function. This interference can lead to a state of carnitine deficiency, precipitating detrimental metabolic consequences.
Comparative Effects on Gene Expression: Experimental Evidence
A pivotal study comparing the functional differences between L- and this compound was conducted using a low-carnitine Nile tilapia model. This model is particularly informative as it minimizes the confounding effects of endogenous L-Carnitine. The study revealed starkly contrasting effects of the two isomers on gene expression related to lipid metabolism, detoxification, and cellular stress.
Table 1: Comparative Effects on Hepatic Gene Expression in Nile Tilapia
| Gene/Pathway | L-Carnitine Effect | This compound Effect | Key Function |
| Lipid Metabolism | |||
| CPT1α (Carnitine palmitoyltransferase 1α) | No significant change | Significantly Increased | Rate-limiting enzyme for mitochondrial fatty acid oxidation |
| ACO (Acyl-CoA oxidase) | No significant change | Significantly Increased | Key enzyme in peroxisomal β-oxidation |
| PPARβ (Peroxisome proliferator-activated receptor β) | No significant change | Significantly Increased | Transcription factor regulating lipid metabolism |
| Detoxification & Stress Response | |||
| CYP1A (Cytochrome P450 1A) | Significantly Lower | No significant change vs. deficient model | Xenobiotic metabolism |
| HSP70 (Heat shock protein 70) | Lower (not significant) | No significant change vs. deficient model | Cellular stress response |
Data summarized from a study on low-carnitine Nile tilapia.[5][6][7][8]
Experimental Protocol: Nile Tilapia Study
-
Animal Model: A low-carnitine Nile tilapia model was developed by treating the fish with a carnitine synthesis inhibitor.
-
Diets: Fish were fed one of three diets for 6 weeks: a control diet (MD), a diet supplemented with L-Carnitine (0.4 g/kg), or a diet supplemented with this compound (0.4 g/kg).
-
Gene Expression Analysis: mRNA expression levels in the liver and muscle were quantified using real-time quantitative PCR (qPCR).
-
Metabolomic Analysis: Serum and tissue samples were analyzed to determine concentrations of free carnitine, acyl-carnitine, and other metabolites.[5][6][7][8]
The results from this study indicate that this compound upregulates genes involved in both mitochondrial and peroxisomal β-oxidation (CPT1α, ACO, PPARβ).[5][6] This may be a compensatory response to the cellular stress and lipotoxicity induced by this compound, which leads to increased lipid deposition despite the upregulation of fatty acid oxidation genes.[5][6][7][8] this compound administration was also associated with hepatic inflammation, oxidative stress, and apoptosis.[5][6][7][8]
In contrast, L-Carnitine supplementation alleviated lipid deposition and did not induce the same stress-related gene expression changes.[5][6][7][8]
Broader Effects of L-Carnitine on Gene Expression
Studies in various animal models have further elucidated the broad impact of L-Carnitine on gene expression, particularly in pathways related to metabolism and cellular health.
Table 2: Effects of L-Carnitine on Gene Expression in Other Models
| Model | Tissue | Upregulated Genes/Pathways | Downregulated Genes/Pathways | Reference |
| Piglets | Skeletal Muscle | IGF signalling, Insulin signalling | Pro-apoptotic (c-fos, c-jun), Atrophy-related (atrogin-1, MuRF1) | [9] |
| Piglets | Liver | Fatty acid uptake (SLC27A6), Fatty acid activation (ACSL3), β-oxidation (ACADSB), Glycolysis | Gluconeogenesis | [3][10][11] |
| Dairy Cows (PBMCs) | Blood Cells | Stable expression of SLC25A20 during challenge | Downregulation of COX4I1 during challenge | [12] |
| Rats (MSG-induced) | Kidney | Bcl-2 (anti-apoptotic), Catalase, GPx, SOD (antioxidant enzymes) | Caspase-9 (pro-apoptotic), NGAL, KIM-1 (kidney injury markers) | [13] |
| Rats (Formalin-induced) | Testis | Bcl-2 (anti-apoptotic) | Bax (pro-apoptotic) | [14] |
These studies collectively demonstrate that L-Carnitine supplementation can promote anabolic pathways, enhance fatty acid and glucose metabolism, and protect against apoptosis and oxidative stress by modulating the expression of key regulatory genes.[3][9][10][11][13][14]
Signaling Pathways and Logical Relationships
The differential effects of D- and L-Carnitine on gene expression can be visualized through their impact on key metabolic and signaling pathways.
Caption: L-Carnitine's role in energy metabolism and pro-survival gene expression.
Caption: this compound's inhibitory effects leading to lipotoxicity and cellular stress.
Experimental Workflow for Comparative Gene Expression Analysis
The following diagram outlines a typical workflow for investigating the differential effects of D- and L-Carnitine on gene expression.
Caption: Workflow for comparing D- and L-Carnitine effects on gene expression.
Conclusion
The available evidence clearly demonstrates that L-Carnitine and this compound have profoundly different, and often opposing, effects on gene expression. L-Carnitine acts as a beneficial modulator of metabolic and pro-survival genes, enhancing cellular energy production and protecting against stress. Conversely, this compound acts as a xenobiotic, inducing lipotoxicity, inflammation, and a compensatory, yet seemingly ineffective, upregulation of fatty acid oxidation genes.[5][6][7][8] These findings underscore the importance of using the pure L-isomer in nutritional supplements and therapeutic applications and highlight the potential toxicity associated with this compound or racemic DL-Carnitine mixtures. For drug development professionals, understanding these distinct genetic signatures is critical for designing targeted therapies that leverage the benefits of L-Carnitine while avoiding the detrimental effects of its D-isomer.
References
- 1. Inhibition of Inflammatory Gene Expression in Keratinocytes Using a Composition Containing Carnitine, Thioctic Acid and Saw Palmetto Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine: Benefits, Side Effects, Sources, and Dosage [healthline.com]
- 3. Effect of L-carnitine on the hepatic transcript profile in piglets as animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional differences between l- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Functional differences between l- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. Functional differences between L- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - East China Normal University [pure.ecnu.edu.cn]
- 9. Dietary L-carnitine alters gene expression in skeletal muscle of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of L-carnitine on the hepatic transcript profile in piglets as animal model | springermedizin.de [springermedizin.de]
- 12. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of L-carnitine on renal function and gene expression of caspase-9 and Bcl-2 in monosodium glutamate‐induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
D-Carnitine vs. L-Carnitine: An In Vivo Comparative Analysis of Antagonistic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of D-Carnitine and its biologically active stereoisomer, L-Carnitine. The focus is on the antagonistic properties of this compound, supported by experimental data from animal studies. This document is intended to inform researchers and professionals in the field of drug development about the potential implications of using this compound or racemic mixtures of DL-Carnitine.
Executive Summary
L-Carnitine is an essential endogenous compound crucial for energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. In contrast, its optical isomer, this compound, not only lacks biological activity but also acts as an antagonist to L-Carnitine. In vivo studies have demonstrated that this compound can competitively inhibit L-Carnitine's transport and enzymatic processes, leading to adverse metabolic consequences. These include increased lipid deposition, reduced energy production from fats, and the induction of oxidative stress and inflammation. This guide will delve into the experimental evidence that substantiates these antagonistic effects.
Data Presentation: Quantitative Comparison of this compound and L-Carnitine In Vivo
The following tables summarize quantitative data from a key in vivo study comparing the effects of dietary supplementation with L-Carnitine versus this compound in a low-carnitine Nile tilapia model. This model allows for a clearer assessment of the distinct effects of each isomer without the confounding presence of endogenous L-Carnitine.
Table 1: Effects on Acyl-Carnitine Concentration and Lipid Deposition
| Parameter | Control (Low-Carnitine) | L-Carnitine Supplementation | This compound Supplementation |
| Hepatic Acyl-Carnitine (ng/g) | 3522 | 10822[1][2] | 5482[1][2] |
| Hepatic Lipid Deposition (%) | 15.89 | 11.97[1][2] | 20.21[1][2] |
Table 2: Impact on Gene Expression Related to Lipid Metabolism and Detoxification
| Gene | L-Carnitine Effect | This compound Effect |
| β-oxidation related genes | No significant change compared to control | Upregulation[1][2] |
| Detoxification related genes | No significant change compared to control | Upregulation[1][2] |
Table 3: Indicators of Cellular Stress
| Parameter | L-Carnitine Effect | This compound Effect |
| Hepatic Inflammation | No significant induction | Induction[1][2] |
| Oxidative Stress | No significant induction | Induction[1][2] |
| Apoptosis | No significant induction | Induction[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of D- and L-Carnitine.
Animal Model and Dietary Supplementation
-
Animal Model: A low-carnitine Nile tilapia model is established by treating the fish with a carnitine synthesis inhibitor. This minimizes the influence of endogenous L-Carnitine.
-
Dietary Groups:
-
Duration: The feeding trial is conducted for a period of 6 weeks.[1][2]
Measurement of Lipid Deposition
-
Tissue Collection: At the end of the experimental period, fish are euthanized, and liver tissue is dissected and weighed.
-
Lipid Extraction: Total lipids are extracted from a pre-weighed portion of the liver tissue using a chloroform-methanol (2:1, v/v) solution, following the Folch method.
-
Quantification: The extracted lipid is dried to a constant weight, and the lipid content is expressed as a percentage of the wet weight of the liver tissue.
Quantification of Acyl-Carnitine
-
Sample Preparation: Liver tissue samples are homogenized in a suitable buffer and deproteinized.
-
LC-MS/MS Analysis: Acyl-carnitine species are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the separation and quantification of different acyl-carnitine esters.
-
Data Expression: Acyl-carnitine concentrations are expressed as ng/g of wet tissue.
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is extracted from liver tissue using a commercial RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for target genes involved in β-oxidation and detoxification, with a suitable housekeeping gene for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.
Assessment of Oxidative Stress
-
Tissue Homogenization: Liver tissue is homogenized in a cold buffer to prepare a tissue lysate.
-
Malondialdehyde (MDA) Assay: Lipid peroxidation is assessed by measuring the levels of MDA, a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antagonism of the L-Carnitine Shuttle by this compound.
Caption: Workflow for assessing D- vs. L-Carnitine in vivo.
Conclusion
The in vivo evidence strongly indicates that this compound acts as an antagonist to L-Carnitine, leading to detrimental metabolic effects. The competitive inhibition of key transporters and enzymes in the fatty acid oxidation pathway by this compound results in increased lipid accumulation and cellular stress. These findings underscore the importance of using pure L-Carnitine in supplementation and raise concerns about the use of racemic DL-Carnitine mixtures, particularly in populations with compromised metabolic function. For drug development professionals, these antagonistic properties of this compound are a critical consideration in formulation and safety assessments. Further research is warranted to fully elucidate the long-term consequences of this compound exposure in various physiological and pathological states.
References
D-Carnitine vs. L-Carnitine: A Comparative Analysis of Neurotoxic and Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of D-carnitine and the neuroprotective properties of its stereoisomer, L-carnitine. While structurally similar, these two compounds exhibit starkly contrasting effects on neuronal health. This document synthesizes available experimental data to elucidate their mechanisms of action, offering valuable insights for researchers in neuropharmacology and drug development.
Executive Summary
L-carnitine is an endogenous molecule crucial for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. It is widely recognized for its neuroprotective effects, which include mitigating oxidative stress, improving mitochondrial function, and inhibiting apoptotic pathways. In contrast, this compound, the synthetic isomer, is considered a neurotoxic agent. Its toxicity primarily stems from its ability to competitively inhibit the uptake and function of L-carnitine, effectively inducing a state of L-carnitine deficiency. This guide will delve into the experimental evidence that substantiates these opposing roles.
Comparative Data on Neurotoxicity and Neuroprotection
The following tables summarize quantitative data from various experimental studies, highlighting the differential effects of D- and L-carnitine on neuronal viability, apoptosis, and oxidative stress.
Table 1: Effects on Neuronal Viability and Apoptosis
| Parameter | This compound Effect | L-Carnitine Effect | Experimental Model |
| Neuronal Viability | Decreased | Increased or Maintained | In vitro neuronal cell cultures[1] |
| Apoptosis | Induced | Inhibited | In vitro neuronal cell cultures[2][3][4] |
| Caspase-3 Activity | Not explicitly quantified in neuronal models | Decreased | In vitro neuronal and non-neuronal cell models[5] |
Table 2: Effects on Mitochondrial Function and Oxidative Stress
| Parameter | This compound Effect | L-Carnitine Effect | Experimental Model |
| Mitochondrial β-oxidation | Inhibited (indirectly) | Promoted | Various, including brain tissue[6][7][8][9] |
| Reactive Oxygen Species (ROS) Production | Increased | Decreased | In vitro neuronal cell cultures[10] |
| Lipid Peroxidation | Increased | Decreased | Fish model, applicable to neuronal membranes[11][12] |
Experimental Protocols
This section details the methodologies used in key experiments to assess the neurotoxic effects of this compound and the neuroprotective actions of L-carnitine.
In Vitro this compound Induced Neurotoxicity Model
This protocol is based on the established understanding of this compound as a competitive inhibitor of L-carnitine.
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.
-
Induction of L-Carnitine Deficiency: To mimic the in vivo effect of this compound, cells are cultured in a carnitine-deficient medium.
-
Treatment: Cells are then exposed to varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours). A parallel set of cultures is treated with L-carnitine as a control, and another set receives both D- and L-carnitine to assess rescue effects.
-
Assessment of Neurotoxicity:
-
Cell Viability: Assessed using MTT or LDH assays.
-
Apoptosis: Determined by TUNEL staining or flow cytometry for Annexin V/Propidium Iodide. Caspase-3 activity can be measured using a fluorometric assay.
-
Oxidative Stress: Measured by quantifying intracellular ROS using probes like DCFH-DA and assessing lipid peroxidation via a malondialdehyde (MDA) assay.
-
L-Carnitine Neuroprotection Assay
This protocol outlines a typical experiment to evaluate the neuroprotective effects of L-carnitine against a known neurotoxin.
-
Cell Culture: Primary neurons or neuronal cell lines are cultured as described above.
-
Pre-treatment: Cells are pre-incubated with L-carnitine at various concentrations for a specific period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: A neurotoxic insult is introduced, such as exposure to glutamate, amyloid-beta, or an oxidative stressor like hydrogen peroxide (H₂O₂).[1][4]
-
Co-incubation: L-carnitine can be maintained in the culture medium along with the neurotoxin.
-
Assessment of Neuroprotection: The same endpoints as in the this compound protocol (cell viability, apoptosis, oxidative stress) are measured to determine the extent of protection conferred by L-carnitine.
Carnitine Uptake Inhibition Assay
This method is used to quantify the inhibitory effect of this compound on L-carnitine transport into neuronal cells.
-
Cell Culture: Neuronal cells are cultured to confluence in appropriate well plates.
-
Uptake Experiment: Cells are incubated with radiolabeled L-[³H]carnitine in the presence of increasing concentrations of unlabeled this compound.
-
Measurement: After a defined incubation period, the uptake is stopped, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki) or the IC50 value of this compound for the L-carnitine transporter. A study on rat brain slices showed that this compound inhibits L-carnitine uptake.[13]
Signaling Pathways and Mechanisms of Action
The opposing effects of D- and L-carnitine on neuronal health are rooted in their distinct interactions with cellular transport and metabolic pathways.
This compound: A Competitive Antagonist
The primary mechanism of this compound's neurotoxicity is its role as a competitive inhibitor of the organic cation transporter 2 (OCTN2), the primary transporter for L-carnitine into cells.[6][7] This inhibition leads to a functional deficiency of L-carnitine within neurons, even in the presence of adequate extracellular L-carnitine.
Caption: this compound competitively inhibits the OCTN2 transporter, blocking L-carnitine uptake.
This induced L-carnitine deficiency disrupts mitochondrial function, leading to impaired fatty acid oxidation, reduced ATP production, and increased oxidative stress, ultimately culminating in neuronal apoptosis.
Caption: Consequences of this compound-induced L-carnitine deficiency in neurons.
L-Carnitine: A Multifaceted Neuroprotectant
L-carnitine's neuroprotective effects are multifaceted, involving direct antioxidant activity and the maintenance of mitochondrial health. By ensuring the efficient transport of fatty acids into the mitochondria, L-carnitine optimizes energy production and reduces the generation of reactive oxygen species.
Caption: The role of L-carnitine in mitochondrial fatty acid β-oxidation.
Furthermore, L-carnitine has been shown to modulate several signaling pathways associated with cell survival and neurogenesis, including the PTEN/Akt/mTOR, Wnt/β-catenin, and PKA pathways.[6][14]
Conclusion
The available evidence clearly delineates the opposing roles of this compound and L-carnitine in the nervous system. L-carnitine stands as a potent neuroprotective agent with a well-established role in mitochondrial function and cellular metabolism. Conversely, this compound's primary neurotoxic effect is mediated through the inhibition of L-carnitine's vital functions. This comparative guide underscores the critical importance of stereospecificity in drug design and development, particularly for compounds targeting metabolic pathways. Further research focusing on direct, quantitative comparisons of these isomers in neuronal models will provide a more granular understanding of their distinct effects and may unveil novel therapeutic strategies for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. L-carnitine protects neurons from 1-methyl-4-phenylpyridinium-induced neuronal apoptosis in rat forebrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-carnitine pre-treatment reduces apoptotic cell death in seven-day-old rats hypoxia ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnitine attenuates H2O2-induced neuron apoptosis via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 10. Neuroprotective effects of L-carnitine against oxygen-glucose deprivation in rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional differences between L- and this compound in metabolic regulation evaluated using a low-carnitine Nile tilapia model - East China Normal University [pure.ecnu.edu.cn]
- 13. The uptake of carnitine by slices of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-carnitine contributes to enhancement of neurogenesis from mesenchymal stem cells through Wnt/β-catenin and PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Specificity of D-Carnitine versus L-Carnitine
For Researchers, Scientists, and Drug Development Professionals
L-carnitine is a vital endogenous compound, essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-producing pathway. Its stereoisomer, D-carnitine, is not biologically active and can act as a competitive inhibitor of several key enzymes and transporters involved in L-carnitine's metabolic functions. This guide provides a comparative analysis of the enzymatic specificity for these two isomers, supported by experimental data and detailed protocols, to aid researchers in understanding the metabolic implications and to inform drug development strategies.
Executive Summary: Stereospecificity is Key
The biological machinery responsible for carnitine metabolism and transport exhibits a high degree of stereospecificity, strongly favoring the L-isomer. The D-isomer, this compound, is largely inactive as a substrate and often acts as a competitive antagonist to L-carnitine, leading to potential depletion of L-carnitine and disruption of fatty acid metabolism. This guide will delve into the specifics of this stereoselectivity in three key protein families: Carnitine Acetyltransferase (CrAT), Carnitine Palmitoyltransferases (CPT), and the Organic Cation/Carnitine Transporter (OCTN2).
Comparative Quantitative Analysis
The following table summarizes the available kinetic data for the interaction of D- and L-carnitine with key enzymes and transporters. A lower Michaelis-Menten constant (Kₘ) indicates a higher affinity of the enzyme for the substrate, while the inhibition constant (Kᵢ) quantifies the potency of an inhibitor.
| Enzyme/Transporter | Isomer | Parameter (Unit) | Value | Organism/Tissue | Comments |
| Carnitine Acetyltransferase (CrAT) | L-Carnitine | Kₘ (µM) | ~250 | Pigeon Breast Muscle | This compound acts as a competitive inhibitor with respect to L-carnitine. |
| This compound | Kᵢ (mM) | ~5.5 | Pigeon Breast Muscle | This compound has a significantly lower affinity (higher Kᵢ) compared to the Kₘ of L-carnitine. | |
| Carnitine Palmitoyltransferase I (CPT I) | L-Carnitine | Kₘ (µM) | 164 - 480 | Pig Liver and Muscle | The affinity for L-carnitine can vary depending on the tissue and dietary conditions.[1][2] |
| This compound | - | Not a substrate | - | This compound is not a substrate for CPT I and can act as an inhibitor. | |
| Carnitine Palmitoyltransferase II (CPT II) | L-Carnitine | - | Substrate | - | CPT II facilitates the reverse reaction of CPT I within the mitochondrial matrix. |
| This compound | - | Not a substrate | - | This compound is not utilized by CPT II. | |
| Organic Cation/Carnitine Transporter 2 (OCTN2) | L-Carnitine | Kₘ (µM) | 4.34 - 33.1 | Human, Rat | High-affinity, sodium-dependent transporter for L-carnitine.[3][4] |
| This compound | - | Inhibitor | Human cell lines | This compound inhibits the uptake of acetyl-L-carnitine, indicating it competes for the transporter.[5] |
Key Protein Systems: A Deeper Dive
Carnitine Acetyltransferase (CrAT)
Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is crucial for buffering the acetyl-CoA/CoA ratio, which influences metabolic flexibility.
Specificity: Studies have shown that this compound acts as a competitive inhibitor of CrAT with respect to L-carnitine. This means that this compound binds to the active site of the enzyme but does not undergo the catalytic reaction, thereby blocking L-carnitine from binding and reducing the overall enzyme activity. The inhibition constant (Kᵢ) for this compound is in the millimolar range, indicating a much weaker interaction compared to the affinity of L-carnitine (Kₘ in the micromolar range).
Carnitine Palmitoyltransferase (CPT) System
The CPT system, comprising CPT I and CPT II, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. CPT I, located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix and converted back to acyl-CoAs by CPT II on the inner mitochondrial membrane.
Specificity: The CPT system is highly specific for L-carnitine. This compound is not a substrate for either CPT I or CPT II. The presence of this compound can competitively inhibit the activity of CPT I, thereby reducing the rate of fatty acid oxidation. This inhibition can lead to an accumulation of fatty acids in the cytoplasm and a decrease in cellular energy production from fat metabolism.
Organic Cation/Carnitine Transporter 2 (OCTN2)
OCTN2 is a high-affinity, sodium-dependent transporter responsible for the uptake of L-carnitine from the bloodstream into tissues such as muscle, heart, and kidney. It plays a critical role in maintaining systemic carnitine homeostasis.
Specificity: OCTN2 exhibits a strong preference for L-carnitine. This compound is a known inhibitor of L-carnitine transport via OCTN2. By competing with L-carnitine for the transporter's binding site, this compound can significantly reduce the uptake of L-carnitine into cells. This can lead to a state of secondary L-carnitine deficiency, even with adequate dietary intake of L-carnitine.
Experimental Protocols
Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity
This assay measures the activity of CrAT by monitoring the production of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a colored product (TNB²⁻) that absorbs light at 412 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Acetyl-CoA
-
L-carnitine and this compound
-
DTNB solution
-
Purified CrAT enzyme or tissue homogenate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, Acetyl-CoA, and DTNB in a cuvette.
-
To determine the Kₘ for L-carnitine, vary the concentration of L-carnitine in the reaction mixture.
-
To determine the Kᵢ for this compound, use a fixed, sub-saturating concentration of L-carnitine and vary the concentration of this compound.
-
Initiate the reaction by adding the CrAT enzyme or tissue homogenate.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
Calculate Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation. Calculate Kᵢ using a Dixon plot or by non-linear regression analysis of the competitive inhibition model.
Radioisotopic Assay for Carnitine Palmitoyltransferase I (CPT I) Activity
This forward assay measures the rate of formation of radiolabeled palmitoyl-L-carnitine from palmitoyl-CoA and radiolabeled L-carnitine.
Materials:
-
Tris-HCl buffer (e.g., 117 mM, pH 7.4)
-
Palmitoyl-CoA
-
L-[³H]carnitine (radiolabeled)
-
Bovine Serum Albumin (BSA)
-
Mitochondrial preparation (e.g., isolated from tissue)
-
Scintillation fluid and counter
Procedure:
-
Prepare an incubation mixture containing Tris-HCl buffer, BSA, and the mitochondrial preparation.[6]
-
To determine the Kₘ for L-carnitine, vary the concentration of L-carnitine (a mixture of labeled and unlabeled) while keeping the concentration of palmitoyl-CoA constant.
-
To assess the inhibitory effect of this compound, perform the assay with a fixed concentration of L-[³H]carnitine in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the radiolabeled palmitoyl-L-carnitine product from the unreacted L-[³H]carnitine (e.g., using an ion-exchange column).
-
Quantify the amount of product formed by liquid scintillation counting.
-
Calculate enzyme activity and kinetic parameters based on the amount of product formed over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The L-Carnitine fatty acid shuttle and the inhibitory site of this compound.
References
- 1. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 2. Kinetics of carnitine palmitoyltransferase-I are altered by dietary variables and suggest a metabolic need for supplemental carnitine in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of D-Carnitine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of D-Carnitine in a research environment, ensuring the protection of personnel and the environment.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. The following procedures are based on established best practices for laboratory chemical waste management and information derived from Safety Data Sheets (SDS) for structurally similar compounds, such as L-Carnitine and DL-Carnitine hydrochloride. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] Work in a well-ventilated area, such as a fume hood, especially when handling powdered forms of the chemical to avoid dust formation.[2]
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Regulatory Context |
| EPA Hazardous Waste Code | Not explicitly listed. Manage as a non-hazardous industrial waste unless mixed with a listed hazardous substance. | Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Parts 260-273).[3][4] State and local regulations may vary. |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste.[5][6] | EPA regulations for waste accumulation at or near the point of generation.[5][6][7] |
| Sewer Disposal | Prohibited for neat (undiluted) or concentrated forms.[8] Generally discouraged for any amount to prevent environmental contamination.[1] | Local water authority regulations and institutional policies. |
| Incineration Temperature | Typically >850°C for chemical waste incinerators. | Dependent on the licensed waste disposal facility's capabilities and permits. |
| Container Rinsate | For containers that held acutely hazardous waste, they must be triple rinsed.[8] While this compound is not classified as acutely hazardous, this is a best practice for all chemical waste containers. The rinsate must be collected as hazardous waste.[8] | RCRA "empty container" rule (40 CFR 261.7). |
Experimental Protocol: Preparation and Disposal of a this compound Solution for In Vitro Studies
This protocol outlines a typical workflow for preparing a this compound solution for cell culture experiments and the subsequent disposal of the prepared solution and contaminated materials.
Objective: To prepare a 10 mM stock solution of this compound and dispose of the resulting waste in accordance with safety and environmental guidelines.
Materials:
-
This compound powder
-
Sterile, deionized water
-
70% Ethanol for disinfection
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Analytical balance
-
Weighing paper
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Preparation of 10 mM this compound Stock Solution: a. In a biological safety cabinet, weigh out the required amount of this compound powder on sterile weighing paper using an analytical balance. b. Transfer the powder to a sterile 15 mL conical tube. c. Add a small volume of sterile, deionized water to the tube to dissolve the powder. d. Once dissolved, bring the final volume to the desired level with sterile, deionized water to achieve a 10 mM concentration. e. Filter-sterilize the solution through a 0.22 µm filter into a new sterile 15 mL conical tube. f. Label the tube clearly with the compound name, concentration, date, and your initials.
-
Waste Segregation and Collection: a. Solid Waste: Dispose of the weighing paper and any contaminated pipette tips or other disposable plastics in a designated solid chemical waste container. b. Liquid Waste: Any unused this compound stock solution or cell culture media containing this compound should be collected in a clearly labeled liquid chemical waste container. Do not pour this waste down the drain. c. Sharps Waste: Needles and syringes used for filter sterilization must be disposed of in a designated sharps container.
-
Decontamination and Final Disposal: a. Wipe down the work surface in the biological safety cabinet with 70% ethanol. b. Non-disposable glassware should be rinsed with a small amount of an appropriate solvent (e.g., water), and the first rinse should be collected as hazardous liquid waste. c. Seal all waste containers and ensure they are properly labeled with "Hazardous Waste," the chemical name (this compound), and the approximate concentration. d. Arrange for pickup of the waste containers by a licensed professional waste disposal service.[9][10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Plan for this compound
-
Characterize the Waste: Determine if the this compound waste is in solid or liquid form. Also, identify any other chemicals mixed with the this compound waste, as this may affect the disposal route.
-
Segregate the Waste:
-
Solid this compound Waste: Collect unused or expired this compound powder, as well as contaminated items like gloves, weighing paper, and pipette tips, in a designated, leak-proof container for solid chemical waste.
-
Liquid this compound Waste: Collect aqueous solutions of this compound, experimental media containing this compound, and the first rinse of contaminated glassware in a designated, leak-proof container for liquid chemical waste.[8]
-
Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Label the Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant," if applicable based on the SDS for similar compounds).[6][11]
-
Store the Waste: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[5][7] This area should be at or near the point of waste generation and under the control of the laboratory personnel. Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Arrange for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and final disposal of the this compound waste.[9][10] The most common method of disposal for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not attempt to dispose of this compound down the drain or in the regular trash.[1][8]
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. fishersci.de [fishersci.de]
- 10. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling D-Carnitine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for D-Carnitine.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required to protect against accidental splashes or dust particles. |
| Hand Protection | Chemically resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A standard laboratory coat, fully buttoned, is mandatory to protect against skin contact. For larger quantities, a chemical-resistant apron may be advisable. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used. |
Quantitative Data on PPE:
| Glove Material | Suitability for this compound (Qualitative) | General Chemical Resistance |
| Nitrile | Recommended for incidental contact | Good resistance to a broad range of chemicals, including oils, acids, and aqueous solutions. |
| Neoprene | Recommended for extended contact | Excellent tensile strength and good resistance to a variety of chemicals. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of contamination and ensure the integrity of your research.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling this compound, thoroughly read and understand its SDS.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a certified chemical fume hood.
-
Gather Materials: Have all necessary equipment, including PPE, weighing materials, and disposal containers, readily available.
-
Emergency Preparedness: Know the location of the nearest eyewash station and safety shower.
2. Handling the Solid Compound:
-
Don PPE: Put on your lab coat, safety glasses, and gloves before handling the compound.
-
Weighing: To minimize dust, handle the solid form of this compound with care. Use a weighing paper or a dedicated container. Avoid scooping in a manner that creates airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Decontamination: Clean all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Remove PPE: Remove gloves and lab coat before leaving the work area.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing papers, paper towels) in a clearly labeled, sealed container designated for non-hazardous chemical waste.[3]
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with your institution's and local regulations.[4][5] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated laboratory waste containers.
2. Container Management:
-
Empty Containers: Rinse empty this compound containers with a suitable solvent (e.g., water) three times. The rinsate should be collected and disposed of as liquid waste. Deface the label on the empty container before disposing of it in the regular trash.[4]
3. Spill Cleanup:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: For small spills, gently cover the solid with a damp paper towel to prevent dust from becoming airborne.[6]
-
Cleanup: Carefully scoop the contained material into a labeled waste container. Clean the spill area with a wet cloth.
-
Disposal: Dispose of all cleanup materials as solid waste.
Visual Workflow for Safe Handling of this compound
References
- 1. tlcstandards.com [tlcstandards.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
